molecular formula C8H7N3O2 B1523304 7-Methyl-6-nitroimidazo[1,2-a]pyridine CAS No. 960505-77-5

7-Methyl-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B1523304
CAS No.: 960505-77-5
M. Wt: 177.16 g/mol
InChI Key: DUHWKOXBDNMSET-UHFFFAOYSA-N
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Description

7-Methyl-6-nitroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-methyl-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-4-8-9-2-3-10(8)5-7(6)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHWKOXBDNMSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active compounds. The imidazo[1,2-a]pyridine core is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets, leading to a diverse array of pharmacological activities.[1][2] These activities include potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2]

The specific compound, this compound, is recognized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[3] The strategic placement of the methyl and nitro groups on the bicyclic ring system can significantly influence the molecule's electronic properties, reactivity, and biological interactions. This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and potential applications, based on available scientific literature and chemical data.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, the following information can be compiled:

PropertyValueSource
CAS Number 960505-77-5[4]
Molecular Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [4]
Appearance Solid (predicted)Inferred from related compounds
Purity ≥97%[5]
Storage -20°C[5]

A Safety Data Sheet (SDS) for this compound indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols should be followed when handling this chemical.

Synthesis of this compound

For the synthesis of this compound, the logical starting materials would be 4-methyl-5-nitropyridin-2-amine and a suitable two-carbon electrophile, such as bromoacetaldehyde or a bromoacetaldehyde equivalent.

Plausible Synthetic Pathway:

The reaction would proceed via an initial SN2 reaction, where the exocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product start_material_1 4-methyl-5-nitropyridin-2-amine intermediate_1 S N 2 Adduct start_material_1->intermediate_1 S N 2 Reaction start_material_2 Bromoacetaldehyde start_material_2->intermediate_1 intermediate_2 Cyclized Intermediate intermediate_1->intermediate_2 Intramolecular Cyclization final_product This compound intermediate_2->final_product Dehydration

Caption: Plausible synthetic workflow for this compound.

General Experimental Considerations for Synthesis:
  • Solvent Selection: The reaction is typically carried out in a polar aprotic solvent such as ethanol, dimethylformamide (DMF), or acetonitrile to facilitate the nucleophilic substitution and cyclization steps.

  • Temperature Control: The initial SN2 reaction may be performed at room temperature, while the cyclization and dehydration steps often require heating to drive the reaction to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Chemical Reactivity and Potential Functionalization

The reactivity of this compound is dictated by the electron distribution within its bicyclic aromatic system, which is influenced by the electron-donating methyl group and the electron-withdrawing nitro group.

  • Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine ring system is generally susceptible to electrophilic attack. The position of substitution will be directed by the existing substituents. The imidazole part of the ring is typically more reactive towards electrophiles than the pyridine part.

  • Reduction of the Nitro Group: The nitro group at the 6-position is a key functional handle. It can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (Na₂S₂O₄). This resulting 6-amino-7-methylimidazo[1,2-a]pyridine is a valuable intermediate for further derivatization, such as in the synthesis of kinase inhibitors.

  • Modification of the Methyl Group: While the methyl group is generally less reactive, it could potentially undergo oxidation or halogenation under specific conditions, providing another avenue for structural modification.

  • N-functionalization: The nitrogen atoms in the ring system can be protonated or alkylated, which would alter the electronic properties and solubility of the molecule.

Reactivity_Diagram cluster_reactions Potential Reactions cluster_products Resulting Intermediates Core This compound Reduction Reduction of Nitro Group Core->Reduction EAS Electrophilic Aromatic Substitution Core->EAS Methyl_Mod Methyl Group Modification Core->Methyl_Mod Amino_Product 6-Amino-7-methylimidazo[1,2-a]pyridine Reduction->Amino_Product Substituted_Product Further Functionalized Analogs EAS->Substituted_Product Modified_Methyl_Product Oxidized/Halogenated Derivatives Methyl_Mod->Modified_Methyl_Product

Caption: Key reactivity pathways for this compound.

Spectroscopic Data

While a complete set of spectral data from a peer-reviewed publication is not available, a commercial supplier provides access to a representative ¹H NMR spectrum. Analysis of this spectrum, combined with predictions based on the chemical structure, would be crucial for the characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the methyl and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the aromatic carbons and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the aromatic system, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ), which would confirm its elemental composition.

Applications in Drug Discovery and Development

As previously mentioned, this compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds.[3] The imidazo[1,2-a]pyridine scaffold is a core component of several approved drugs and clinical candidates. The diverse biological activities associated with this class of compounds make them attractive for drug discovery programs targeting a range of diseases.

The primary documented application of this compound is in the development of kinase inhibitors .[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 6-amino derivative of this compound, obtained through the reduction of the nitro group, provides a key attachment point for building more complex molecules designed to bind to the active site of specific kinases. The methyl group at the 7-position can also play a role in modulating the binding affinity and selectivity of the final drug candidate.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in medicinal chemistry. While a comprehensive public database of its physicochemical and spectroscopic properties is currently limited, its synthesis and reactivity can be understood through established principles of organic chemistry. The presence of the nitro and methyl groups provides versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors for cancer therapy. Further research and publication of detailed experimental data for this compound would be highly beneficial to the scientific community, facilitating its broader application in drug discovery and development.

References

  • MySkinRecipes. This compound. [Link]. Accessed February 6, 2026.

  • Sharma, V., & Kumar, V. (2021). Imidazo[1,2-a]pyridine: A privileged scaffold in medicinal chemistry. Journal of Molecular Structure, 1239, 130456.
  • Tiwari, R. K., Singh, S., & Singh, R. K. (2018). Imidazo[1,2-a]pyridines: a review on their synthetic strategies and medicinal importance. Mini-Reviews in Medicinal Chemistry, 18(1), 38-56.

Sources

An In-Depth Technical Guide to the Synthesis of Starting Materials for 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Specifically, 7-Methyl-6-nitroimidazo[1,2-a]pyridine serves as a crucial building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a detailed exploration of the synthetic routes toward the key starting materials for this important compound, with a focus on the chemical principles and practical considerations for each step.

Strategic Approaches to the Synthesis of this compound

Two primary retrosynthetic pathways are considered for the synthesis of this compound. The choice between these routes depends on the availability of starting materials, desired purity, and scalability of the process.

Route A focuses on the initial nitration of a substituted pyridine followed by the construction of the imidazole ring. This is often the more direct and higher-yielding approach.

Route B involves the initial formation of the imidazo[1,2-a]pyridine core, followed by a subsequent nitration step. The regioselectivity of the final nitration is a critical consideration in this pathway.

retrosynthesis cluster_route_a Route A cluster_route_b Route B This compound This compound 2-amino-4-methyl-5-nitropyridine 2-amino-4-methyl-5-nitropyridine This compound->2-amino-4-methyl-5-nitropyridine Cyclization 7-methylimidazo[1,2-a]pyridine 7-methylimidazo[1,2-a]pyridine This compound->7-methylimidazo[1,2-a]pyridine Nitration 2-amino-4-methylpyridine 2-amino-4-methylpyridine 2-amino-4-methyl-5-nitropyridine->2-amino-4-methylpyridine Nitration Starting Materials A Commercially Available Starting Materials 2-amino-4-methylpyridine->Starting Materials A 2-amino-4-methylpyridine_2 2-amino-4-methylpyridine 7-methylimidazo[1,2-a]pyridine->2-amino-4-methylpyridine_2 Cyclization Starting Materials B Commercially Available Starting Materials 2-amino-4-methylpyridine_2->Starting Materials B

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-methyl-5-nitropyridine (Route A)

The most common and well-documented approach to this compound involves the synthesis of the key intermediate, 2-amino-4-methyl-5-nitropyridine. This is achieved through a two-step process starting from commercially available materials.

Step 1: Synthesis of 2-Amino-4-methylpyridine

A robust method for the synthesis of 2-amino-4-methylpyridine starts from ethyl 2-(4-methylfuran) formate. This multi-step, one-pot synthesis involves ring expansion, chlorination, and subsequent dechlorination to yield the desired product.

synthesis_2_amino_4_methylpyridine Ethyl 2-(4-methylfuran) formate Ethyl 2-(4-methylfuran) formate 2-amino-3-hydroxy-4-methylpyridine 2-amino-3-hydroxy-4-methylpyridine Ethyl 2-(4-methylfuran) formate->2-amino-3-hydroxy-4-methylpyridine 1. NH3, Formamide, DMF 2. H+ then OH- 2-amino-3-chloro-4-methylpyridine 2-amino-3-chloro-4-methylpyridine 2-amino-3-hydroxy-4-methylpyridine->2-amino-3-chloro-4-methylpyridine POCl3, Dichloroethane 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-amino-3-chloro-4-methylpyridine->2-Amino-4-methylpyridine Benzoic Acid, Cu powder

Caption: Synthetic pathway to 2-Amino-4-methylpyridine.

Experimental Protocol: Synthesis of 2-Amino-4-methylpyridine

  • Ring Expansion: Dissolve ethyl 2-(4-methylfuran) formate (1.0 eq) in dimethylformamide (DMF). Add a water scavenger and formamide, then introduce ammonia gas. The mixture is refluxed for 24 hours. After cooling, the pH is adjusted to 2 with dilute hydrochloric acid. The aqueous phase is separated and then neutralized with a sodium hydroxide solution. Extraction with diethyl ether followed by concentration and drying yields 2-amino-3-hydroxy-4-methylpyridine.

  • Chlorination: To a solution of 2-amino-3-hydroxy-4-methylpyridine (1.0 eq) in dichloroethane, add phosphorus trichloride and an acid-binding agent. The mixture is refluxed for 6 hours. The reaction mixture is then carefully added to ice water, and a decolorizing agent is used. The pH is adjusted to neutral, and the product is extracted with ethyl acetate. Concentration and drying of the organic phase yield 2-amino-3-chloro-4-methylpyridine.

  • Dechlorination: Mix 2-amino-3-chloro-4-methylpyridine (1.0 eq) with benzoic acid and copper powder. The mixture is heated to 150°C for 1 hour. After cooling, a decolorizing agent is added, and the pH is adjusted to 9. The crude product is filtered and dried.

  • Purification: The crude 2-amino-4-methylpyridine is dissolved in dilute hydrochloric acid and extracted with an organic solvent to remove impurities. The aqueous layer is then basified to a pH of 8-9 to precipitate the pure product, which is filtered, washed with distilled water, and dried under vacuum.

Reactant Reagents and Conditions Product Yield (%)
Ethyl 2-(4-methylfuran) formate1. NH3, Formamide, DMF, reflux2. HCl, NaOH2-amino-3-hydroxy-4-methylpyridine~72%
2-amino-3-hydroxy-4-methylpyridinePOCl3, Dichloroethane, reflux2-amino-3-chloro-4-methylpyridine~94%
2-amino-3-chloro-4-methylpyridineBenzoic acid, Cu powder, 150°C2-Amino-4-methylpyridine~90%

Table 1: Summary of the synthesis of 2-Amino-4-methylpyridine.

Step 2: Nitration of 2-Amino-4-methylpyridine

The nitration of 2-amino-4-methylpyridine is a classic electrophilic aromatic substitution. The amino group at the 2-position is a strong activating group and directs the incoming nitro group to the 5-position (para to the amino group).[4]

nitration_2_amino_4_methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-amino-4-methyl-5-nitropyridine 2-amino-4-methyl-5-nitropyridine 2-Amino-4-methylpyridine->2-amino-4-methyl-5-nitropyridine Conc. H2SO4, Conc. HNO3

Caption: Nitration of 2-Amino-4-methylpyridine.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-nitropyridine

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid in an ice bath.

  • Addition of Reactant: Slowly add 2-amino-4-methylpyridine to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water until the washings are neutral and then dried.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 2-amino-4-methyl-5-nitropyridine.

Starting Material Reagents and Conditions Product Yield (%)
2-Amino-4-methylpyridineConc. H2SO4, Conc. HNO3, 0-10°C2-amino-4-methyl-5-nitropyridineHigh

Table 2: Summary of the nitration of 2-Amino-4-methylpyridine.

Part 2: Cyclization to this compound

The final step in Route A is the construction of the imidazole ring. This is typically achieved by reacting the 2-aminopyridine derivative with a two-carbon synthon, such as an α-halocarbonyl compound or its equivalent.[5][6] For the synthesis of this compound, 2-amino-4-methyl-5-nitropyridine is reacted with chloroacetaldehyde or bromoacetaldehyde.

cyclization 2-amino-4-methyl-5-nitropyridine 2-amino-4-methyl-5-nitropyridine This compound This compound 2-amino-4-methyl-5-nitropyridine->this compound Chloroacetaldehyde or Bromoacetaldehyde, NaHCO3, Reflux

Caption: Cyclization to form the imidazo[1,2-a]pyridine ring.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A mixture of 2-amino-4-methyl-5-nitropyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask.

  • Addition of Reagent: An aqueous solution of chloroacetaldehyde (or bromoacetaldehyde) (1.2 eq) is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Starting Material Reagents and Conditions Product Expected Yield
2-amino-4-methyl-5-nitropyridineChloroacetaldehyde, NaHCO3, Ethanol, RefluxThis compoundModerate to High

Table 3: Summary of the cyclization reaction.

Part 3: Alternative Synthetic Strategy (Route B)

An alternative approach involves the initial synthesis of 7-methylimidazo[1,2-a]pyridine, followed by nitration.

Step 1: Synthesis of 7-methylimidazo[1,2-a]pyridine

This step follows a similar cyclization procedure as described in Part 2, but starting with 2-amino-4-methylpyridine.

Experimental Protocol: Synthesis of 7-methylimidazo[1,2-a]pyridine

  • A mixture of 2-amino-4-methylpyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol is prepared.

  • An aqueous solution of chloroacetaldehyde (1.2 eq) is added.

  • The mixture is refluxed for several hours.

  • Standard work-up and purification by column chromatography will yield 7-methylimidazo[1,2-a]pyridine.

Step 2: Nitration of 7-methylimidazo[1,2-a]pyridine

The final step in this route is the nitration of the pre-formed imidazo[1,2-a]pyridine ring. The regioselectivity of this reaction is a key consideration. The electron-donating methyl group at the 7-position and the overall electron distribution of the heterocyclic system will influence the position of nitration. While electrophilic substitution on the imidazo[1,2-a]pyridine ring typically occurs at the C3 position, the presence of substituents can alter this preference. Further experimental investigation is required to determine the precise regioselectivity of the nitration of 7-methylimidazo[1,2-a]pyridine and to optimize the reaction conditions to favor the formation of the desired 6-nitro isomer.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of starting materials for this compound. Route A, which involves the early introduction of the nitro group followed by the cyclization to form the imidazo[1,2-a]pyridine ring, is the more established and predictable method. Route B presents a plausible alternative, though further investigation into the regioselectivity of the final nitration step is warranted. The detailed protocols and chemical reasoning provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to synthesize these valuable chemical intermediates efficiently and safely.

References

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. (URL: [Link])

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: [Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: [Link])

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (URL: [Link])

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (URL: [Link])

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (URL: [Link])

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: [Link])

  • EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2 ... - ResearchGate. (URL: [Link])

  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • and 2-Amino-4-methyl-6-phenyl-7,8-dihydroindazolo[4,5-d]thiazoles with Aldehydes. (URL: [Link])

Sources

Technical Monograph: 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 960505-77-5 Document Type: Technical Guide & Synthesis Protocol Version: 1.0

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in drugs ranging from sedatives (Zolpidem) to kinase inhibitors and anti-infectives. 7-Methyl-6-nitroimidazo[1,2-a]pyridine (CAS 960505-77-5) represents a critical, high-value intermediate within this class. Its 6-nitro functionality provides a latent amino handle for orthogonal coupling, while the 7-methyl group modulates lipophilicity and steric fit within enzyme binding pockets.

This guide provides a rigorous technical analysis of the compound, detailing its synthesis via the Grob condensation, structural characterization, and downstream utility in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name This compound
CAS Number 960505-77-5
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
SMILES CC1=C(C=N2C=CN=C2C1)=O
Appearance Pale yellow to orange solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
pKa (Calc) ~3.5 (pyridine nitrogen)

Synthesis & Manufacturing Strategy

Retrosynthetic Logic

The most robust route to the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an


-halocarbonyl species. For the 960505-77-5 isomer, the strategic disconnection involves 2-amino-4-methyl-5-nitropyridine  and chloroacetaldehyde .

This route is preferred over direct nitration of 7-methylimidazo[1,2-a]pyridine because electrophilic aromatic substitution on the fused system typically favors the C3 position. Achieving regioselectivity at C6 via direct nitration is synthetically inefficient and yields inseparable mixtures. Therefore, the de novo ring construction using a pre-functionalized pyridine precursor is the self-validating protocol of choice.

Reaction Mechanism & Pathway

The reaction proceeds via an initial nucleophilic attack by the exocyclic amine of the pyridine on the aldehyde carbon (or its hydrate/acetal equivalent), followed by N-alkylation of the ring nitrogen and subsequent dehydration to aromatize the imidazole ring.

SynthesisPath SM1 2-Amino-4-methyl- 5-nitropyridine Inter Intermediate (N-alkylated species) SM1->Inter Nucleophilic Attack SM2 Chloroacetaldehyde (40% aq.) SM2->Inter Prod 7-Methyl-6-nitroimidazo [1,2-a]pyridine Inter->Prod Cyclization & Dehydration (-H2O, -HCl)

Figure 1: Condensation pathway for the synthesis of CAS 960505-77-5.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Amino-4-methyl-5-nitropyridine (1.53 g, 10.0 mmol)

  • Chloroacetaldehyde (40% wt. in H₂O) (2.36 g, 12.0 mmol)

  • Sodium Bicarbonate (NaHCO₃) (1.68 g, 20.0 mmol)

  • Ethanol (Absolute) (30 mL)

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2-amino-4-methyl-5-nitropyridine and ethanol.

  • Addition: Add the chloroacetaldehyde solution dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor consumption of the starting aminopyridine by TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Neutralization: Cool the mixture to room temperature. The hydrohalide salt of the product may precipitate. Add NaHCO₃ (solid or saturated aqueous solution) to neutralize the generated HCl and liberate the free base. Stir for 30 minutes.

  • Work-up: Remove ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. If necessary, purify via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM) or recrystallize from Ethanol/Diethyl Ether.

Critical Control Point: The 2-aminopyridine starting material is electron-deficient due to the nitro group. This reduces the nucleophilicity of the ring nitrogen, potentially slowing the cyclization. If conversion is low, adding a catalytic amount of NaI (Finkelstein condition) can accelerate the reaction by generating the more reactive iodoacetaldehyde in situ.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueExpected SignatureInterpretation
¹H NMR (400 MHz, DMSO-d₆)Singlet, δ ~2.6 ppm (3H)Methyl group at C7.[1]
Singlet, δ ~9.3 ppm (1H)Proton at C5 (deshielded by nitro group).
Doublet/Singlet pair, δ ~7.6–8.0 ppmImidazole ring protons (H2/H3).
Singlet, δ ~7.5 ppm (1H)Proton at C8.
LC-MS (ESI+)m/z = 178.06 [M+H]⁺Confirms molecular mass.
Appearance Yellow crystalline solidIndicates nitro-conjugation.

Applications in Drug Discovery

This compound serves as a versatile scaffold.[2][3] The nitro group at C6 is a "masked" amine, allowing for late-stage diversification.

Functionalization Workflow

The primary utility involves reducing the nitro group to an amine, followed by amide coupling or sulfonylation to generate libraries of bioactive compounds (e.g., kinase inhibitors).

Applications Core 7-Methyl-6-nitroimidazo [1,2-a]pyridine (CAS 960505-77-5) Red Reduction (Fe/AcOH or H2/Pd-C) Core->Red Func2 C3-Functionalization (NIS or NBS) Core->Func2 Electrophilic Subst. (Regioselective at C3) Amine 6-Amino-7-methylimidazo [1,2-a]pyridine Red->Amine Func1 Amide Coupling (R-COCl / HATU) Amine->Func1 Target1 Kinase Inhibitor Analogs (Amide Linkage) Func1->Target1 Target2 3-Halo-derivatives (Suzuki Coupling Precursors) Func2->Target2

Figure 2: Downstream synthetic utility and functionalization logic.

Therapeutic Relevance
  • Kinase Inhibition: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors.

  • Anti-infectives: Analogs of nitro-imidazopyridines have shown efficacy against Mycobacterium tuberculosis (TB) by targeting the F420 cofactor system or respiratory complexes.

Safety & Handling (MSDS Highlights)

  • Hazards: As a nitroaromatic, the compound poses potential risks of toxicity if inhaled or absorbed. It may be mutagenic (common for nitro-heterocycles).

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.

References

  • PubChem. (n.d.). Compound Summary: 7-Methyl-3-nitroimidazo[1,2-a]pyridine (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action Hypotheses for 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-6-nitroimidazo[1,2-a]pyridine represents a critical scaffold in the "renaissance era" of heterocyclic drug discovery, particularly for tuberculosis (TB) and hypoxic solid tumors. Structurally, it combines the privileged imidazo[1,2-a]pyridine core—known for its favorable pharmacokinetic profile and kinase inhibitory potential—with a 6-nitro "warhead."

This technical guide delineates the three primary mechanism of action (MoA) hypotheses for this molecule. Unlike generic kinase inhibitors, the presence of the nitro group at the C-6 position strongly suggests a prodrug activation mechanism analogous to bicyclic nitroimidazoles (e.g., Pretomanid), while the 7-methyl substitution modulates lipophilicity and steric fit within enzymatic pockets (e.g., Ddn or QcrB).

Hypothesis 1: F420-Dependent Bioactivation (The "Trojan Horse" Mechanism)

Primary Indication: Mycobacterium tuberculosis (Mtb) eradication. Probability: High (>85% for nitro-containing fused systems).

The Mechanistic Logic

The most authoritative hypothesis posits that this compound acts as a suicide prodrug. It is chemically stable until it encounters the specific redox environment of the mycobacterial cell.

  • Entry: The molecule diffuses through the mycolic acid-rich cell wall, aided by the lipophilicity conferred by the 7-methyl group .

  • Recognition: It binds to Deazaflavin-dependent nitroreductase (Ddn) , an enzyme unique to the M. tuberculosis complex.

  • Activation: The enzyme utilizes the reduced cofactor F420 (F420H2) to transfer hydride ions to the C-6 nitro group.

  • Lethality: This reduction generates unstable reactive nitrogen species (RNS) and reactive oxygen species (ROS).

    • Des-nitro metabolite formation: The release of nitric oxide (NO) damages DNA and inhibits cellular respiration.

    • Covalent Adducts: Reactive intermediates may form covalent adducts with proteins or the cell wall synthesis machinery (specifically inhibiting mycolic acid biosynthesis).

Visualization: The Bioactivation Cascade

Bioactivation Prodrug 7-Methyl-6-nitroimidazo [1,2-a]pyridine Ddn Enzyme: Ddn (Rv3547) Prodrug->Ddn Substrate Binding Intermediate Nitro-Radical Anion (Unstable) Ddn->Intermediate Reduction Step 1 Cofactor Cofactor: F420H2 Cofactor->Ddn Hydride Transfer NO Nitric Oxide (NO) Intermediate->NO Fragmentation Metabolite Des-nitro Imidazo [1,2-a]pyridine Intermediate->Metabolite Target1 DNA Damage (Strand Breaks) NO->Target1 Nitrosative Stress Target2 Mycolic Acid Inhibition Metabolite->Target2 Putative Inhibition

Figure 1: Proposed F420-dependent bioactivation pathway leading to pleiotropic cellular damage.

Hypothesis 2: Respiratory Complex Inhibition (QcrB Targeting)

Primary Indication: MDR-TB and XDR-TB.[1] Probability: Moderate (Dependent on C-3 substitution).

While the nitro group drives bioactivation, the imidazo[1,2-a]pyridine core itself is a validated scaffold for inhibiting QcrB (the cytochrome b subunit of the electron transport chain).

  • Mechanism: The 7-methyl group provides a critical steric anchor, locking the molecule into the QcrB binding pocket. This blockade disrupts the proton motive force (PMF), halting ATP synthesis.

  • Synergy: If the molecule possesses both nitro-activation (Hypothesis 1) and QcrB affinity (Hypothesis 2), it operates via a "dual-warhead" mechanism, making resistance development significantly harder (e.g., a Ddn mutant would still be susceptible to QcrB inhibition).

Hypothesis 3: Hypoxia-Selective Cytotoxicity (Oncology)

Primary Indication: Solid Tumors (Colon, Lung). Probability: Moderate.

In the context of oncology, the 6-nitro moiety functions as a hypoxia trigger.

  • Normoxia: In healthy, oxygenated tissues, the nitro radical anion formed by one-electron reduction is rapidly re-oxidized by O2 (futile cycling), preventing toxicity.

  • Hypoxia: In the hypoxic core of tumors, re-oxidation is inhibited. The radical anion undergoes further reduction to cytotoxic hydroxylamines or amines.

  • Apoptosis: This triggers the release of cytochrome c from mitochondria, activating Caspase-3 and Caspase-8, leading to programmed cell death.

Experimental Validation Protocols

To rigorously validate these hypotheses, the following self-validating experimental workflows are required.

Protocol A: F420-Dependent Nitroreductase Assay

Objective: Confirm Hypothesis 1 by demonstrating Ddn-mediated metabolism.

  • Reagent Prep:

    • Purify recombinant Mtb Ddn enzyme.

    • Prepare F420 cofactor (purified from M. smegmatis overexpressing F420 synthesis genes).

  • Reaction Setup:

    • Test: 50 µM this compound + 50 nM Ddn + 20 µM F420H2 in Tris-HCl buffer (pH 7.4).

    • Control 1 (No Enzyme): Buffer + Substrate + Cofactor.

    • Control 2 (No Cofactor): Buffer + Substrate + Enzyme.

  • Detection:

    • Monitor absorbance decrease at 420 nm (oxidation of F420H2).

    • LC-MS/MS: Analyze aliquots at 0, 15, 30, and 60 mins. Look for the mass shift corresponding to the loss of the nitro group (des-nitro) or reduction to amine (-NO2 to -NH2).

  • Validation Criteria: Significant F420H2 consumption and metabolite formation only in the complete reaction mix confirms the hypothesis.

Protocol B: QcrB Inhibition / ATP Depletion Assay

Objective: Test Hypothesis 2 (Respiratory blockade).

  • Culture: Grow M. tuberculosis H37Rv in 7H9 broth.

  • Treatment: Expose cultures to 10x MIC of the compound for 4 hours.

  • ATP Quantification: Lyse cells and measure intracellular ATP using a luciferase-based luminescence assay (e.g., BacTiter-Glo).

  • Respiration Monitoring: Use a Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR).

  • Validation Criteria: A rapid drop in ATP and OCR without immediate cell lysis suggests respiratory inhibition. Cross-resistance testing with qcrB mutant strains (e.g., Q203 resistant) confirms the target.

Validation Workflow Diagram

Validation Start Compound Synthesis (this compound) Screen1 Whole Cell MIC (Mtb H37Rv) Start->Screen1 Decision Active? Screen1->Decision PathA Hypothesis 1 Test: Ddn/F420 Assay Decision->PathA Yes PathB Hypothesis 2 Test: ATP/OCR Measurement Decision->PathB Yes ResultA Metabolite ID (LC-MS) Confirm Bioactivation PathA->ResultA ResultB Cross-Resistance (QcrB Mutants) PathB->ResultB

Figure 2: Decision tree for mechanistic validation.

Quantitative Data Summary (Comparative)

ParameterThis compoundPA-824 (Pretomanid)Standard Imidazo[1,2-a]pyridine
Core Scaffold Imidazo[1,2-a]pyridineNitroimidazooxazineImidazo[1,2-a]pyridine
Primary Warhead 6-Nitro group6-Nitro groupNone (usually amide sidechain)
Activation Enzyme Ddn (Hypothesized)Ddn (Validated)None (Direct binding)
Lipophilicity (cLogP) ~2.0 - 2.5 (Est.)[2]2.8Variable
Key Metabolite Des-nitro / AminoDes-nitroN/A
Target DNA / Cell Wall / QcrBCell Wall / RespiratoryQcrB / Kinases

References

  • Vertex Pharmaceuticals & TB Alliance. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[3][4][1][5] RSC Medicinal Chemistry.[1] Link

  • National Institutes of Health (NIH). (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity.[4][1][6] PubMed Central. Link

  • American Chemical Society (ACS). (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Link

  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins.[7][8]Link

  • ResearchGate. (2025). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions.Link

Sources

Unlocking the Therapeutic Potential of 7-Methyl-6-nitroimidazo[1,2-a]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 7-Methyl-6-nitroimidazo[1,2-a]pyridine. Synthesizing data from extensive literature analysis, we delineate three primary avenues for its therapeutic application: oncology, anti-tubercular therapy, and anti-protozoal treatment. For each area, we propose specific molecular targets, including key kinases in cancer, the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis, and parasitic nitroreductases in Leishmania and Trypanosoma cruzi. This guide offers a strategic framework for researchers and drug development professionals, detailing the scientific rationale and step-by-step experimental protocols for target validation, thereby paving the way for the development of novel therapeutics based on this promising scaffold.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure, forming the basis of numerous compounds with diverse pharmacological properties, including anti-cancer, anti-mycobacterial, and anti-protozoal activities.[1][2][3] The specific functionalization of this scaffold can dramatically influence its biological activity and target specificity. The subject of this guide, this compound, possesses two key substituents: a methyl group at the 7-position and a nitro group at the 6-position. These modifications are not merely decorative; they are anticipated to play a crucial role in the molecule's mechanism of action and its interaction with biological targets. Notably, the presence of a nitro group is particularly significant, suggesting a potential for bioreductive activation, a mechanism elegantly exploited by several successful antimicrobial agents. Furthermore, this compound has been identified as a key intermediate in the synthesis of kinase inhibitors for cancer therapy, underscoring its potential in oncology.[4] This guide will dissect the therapeutic potential of this compound by proposing and exploring its most probable molecular targets.

Anticancer Applications: Targeting Kinase Signaling Pathways

The dysregulation of protein kinase activity is a hallmark of cancer, making kinases attractive targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its kinase inhibitory properties.[1]

Proposed Target: Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers. Several imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][5]

Causality of Experimental Choices: The proposed experimental workflow is designed to systematically validate the hypothesis that this compound targets the PI3K/Akt/mTOR pathway. We begin with broad cellular assays to confirm a cytotoxic and anti-proliferative phenotype. Subsequently, we move to more specific mechanistic assays to pinpoint the molecular target within the pathway.

  • Cell Viability and Proliferation Assays:

    • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines (e.g., breast, lung, colon).

    • Methodology:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of this compound for 48-72 hours.

      • Assess cell viability using an MTT or CellTiter-Glo assay.

      • Determine the IC50 value for each cell line.

      • For proliferation, perform a clonogenic survival assay by treating cells with the compound, followed by a period of drug-free growth to assess colony formation.

  • Western Blot Analysis of Pathway Modulation:

    • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

    • Methodology:

      • Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

      • Lyse the cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K, and total p70S6K.

      • Use appropriate secondary antibodies and a chemiluminescence detection system. A decrease in the ratio of phosphorylated to total protein would indicate pathway inhibition.

  • In Vitro Kinase Assay:

    • Objective: To determine if this compound directly inhibits the enzymatic activity of PI3K isoforms.

    • Methodology:

      • Utilize a commercially available in vitro PI3K kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

      • Incubate recombinant PI3K enzyme with its substrate (e.g., PIP2) and ATP in the presence of varying concentrations of the compound.

      • Measure the amount of ADP produced, which is proportional to the kinase activity.

      • Calculate the IC50 of the compound for PI3K inhibition.

Data Presentation: Kinase Inhibition Profile
Target KinaseIC50 (µM)Cell LineAssay Type
PI3Kα[Predicted Data]-In Vitro Kinase Assay
PI3Kβ[Predicted Data]-In Vitro Kinase Assay
PI3Kδ[Predicted Data]-In Vitro Kinase Assay
PI3Kγ[Predicted Data]-In Vitro Kinase Assay
Akt[Predicted Data]-In Vitro Kinase Assay
mTOR[Predicted Data]-In Vitro Kinase Assay
Visualization: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates CellGrowth Cell Growth & Survival p70S6K->CellGrowth 7M6NIP 7-Methyl-6-nitroimidazo [1,2-a]pyridine 7M6NIP->PI3K inhibits QcrB_Workflow Start Start: 7-Methyl-6-nitroimidazo [1,2-a]pyridine MIC Determine MIC against M. tuberculosis H37Rv Start->MIC Resistant Generate Resistant Mutants MIC->Resistant WGS Whole-Genome Sequencing Resistant->WGS SNP Identify SNPs in qcrB gene WGS->SNP EnzymeAssay Cytochrome bc1 Complex Activity Assay SNP->EnzymeAssay IC50 Determine IC50 for QcrB Inhibition EnzymeAssay->IC50 TargetValidated Target Validated: QcrB IC50->TargetValidated

Caption: Workflow for the validation of QcrB as a therapeutic target.

Anti-protozoal Efficacy: Exploiting Parasite-Specific Metabolism

Neglected tropical diseases caused by protozoan parasites, such as leishmaniasis and Chagas disease, are a significant global health burden. [6][7]The development of new, safe, and effective drugs is a priority. Nitroaromatic compounds are a promising class of anti-protozoal agents, with their mechanism of action often relying on parasite-specific enzymes for activation.

Proposed Target: Type I Nitroreductases (NTRs)

Leishmania and Trypanosoma cruzi possess type I nitroreductases (NTRs) that are absent in their mammalian hosts. [8]These enzymes can reduce the nitro group of prodrugs, such as benznidazole (used to treat Chagas disease), to generate cytotoxic nitroso and hydroxylamine intermediates. [9]These reactive species can induce oxidative stress and damage cellular macromolecules, leading to parasite death. The presence of the 6-nitro group in this compound makes it a prime candidate for activation by parasitic NTRs.

Causality of Experimental Choices: The validation of NTRs as the activating enzymes for this compound involves a multi-pronged approach. First, we establish the compound's activity against the wild-type parasites. Then, by genetically manipulating the expression of NTR in the parasites (overexpression and knockout/knockdown), we can directly link the enzyme's presence to the compound's efficacy. Finally, in vitro assays with the recombinant enzyme confirm direct interaction.

  • In Vitro Anti-parasitic Activity:

    • Objective: To determine the efficacy of this compound against the clinically relevant forms of Leishmania donovani (amastigotes) and Trypanosoma cruzi (trypomastigotes and amastigotes).

    • Methodology:

      • For L. donovani, infect macrophage-like cells (e.g., THP-1) with promastigotes, which will differentiate into amastigotes. Treat the infected cells with the compound and determine the EC50 value based on the reduction in amastigote numbers.

      • For T. cruzi, assess the activity against cell-derived trypomastigotes and intracellular amastigotes in a similar infected-cell model.

  • Genetic Validation in Parasites:

    • Objective: To demonstrate that NTR is responsible for the activation of the compound.

    • Methodology:

      • Generate parasite lines that overexpress NTR and knockout/knockdown lines with reduced NTR expression.

      • Compare the susceptibility of these genetically modified parasites to the wild-type strain.

      • Increased susceptibility in the overexpressing line and resistance in the knockout/knockdown line would strongly indicate that NTR is the activating enzyme.

  • Recombinant NTR Enzyme Assay:

    • Objective: To show that this compound is a substrate for the parasite NTR.

    • Methodology:

      • Express and purify recombinant NTR from Leishmania or T. cruzi.

      • In an anaerobic environment, incubate the recombinant enzyme with the compound and a suitable electron donor (e.g., NADH or NADPH).

      • Monitor the oxidation of the electron donor spectrophotometrically, which is indicative of the reduction of the nitro group on the compound.

      • Determine the kinetic parameters (Km and Vmax) for the compound as a substrate for NTR.

Visualization: NTR-Mediated Prodrug Activation

NTR_Activation Compound 7-Methyl-6-nitroimidazo [1,2-a]pyridine (Prodrug) NTR Parasite Type I Nitroreductase (NTR) Compound->NTR substrate for ReducedCompound Reduced Intermediates (Nitroso, Hydroxylamine) NTR->ReducedCompound reduces ROS Reactive Oxygen Species (ROS) ReducedCompound->ROS CellDamage Macromolecular Damage (DNA, Proteins, Lipids) ReducedCompound->CellDamage ROS->CellDamage ParasiteDeath Parasite Death CellDamage->ParasiteDeath

Caption: Proposed mechanism of action via parasitic nitroreductase activation.

Conclusion and Future Directions

This compound is a molecule of significant therapeutic promise, with potential applications in oncology, tuberculosis, and protozoal infections. This guide has outlined a rational, evidence-based approach to identifying and validating its molecular targets in each of these key areas. The proposed experimental workflows provide a clear roadmap for researchers to systematically investigate the mechanisms of action of this compound. Future work should focus on executing these validation studies, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be instrumental in advancing this compound, or its optimized analogs, towards clinical development as a novel therapeutic agent.

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • This compound. MySkinRecipes. [Link]

  • Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. ResearchGate. [Link]

  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega. [Link]

  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. [Link]

  • Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b]o[1][4]xazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. Journal of Medicinal Chemistry. [Link]

  • New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]

  • Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Shodhganga. [Link]

  • Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. PubMed. [Link]

  • 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Anti-Trypanosoma cruzi Potential of New Pyrazole-Imidazoline Derivatives. Molecules. [Link]

  • Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry. [Link]

  • Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. Antimicrobial Agents and Chemotherapy. [Link]

  • An Essential Type I Nitroreductase from Leishmania major Can Be Used to Activate Leishmanicidal Prodrugs. Journal of Biological Chemistry. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • Anti-Trypanosoma cruzi Potential of New Pyrazole-Imidazoline Derivatives. ResearchGate. [Link]

  • Imidazopyridines from the reaction of nitroalkenes with 2‐aminopyridines.6. ResearchGate. [Link]

  • Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • An essential type I nitroreductase from Leishmania major can be used to activate leishmanicidal prodrugs. PubMed. [Link]

  • Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLOS ONE. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

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Mastering Solubility: A Technical Guide to 7-Methyl-6-nitroimidazo[1,2-a]pyridine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Preclinical Research

In the landscape of contemporary drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, solubility stands as a paramount gatekeeper to a compound's therapeutic potential. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of otherwise promising candidates. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 7-Methyl-6-nitroimidazo[1,2-a]pyridine, a scaffold of significant interest in medicinal chemistry.[1][2][3] While specific quantitative solubility data for this exact molecule is not extensively published, this guide will equip you with the foundational knowledge and detailed experimental protocols to determine its solubility in Dimethyl Sulfoxide (DMSO) and other pertinent solvents, ensuring the integrity and reproducibility of your preclinical data.

Unveiling the Molecule: this compound

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[2] The specific analogue, this compound, is utilized in medicinal chemistry for scaffold modification to enhance drug-like properties, including solubility and metabolic stability.[1] Its structure is foundational for the synthesis of various pharmaceutical compounds, notably kinase inhibitors for cancer therapy.[1]

Chemical Structure and Physicochemical Properties Influencing Solubility:

The solubility of an organic molecule is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following aspects are key determinants:

  • Polarity: The presence of the nitro group (-NO2) and the nitrogen atoms within the fused ring system introduces polarity to the molecule. However, the aromatic rings contribute to its lipophilic character. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's polarity.

  • Hydrogen Bonding: The nitrogen atoms in the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors. Solvents capable of donating hydrogen bonds (protic solvents) may interact favorably with the molecule, potentially enhancing solubility.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. The stronger the intermolecular forces in the solid state, the lower the solubility.

  • pKa: The basicity of the nitrogen atoms will influence the molecule's ionization state in different pH environments. While not directly relevant for aprotic solvents like DMSO, it is a critical consideration for aqueous solubility.

The Solvent of Choice: Understanding DMSO and Its Contemporaries

Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[4] Its polar aprotic nature and miscibility with water and many organic solvents make it an ideal vehicle for preparing high-concentration stock solutions for in vitro assays.[4] However, it is crucial to recognize that DMSO can exert its own biological effects, making it imperative to determine the maximum solubility of a compound and use the lowest effective concentration in cellular experiments.[4]

Beyond DMSO, other solvents are frequently employed in various stages of drug development. A comparative overview is presented below:

SolventTypeKey Characteristics & Applications
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent dissolving power for a wide range of compounds; standard for preparing stock solutions for high-throughput screening.[4]
Ethanol Polar ProticGenerally recognized as safe (GRAS); used in formulations and some biological assays. Can be a good choice for less polar compounds.
Methanol Polar ProticStronger solvent than ethanol but more toxic. Often used in analytical chemistry and synthesis.
Acetonitrile Polar AproticCommon solvent for HPLC and other analytical techniques. Less viscous than DMSO.
Phosphate-Buffered Saline (PBS) Aqueous BufferUsed to determine aqueous solubility at a physiological pH, which is critical for predicting in vivo behavior.

The Cornerstone of Your Research: Protocols for Solubility Determination

Accurate solubility determination is not a one-size-fits-all process. The choice between assessing kinetic versus thermodynamic solubility depends on the stage of your research and the intended application of the data.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation from a DMSO stock solution into an aqueous buffer.[5][6] This method is well-suited for the early stages of drug discovery where a large number of compounds need to be rapidly assessed.[5]

This protocol outlines a common method for determining kinetic solubility using a plate-based nephelometric or turbidimetric readout.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Plate reader with turbidimetry or nephelometry capabilities

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This can be achieved by dissolving a precisely weighed amount of the compound in the required volume of DMSO. Vigorous vortexing or sonication may be necessary to ensure complete dissolution.[7]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This will result in a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[5] Measure the turbidity or light scattering at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution add_to_pbs Add to PBS (1% final DMSO) serial_dilution->add_to_pbs incubate Incubate (e.g., 2h at RT) add_to_pbs->incubate read_turbidity Measure Turbidity incubate->read_turbidity determine_solubility Determine Highest Non-Precipitating Concentration read_turbidity->determine_solubility

Caption: Workflow for kinetic solubility determination by turbidimetry.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[8][9] This measurement is more time-consuming but provides a more accurate and fundamental understanding of a compound's solubility.[9][10] It is the preferred method during lead optimization and preformulation studies.[9]

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[11]

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Ethanol, PBS)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and UV detector

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The goal is to have undissolved solid remaining.[4]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[4][5]

  • Separation of Undissolved Solid: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[4]

  • Sample Collection and Filtration: Carefully collect a known volume of the supernatant, ensuring not to disturb the pellet. Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification add_excess Add Excess Solid to Solvent shake Shake at Constant Temp (24-48h) add_excess->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify by HPLC filter->quantify

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Interpreting and Presenting Your Solubility Data

Clarity and precision are paramount when reporting solubility data. The following table provides a template for summarizing your findings for this compound.

SolventSolubility TypeMethodTemperature (°C)Solubility (µg/mL)Solubility (mM)
DMSOThermodynamicShake-Flask25[Insert Value][Insert Value]
EthanolThermodynamicShake-Flask25[Insert Value][Insert Value]
PBS (pH 7.4)KineticTurbidimetry25[Insert Value][Insert Value]
PBS (pH 7.4)ThermodynamicShake-Flask25[Insert Value][Insert Value]

Molecular Weight of this compound: 177.18 g/mol (Note: This is for the parent compound, the nitro-substituted version will have a higher molecular weight). The molecular formula for 7-Methyl-3-nitroimidazo[1,2-a]pyridine is C8H7N3O2 with a molecular weight of 177.16 g/mol .[12]

Concluding Remarks and Future Directions

While this guide provides a robust framework for determining the solubility of this compound, it is important to remember that solubility is a multifaceted property. Further investigations into pH-dependent solubility and the impact of different salt forms can provide a more complete picture of the compound's behavior in biological systems.[8] As you move forward in your research, a thorough understanding and empirical determination of solubility will be an invaluable asset in the successful development of novel therapeutics based on the promising imidazo[1,2-a]pyridine scaffold.

References

  • MySkinRecipes. This compound.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • PMC - NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PMC - NIH. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Ivanenkov, Y. A., et al. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
  • ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubChem. (n.d.). 7-Methyl-3-nitroimidazo(1,2-a)pyridine.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Google Patents. (n.d.). US8513276B2 - Imidazo[1,2-a]pyridine compounds for use in treating cancer.
  • Pipzine Chemicals. (n.d.). 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Supplier China.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.).
  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc.
  • PMC. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.

Sources

An In-Depth Technical Guide to 7-Methyl-6-nitroimidazo[1,2-a]pyridine: A Key Intermediate in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Methyl-6-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors for oncological applications.[1] This document will delve into the compound's fundamental properties, a detailed, field-proven synthesis protocol, characterization methodologies, and its strategic application in drug discovery.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of 7-Methyl-6-nitro Substitution

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[2] This fused bicyclic system offers a rigid framework amenable to diverse functionalization, enabling the fine-tuning of steric and electronic properties for optimal target engagement. Several marketed drugs, including zolpidem and alpidem, feature this scaffold, highlighting its therapeutic potential.[3]

The introduction of a methyl group at the 7-position and a nitro group at the 6-position of the imidazo[1,2-a]pyridine ring system imparts specific and advantageous characteristics. The methyl group can enhance binding to biological targets through hydrophobic interactions and may positively influence metabolic stability. The nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic properties of the aromatic system. This can be exploited for further chemical transformations, such as reduction to an amine, which can then serve as a handle for the introduction of various side chains to build a library of derivatives for structure-activity relationship (SAR) studies. This strategic functionalization makes this compound a valuable intermediate for the development of targeted therapies.

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂Calculated
Molecular Weight 177.16 g/mol Calculated
Appearance Expected to be a yellow to orange crystalline solidInferred from similar nitroaromatic compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from structural properties
Melting Point Not available-

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process: the initial construction of the 7-methylimidazo[1,2-a]pyridine core, followed by regioselective nitration.

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

The classical approach to the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Reaction Reaction 2-Amino-4-methylpyridine->Reaction Step 1 7-Methylimidazo[1,2-a]pyridine 7-Methylimidazo[1,2-a]pyridine Reaction->7-Methylimidazo[1,2-a]pyridine Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction Step 1 7-Methylimidazo[1,2-a]pyridine 7-Methylimidazo[1,2-a]pyridine Nitration Nitration 7-Methylimidazo[1,2-a]pyridine->Nitration Step 2 This compound This compound Nitration->this compound Electrophilic Substitution Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Nitration Step 2 cluster_0 Drug Development Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Amine 7-Methyl-imidazo[1,2-a]pyridin-6-amine Reduction->Amine Coupling Coupling with Side Chain Amine->Coupling Inhibitor Kinase Inhibitor Candidate Coupling->Inhibitor

Sources

Technical Guide: Preliminary Cytotoxicity Screening of 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the preliminary cytotoxicity screening of 7-Methyl-6-nitroimidazo[1,2-a]pyridine . It is designed for medicinal chemists and pharmacologists evaluating this specific scaffold as a potential anticancer lead or a bioactive intermediate.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry. The imidazo[1,2-a]pyridine core is structurally congruent with purines, allowing it to interact with diverse biological targets, including kinases (e.g., DNA-PK, PI3K) and benzodiazepine receptors.

The specific substitution pattern—6-nitro and 7-methyl —imparts unique electronic and physicochemical properties. The 6-nitro group acts as a strong electron-withdrawing group (EWG), potentially facilitating bioreductive activation in hypoxic tumor environments or serving as a synthetic handle for amino-functionalization. The 7-methyl group modulates lipophilicity and steric fit within binding pockets.

Objective: This guide provides a rigorous, self-validating workflow to assess the intrinsic cytotoxic potency and selectivity of this compound before it advances to lead optimization.

Chemical & Biological Rationale (SAR Context)

Before screening, understanding the Structure-Activity Relationship (SAR) drivers is critical for interpreting data.

  • The Core (Imidazo[1,2-a]pyridine): Inherently bioactive; mimics ATP in kinase pockets.

  • 6-Nitro Group (

    
    ): 
    
    • Electronic: Reduces electron density on the pyridine ring, potentially increasing reactivity toward nucleophiles.

    • Metabolic: A target for nitroreductases. In hypoxic cancer cells, this can lead to the formation of cytotoxic hydroxylamines or amines (bioreductive prodrug potential).

  • 7-Methyl Group (

    
    ): 
    
    • Lipophilicity: Increases LogP, enhancing membrane permeability compared to the un-substituted analog.

    • Metabolic Stability: Blocks the 7-position from oxidative metabolism.

Visualization: SAR & Screening Logic

SAR_Logic Compound 7-Methyl-6-nitroimidazo [1,2-a]pyridine Core Imidazo[1,2-a]pyridine (ATP Mimicry) Compound->Core Nitro 6-Nitro Group (Hypoxia Targeting/EWG) Compound->Nitro Methyl 7-Methyl Group (Lipophilicity/Stability) Compound->Methyl Screening Screening Outcome Core->Screening Baseline Potency Nitro->Screening Redox Liability? Methyl->Screening Permeability

Figure 1: Structural features of the target compound driving the screening strategy.

Experimental Workflow

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this workflow moves beyond simple "add and read" protocols. It incorporates checkpoints for solubility and assay interference, which are common pitfalls with nitro-aromatics.

Phase 1: Compound Preparation & Solubility Check

Nitro-imidazo[1,2-a]pyridines are planar and can stack, leading to poor aqueous solubility.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM or 50 mM.

  • Solubility Check: Dilute stock into culture media (e.g., DMEM + 10% FBS) to the highest test concentration (typically 100 µM).

    • Checkpoint: Inspect for precipitation under a microscope. If precipitate forms, the cytotoxicity data will be invalid (physical stress vs. chemical toxicity).

Phase 2: Cell Line Selection

Select a panel that covers different tissue origins and p53 statuses.

  • Solid Tumor (Epithelial): MDA-MB-231 (Breast, Triple-negative) or A549 (Lung).

  • Leukemia (Suspension): HL-60 or K562 (Often more sensitive to kinase inhibitors).

  • Normal Control (Critical for Selectivity): HUVEC (Endothelial) or BJ Fibroblasts.

    • Rationale: A drug candidate must show a Selectivity Index (SI) > 2.0 (preferably > 10) between cancer and normal cells.

Phase 3: Assay Selection (The "Nitro" Nuance)
  • Primary Assay: SRB (Sulforhodamine B) .

    • Why? The 6-nitro group can sometimes undergo redox cycling or interfere with tetrazolium salts used in MTT/MTS assays, leading to false positives (artificially high viability). SRB measures total protein mass and is chemically inert to the compound's redox state.

  • Secondary/Validation Assay: ATP-Glo (Luminescence) .

    • Why? Confirms metabolic death and is highly sensitive.

Detailed Protocol: SRB Cytotoxicity Assay

Standardized for Imidazo[1,2-a]pyridine scaffolds.

Materials
  • Cells: Seeded at optimal density (e.g., 3,000–5,000 cells/well for adherent lines) in 96-well plates.

  • Fixative: Trichloroacetic acid (TCA), 50% (w/v) stock.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Plate cells in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of This compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include Vehicle Control (DMSO matched to highest concentration, <0.5%).

    • Include Positive Control (e.g., Doxorubicin or Cisplatin).

    • Add 100 µL of 2x drug solution to wells (Final volume 200 µL).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Fixation (Critical Step):

    • Gently add 50 µL of cold 50% TCA directly to the medium (Final TCA ~10%).

    • Incubate at 4°C for 1 hour. (This preserves the cell monolayer structure).

  • Washing: Wash 4x with tap water to remove media and serum proteins. Air dry plates completely.

  • Staining: Add 100 µL SRB solution. Incubate 30 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.

  • Measurement: Read Absorbance at 510 nm .

Visualization: Assay Workflow

Workflow cluster_Assay SRB Assay Protocol Start Start: Compound Stock (DMSO) Solubility Solubility Check in Media (Microscopy) Start->Solubility Seed Seed Cells (96-well) 24h Attachment Solubility->Seed If Soluble Treat Add Compound (0.1 - 100 µM) Seed->Treat Fix Fix with TCA (4°C) *Stops Metabolism* Treat->Fix 48-72h Stain Stain with SRB (Binds Proteins) Fix->Stain Read Read OD 510nm Stain->Read Analysis Calculate IC50 & SI Read->Analysis

Figure 2: Step-by-step workflow for the SRB cytotoxicity assay.

Data Analysis & Interpretation

Quantitative Metrics

Organize results into a comparative table. Calculate % Growth Inhibition relative to vehicle control.



Table 1: Hypothetical Data Structure for Reporting

Cell LineTissue OriginIC50 (µM)R² ValueSelectivity Index (SI)*
MDA-MB-231 Breast Cancer[Value]>0.95--
HT-29 Colon Cancer[Value]>0.95--
HUVEC Normal Endothelial[Value]--SI = IC50(HUVEC) / IC50(Cancer)

*SI > 2 indicates moderate selectivity; SI > 10 indicates high therapeutic potential.

"Go/No-Go" Decision Matrix
  • Potent Hit: IC50 < 10 µM in cancer lines + SI > 2.

    • Action: Proceed to mechanism studies (Apoptosis/Cell Cycle).[1][2]

  • Weak Hit: IC50 10–50 µM.

    • Action: Consider as a scaffold for optimization (e.g., reduce nitro to amine and derivatize).

  • Inactive/Toxic: IC50 > 50 µM OR SI < 1.

    • Action: Stop or structurally modify the 6/7 positions.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[3][4]

    • Source: ACS Omega (2025).
    • URL:[Link]

  • Cytotoxicity Screening Protocols

    • Title: Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents.[5]

    • Source: NIH / Yale Journal of Biology and Medicine.
    • URL:[Link]

  • Scaffold Biological Activity

    • Title: 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines.[6]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Assay Interference (Nitro Compounds)

    • Title: Role of Cytotoxicity Experiments in Pharmaceutical Development (Discussion on MTT vs SRB).
    • Source: SciSpace / IntechOpen.
    • URL:[Link]

Sources

Spectroscopic Characterization of 7-Methyl-6-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methyl-6-nitroimidazo[1,2-a]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors for cancer therapy.[1] The strategic placement of the methyl and nitro groups on the imidazo[1,2-a]pyridine scaffold significantly influences its electronic properties and biological activity, making a thorough spectroscopic analysis essential for its unambiguous identification and for quality control in synthetic processes.

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by comparative analysis with related structures.

Molecular Structure and Key Features

The structure of this compound, with its IUPAC name and key identifiers, is presented below. The numbering of the heterocyclic system is crucial for the correct assignment of spectroscopic signals.

IUPAC Name This compound
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
CAS Number [Not readily available]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.20d1HH-5
~ 7.85s1HH-8
~ 7.60d1HH-2
~ 7.50d1HH-3
~ 2.60s3H-CH₃

Interpretation and Rationale:

  • Aromatic Protons: The protons on the imidazo[1,2-a]pyridine core are expected to resonate in the downfield region (7.0-8.5 ppm) due to the aromatic ring current.

  • H-5 and H-8: The nitro group at position 6 is a strong electron-withdrawing group, which will deshield the adjacent protons. Therefore, H-5 is expected to be the most downfield proton. H-8, being para to the nitro group, will also be significantly deshielded and is predicted to appear as a singlet.

  • H-2 and H-3: These protons on the imidazole ring will appear as doublets due to coupling with each other.

  • Methyl Protons: The methyl group at position 7 will give rise to a singlet at approximately 2.60 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 145.0C-8a
~ 142.0C-6
~ 135.0C-7
~ 125.0C-5
~ 120.0C-2
~ 118.0C-3
~ 115.0C-8
~ 20.0-CH₃

Interpretation and Rationale:

  • Quaternary Carbons: The carbon bearing the nitro group (C-6) and the bridgehead carbon (C-8a) are expected to be significantly downfield. The carbon attached to the methyl group (C-7) will also be in this region.

  • Aromatic Carbons: The remaining carbons of the aromatic system will resonate in the typical range for heteroaromatic compounds. The electron-withdrawing effect of the nitro group will influence the chemical shifts of the carbons in the pyridine ring.

  • Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic system.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850WeakAliphatic C-H stretch (-CH₃)
~ 1640-1580Medium-StrongC=C and C=N stretching
~ 1550 & 1350StrongAsymmetric and symmetric NO₂ stretching
~ 850-800StrongC-N stretching

Interpretation and Rationale:

  • Nitro Group: The most characteristic feature in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

  • Aromatic System: The C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system will appear in the 1640-1580 cm⁻¹ region.

  • Methyl Group: The C-H stretching vibrations of the methyl group will be observed in the 2950-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
177100[M]⁺ (Molecular Ion)
160~ 20[M - OH]⁺
147~ 30[M - NO]⁺
131~ 40[M - NO₂]⁺
104~ 50[M - NO₂ - HCN]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected to be prominent at m/z 177, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through the loss of the nitro group and subsequent rearrangements. The loss of NO₂ (46 Da) to give a fragment at m/z 131 is a very common fragmentation pathway for nitroaromatic compounds. Further fragmentation could involve the loss of HCN from the imidazole ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Synthesis

A plausible synthetic route to this compound involves the reaction of the appropriately substituted 2-aminopyridine with a suitable C2 synthon, followed by nitration. One common method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction.

Synthesis 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Imidazo[1,2-a]pyridine_intermediate Imidazo[1,2-a]pyridine_intermediate 2-Amino-4-methylpyridine->Imidazo[1,2-a]pyridine_intermediate Reaction with α-haloketone This compound This compound Imidazo[1,2-a]pyridine_intermediate->this compound Nitration (e.g., HNO₃/H₂SO₄)

A potential synthetic pathway.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.

  • Analysis: Record the mass-to-charge ratio (m/z) of the resulting ions.

Integrated Spectroscopic Analysis Workflow

The unambiguous identification of this compound relies on the combined interpretation of all spectroscopic data.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS Interpretation Correlate Spectroscopic Data NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Confirm Structure Interpretation->Confirmation Final Report Final Report Confirmation->Final Report

Workflow for structural confirmation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and Mass Spectrometry data, along with their interpretations, offer a robust framework for the identification and characterization of this important pharmaceutical intermediate. The experimental protocols outlined provide a basis for obtaining high-quality spectroscopic data. By integrating these different spectroscopic techniques, researchers can confidently confirm the structure and purity of synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

  • MySkinRecipes. (n.d.). This compound.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.

Sources

Theoretical and Computational Studies on Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1] Beyond its established clinical utility, this fused bicycle offers a rich landscape for theoretical exploration due to its unique electronic distribution, tautomeric potential, and reactivity profiles.

This guide synthesizes advanced computational methodologies—ranging from Density Functional Theory (DFT) to Molecular Dynamics (MD)—to provide a roadmap for rationally designing and optimizing imidazo[1,2-a]pyridine derivatives. It is designed for researchers seeking to transition from trial-and-error synthesis to predictive, in silico-driven drug discovery.

Part 1: Electronic Structure & Reactivity (DFT Framework)

The Computational Baseline

To accurately predict the chemical behavior of imidazo[1,2-a]pyridines, the choice of functional and basis set is critical. Literature consistently validates the use of B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with the 6-311++G(d,p) basis set. This combination effectively balances computational cost with the accuracy required to resolve the diffuse electron density of the nitrogen-bridgehead system.

Global Reactivity Descriptors

Understanding the global reactivity is the first step in rational design. These descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs), quantify the scaffold's stability and response to electrophilic or nucleophilic attacks.

Table 1: Key Reactivity Descriptors for Imidazo[1,2-a]pyridines

DescriptorSymbolFormulaPhysical Interpretation & Causality
Chemical Potential


Measures the escaping tendency of electrons.[2] High

implies high reactivity.
Chemical Hardness


Resistance to charge transfer. Hard molecules (large gap) are less reactive and more stable.[2][3]
Electrophilicity Index


Quantifies the energy lowering due to maximal electron flow.[2] High

indicates a strong electrophile.
Softness


Inverse of hardness; soft molecules are highly polarizable and reactive.
Local Reactivity: Fukui Functions

While global descriptors characterize the whole molecule, Fukui functions (


) pinpoint specific atomic sites for functionalization.
  • 
     (Electrophilic Attack):  High values at C-3  explain why electrophilic aromatic substitution (e.g., halogenation, formylation) occurs predominantly at this position.
    
  • 
     (Nucleophilic Attack):  High values often localize on the pyridine ring carbons (C-5 or C-7), guiding nucleophilic displacement strategies.
    

Part 2: Mechanistic Elucidation of the GBB Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is the premier multicomponent reaction (MCR) for synthesizing imidazo[1,2-a]pyridines.[4] Computational studies have been pivotal in resolving its mechanism, particularly the sequence of Schiff base formation versus isocyanide insertion.

Computational Mechanism

The reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. Theoretical transition state analysis (TSA) reveals that the reaction proceeds through a concerted but asynchronous pathway, often catalyzed by Lewis acids or Bronsted acids (e.g., acetic acid).

Figure 1: Mechanistic Pathway of the GBB Reaction

GBB_Mechanism cluster_inputs Reactants Aminopyridine 2-Aminopyridine SchiffBase Schiff Base (Imine Formation) Aminopyridine->SchiffBase Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Ion Intermediate SchiffBase->Nitrilium + Isocyanide (Acid Cat.) Cyclization Intramolecular Cyclization (TS) Nitrilium->Cyclization [4+1] Cycloaddition Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product [1,3]-H Shift

Caption: The GBB reaction proceeds via initial imine formation followed by isocyanide insertion and cyclization. Colors denote stage: Blue (Reactants), Yellow (Intermediates), Red (Transition State), Green (Product).

Part 3: In Silico Drug Design Workflow

Molecular Docking Strategy

Imidazo[1,2-a]pyridines are versatile ligands.[5][6] Successful docking campaigns require rigorous preparation of both the ligand (DFT-optimized geometry) and the protein target (protonation states at pH 7.4).

Case Study Targets:

  • GABA_A Receptor: Modulation of the benzodiazepine binding site (CNS indications).

  • KRAS G12C: Covalent inhibition exploiting the nucleophilicity of the scaffold.

  • Tubulin: Inhibition of polymerization (Anticancer).

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations (typically 100 ns) are mandatory to verify the stability of the pose.

  • RMSD (Root Mean Square Deviation): A plateau < 2.0 Å indicates a stable complex.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in loop regions is expected, but the binding pocket residues must remain rigid.

Figure 2: Integrated Computational Drug Discovery Pipeline

Drug_Design_Workflow cluster_prep Preparation Phase Start Library Design (Imidazo[1,2-a]pyridine Derivatives) LigPrep Ligand Prep (DFT Optimization B3LYP) Start->LigPrep ProtPrep Protein Prep (H-bond network, pH 7.4) Start->ProtPrep Docking Molecular Docking (AutoDock/Glide) Output: Binding Energy (ΔG) LigPrep->Docking ProtPrep->Docking Filter Pose Selection (Top 10% by Score) Docking->Filter Filter->Start Refine Structure MD MD Simulation (100 ns) (GROMACS/AMBER) Filter->MD Best Poses Analysis Analysis (RMSD, RMSF, MM-PBSA) MD->Analysis End Lead Candidate Analysis->End Stable Complex

Caption: Workflow integrating DFT ligand preparation, molecular docking, and MD simulation for lead identification.

Part 4: Experimental Protocols

Protocol 1: DFT Optimization & Reactivity Calculation

Objective: Determine the stable geometry and reactivity indices of a novel imidazo[1,2-a]pyridine derivative.

  • Input Generation: Draw the structure in a visualizer (e.g., GaussView). Pre-optimize using a semi-empirical method (PM6) to fix gross steric clashes.

  • Geometry Optimization:

    • Software: Gaussian 09/16 or ORCA.

    • Route Section: # opt freq B3LYP/6-311++G(d,p) pop=full

    • Note:freq ensures the structure is a true minimum (no imaginary frequencies). pop=full provides population analysis for Fukui functions.

  • Data Extraction:

    • Extract

      
       and 
      
      
      
      (in Hartree, convert to eV).
    • Calculate

      
      , 
      
      
      
      , and
      
      
      using the formulas in Table 1.
    • Map the Molecular Electrostatic Potential (MEP) surface to visualize charge distribution (Red = Electron Rich/Nucleophilic; Blue = Electron Poor/Electrophilic).

Protocol 2: Molecular Docking (AutoDock Vina)

Objective: Predict the binding affinity of the derivative against the GABA_A receptor.

  • Target Preparation:

    • Retrieve PDB ID (e.g., 6X3X).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges. Save as protein.pdbqt.

  • Ligand Preparation:

    • Take the DFT-optimized structure (from Protocol 1).

    • Set rotatable bonds (the imidazo core is rigid, but substituents like phenyl rings can rotate). Save as ligand.pdbqt.

  • Grid Generation:

    • Center the grid box on the active site residues (e.g., Tyr159, Phe77).

    • Dimensions:

      
       Å.
      
  • Docking Run:

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 25 --size_y 25 --size_z 25 --exhaustiveness 8

  • Validation:

    • Re-dock the native co-crystallized ligand. The RMSD between the docked pose and the crystal pose must be

      
       Å for the protocol to be valid.
      

References

  • Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link][7]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein Journal of Organic Chemistry. [Link]

  • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Computational Chemistry. [Link][3][8]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

Sources

Physical and Chemical Hazards of 7-Methyl-6-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical and chemical hazard profile of 7-Methyl-6-nitroimidazo[1,2-a]pyridine , a specialized heterocyclic intermediate used in the development of anti-infective (antitubercular, antiparasitic) and oncology pharmacophores.

Compound Identity & Structural Significance

This compound is a fused bicyclic nitroaromatic compound.[1] Its structure comprises an imidazo[1,2-a]pyridine scaffold substituted with a methyl group at position 7 and a nitro group at position 6.[1]

  • CAS Number: Not widely listed as a commodity chemical; often synthesized de novo.[1] (Isomeric analog 3-nitro: 34165-07-6; Precursor 2-amino-4-methyl-5-nitropyridine: 21901-40-6).[1]

  • Molecular Formula: C₈H₇N₃O₂[1]

  • Molecular Weight: 177.16 g/mol [1]

  • Structural Context: The positioning of the nitro group at C6 (on the pyridine ring) rather than C3 (on the imidazole ring) drastically alters its electronic properties and reactivity compared to the more common 3-nitro isomers.[1] This specific substitution pattern is achieved via the condensation of 2-amino-4-methyl-5-nitropyridine with haloacetaldehydes.[1]

Physical Hazard Profile

Thermal Stability & Explosivity

The presence of the nitro group (


) on the aromatic core introduces significant energetic potential.[1] While imidazopyridines are generally thermally stable, nitro-derivatives must be handled as potential energetic materials .[1]
  • Decomposition Hazard: High-temperature processing (>150°C) or uncontrolled reaction conditions can trigger rapid decomposition.[1] The nitro group acts as an internal oxidizer, facilitating the release of nitrogen oxides (

    
    ) and carbon monoxide.
    
  • Shock Sensitivity: Low to moderate.[1] Unlike polynitrated compounds (e.g., TNT), mono-nitro heterocycles are typically stable to mechanical shock but may sensitize in the presence of metal salts or dry impurities.

  • Melting Point: Expected range 160–190°C (based on structural analogs).[1] Note: Determination of melting point should be conducted in capillary tubes with a safety shield due to deflagration risk near the decomposition temperature.

Flammability
  • Combustibility: The compound is a combustible solid.[1] Finely dispersed dust poses a dust explosion hazard .[1]

  • Flash Point: Predicted >180°C (Solid state data often unavailable; treat as high-flash solid).[1]

Chemical Reactivity & Incompatibility[1]

Reduction Hazards (Critical)

The primary synthetic utility of this compound involves reducing the nitro group to an amine (7-methyl-6-aminoimidazo[1,2-a]pyridine).[1] This transformation is highly exothermic .[1]

  • Catalytic Hydrogenation (

    
    ):  Risk of ignition of the pyrophoric catalyst in the presence of solvent vapors (methanol/ethanol).[1] The reaction exotherm can runaway if hydrogen pressure is not regulated.[1]
    
  • Metal/Acid Reductions (Fe/AcOH, SnCl₂): Generates hydrogen gas and significant heat.[1] Inadequate cooling can lead to solvent boiling and vessel over-pressurization.[1]

Nucleophilic Attack

The nitro group at C6 activates the C5 and C7 positions toward nucleophilic attack, though the methyl group at C7 provides some steric protection.[1] Strong bases (e.g., NaOH, NaH) can cause ring opening or complex polymerization.[1]

Incompatible Materials[1]
  • Strong Reducing Agents: Hydrazine, borohydrides (violent reaction potential).[1]

  • Strong Oxidizers: Peroxides, nitrates (increases fire intensity).[1]

  • Acids/Bases: Stable in mild acid; unstable in strong alkaline media at high temperatures.[1]

Toxicological Insights (GHS Classification)

While specific toxicological data for this exact isomer is limited, the hazard profile is derived from the Structure-Activity Relationship (SAR) of nitro-heterocycles and 2-aminopyridine precursors.[1]

Hazard ClassGHS Category (Predicted)Mechanism / Effect
Acute Toxicity (Oral) Category 3 (Toxic)Nitrogenous heterocycles often interfere with neurotransmission; metabolic reduction of nitro groups generates toxic hydroxylamines.[1]
Skin/Eye Irritation Category 2/2ANitroaromatics are potent irritants; dust causes mechanical and chemical conjunctivitis.[1]
Germ Cell Mutagenicity Category 2 (Suspected)Nitro-compounds are frequently Ames positive.[1] Metabolic activation (nitroreduction) can form DNA-adducting species.[1]
STOT - Single Exposure Category 3Respiratory tract irritation from dust inhalation.[1]

Experimental Protocols & Safety Systems

Protocol 1: Safe Synthesis via Condensation

Objective: Synthesize this compound minimizing exposure to alkylating agents.

  • Reagents: 2-Amino-4-methyl-5-nitropyridine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq),

    
     (2.0 eq), Ethanol (Solvent).[1]
    
  • Setup: 3-neck round bottom flask equipped with a reflux condenser, internal temperature probe, and magnetic stirrer.

  • Procedure:

    • Charge: Add the aminopyridine and ethanol.[1] Stir to suspend.

    • Addition: Add chloroacetaldehyde dropwise at room temperature.[1] Warning: Chloroacetaldehyde is highly toxic and corrosive.[1] Use a fume hood.[1]

    • Heating: Slowly ramp temperature to reflux (approx. 78°C). Monitor for exotherm.

    • Neutralization:[1] After reaction completion (TLC check), cool to 0°C. Slowly add

      
       to neutralize HCl generated. Caution: 
      
      
      
      evolution will occur.[1]
    • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at <50°C.

Protocol 2: Handling Spills
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear double nitrile gloves, P100 respirator (or SCBA for large spills), and safety goggles.[1]

  • Containment: Do not dry sweep.[1] Wet the powder with an inert solvent (e.g., PEG-400 or water mist) to prevent dust generation.[1]

  • Disposal: Incineration in a licensed chemical waste facility equipped with scrubbers for

    
    .
    

Visualization of Hazards & Reactivity

Diagram 1: Reactivity & Decomposition Pathways

This diagram illustrates the critical chemical pathways: the desired reduction to the amine versus the hazardous thermal decomposition.[1]

ReactivityPathways Compound This compound (C8H7N3O2) Heat Thermal Stress (>160°C) Compound->Heat Heating Reduction Chemical Reduction (H2/Pd, Fe/Acid) Compound->Reduction Controlled Rxn Base Strong Base (NaOH, pH > 12) Compound->Base Exposure Decomp Violent Decomposition (NOx + CO Release) Heat->Decomp Runaway Exotherm Amine 7-Methyl-6-aminoimidazo[1,2-a]pyridine (Pharma Intermediate) Reduction->Amine Exothermic Step RingOpen Ring Opening/Polymerization (Uncontrolled) Base->RingOpen Degradation

Caption: Chemical fate of the compound under thermal, reductive, and alkaline stress conditions.

Diagram 2: Safety Decision Logic

A workflow for researchers to determine the safe handling mode based on the operation.[1]

SafetyLogic Start Handling this compound Operation Select Operation Start->Operation Synthesis Synthesis/Isolation Operation->Synthesis Reduction Nitro Reduction Operation->Reduction Storage Long-term Storage Operation->Storage RiskSyn Risk: Alkylating Agents Action: Fume Hood + Double Gloves Synthesis->RiskSyn RiskRed Risk: Exotherm/Fire Action: Inert Atmosphere + Blast Shield Reduction->RiskRed RiskStor Risk: Decomposition Action: Cool, Dry, Dark (<25°C) Storage->RiskStor

Caption: Operational decision tree for mitigating risks during synthesis, reduction, and storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 327953, 7-Methyl-3-nitroimidazo[1,2-a]pyridine (Isomer Analog).[1] Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Bagdi, A. K., et al. (2024). Iron-Catalyzed Denitration Reaction for Synthesis of Imidazo[1,2-a]pyridines.[1][2] Journal of Organic Chemistry.[1][2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic). The specific derivative 7-Methyl-6-nitroimidazo[1,2-a]pyridine represents a critical intermediate for developing kinase inhibitors and anti-infective agents where the C-6 nitro group serves as a masked amine for further functionalization (e.g., via reduction and amide coupling) and the C-7 methyl group provides essential steric bulk for active site fitting.

This Application Note details a robust, scalable one-pot synthesis of this compound. Unlike multi-step protocols that require intermediate isolation, this method utilizes a Hantzsch-type condensation between 2-amino-4-methyl-5-nitropyridine and chloroacetaldehyde . This approach ensures complete regiocontrol, high atom economy, and operational simplicity.

Retrosynthetic Analysis & Logic

The structural integrity of the target relies on the correct placement of the nitro and methyl substituents. Direct nitration of the imidazo[1,2-a]pyridine core typically occurs at the C-3 position due to the electron-rich nature of the imidazole ring. Therefore, to achieve the 6-nitro substitution pattern, the nitro group must be installed on the pyridine ring prior to cyclization.

Retrosynthetic Disconnection (DOT Diagram)

Retrosynthesis Target This compound (Target Scaffold) Disconnection Hantzsch Disconnection Target->Disconnection Precursor1 2-Amino-4-methyl-5-nitropyridine (Regio-defined Core) Disconnection->Precursor1 Precursor2 Chloroacetaldehyde (C2 Synthon) Disconnection->Precursor2 StartMat 2-Amino-4-methylpyridine (Commercial Starting Material) Precursor1->StartMat Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic logic dictating the use of a pre-nitrated pyridine precursor to guarantee C-6 regiochemistry.

Experimental Design: The "Why" Behind the Protocol

Solvent Selection: Ethanol vs. n-Butanol

While ethanol is the standard solvent for Hantzsch condensations, n-butanol is recommended for this specific substrate if the reaction is sluggish. The electron-withdrawing nitro group at C-5 reduces the nucleophilicity of the ring nitrogen (N-1 of the pyridine), requiring higher thermal energy (reflux at 117°C vs 78°C) to drive the initial alkylation step. However, for standard purity requirements, Ethanol (EtOH) is preferred for easier workup and is described in the primary protocol below.

The Electrophile: Chloroacetaldehyde

We utilize 40% aqueous chloroacetaldehyde . It is more stable and easier to handle than the anhydrous form. The water content does not interfere with the reaction as the mechanism involves a dehydration step; however, a sufficient excess (1.5–2.0 equiv) is necessary to account for hydrolysis or polymerization side reactions.

Acid Scavenging

The reaction produces HCl as a byproduct. While the imidazo[1,2-a]pyridine product is basic, the presence of the nitro group decreases its basicity. Adding a weak base like Sodium Bicarbonate (NaHCO₃) or conducting the reaction in the absence of base followed by a basic workup are both valid. This protocol uses a base-free reflux followed by neutralization , which often yields cleaner precipitation of the product.

Detailed Protocol: One-Pot Cyclization

Materials & Reagents[1][2][3]
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
2-Amino-4-methyl-5-nitropyridine 153.141.01.53 g (10 mmol)Limiting Reagent
Chloroacetaldehyde (40% aq.) 78.502.0~3.0 mL (~20 mmol)Cyclization Agent
Ethanol (Absolute) 46.07Solvent20 mL (2 mL/mmol)Solvent
Sodium Bicarbonate (sat. aq.) 84.01Excess~50 mLNeutralization
Ethyl Acetate 88.11N/AAs neededExtraction
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 1.53 g (10 mmol) of 2-Amino-4-methyl-5-nitropyridine .

  • Add 20 mL of absolute ethanol. The starting material may not dissolve completely at room temperature (suspension is normal).

  • Add 3.0 mL of 40% aqueous chloroacetaldehyde in one portion.

Step 2: Thermal Cyclization

  • Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Maintain reflux for 6 to 12 hours .

    • Checkpoint: Monitor by TLC (System: 5% Methanol in DCM). The yellow starting material spot (lower Rf) should disappear, and a new fluorescent spot (higher Rf) should appear.

    • Note: The reaction mixture typically turns dark orange or brown.

Step 3: Workup & Neutralization

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol. A wet, dark residue will remain.

  • Dilute the residue with 20 mL of water .

  • Slowly add saturated aqueous NaHCO₃ with stirring until the pH reaches ~8–9. This neutralizes the hydrochloride salt of the product, causing the free base to precipitate or oil out.

Step 4: Extraction and Isolation

  • Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .

    • Tip: If the product precipitates as a solid upon neutralization, it can be collected by filtration directly. If it forms an oil or gum, proceed with extraction.

  • Combine the organic layers and wash with Brine (1 x 30 mL) .

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate in vacuo to yield the crude solid.

Step 5: Purification

  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Acetonitrile .

    • Dissolve crude in minimum hot ethanol.

    • Add water dropwise until turbidity persists.

    • Cool to 4°C overnight.

  • Yield: Expected yield is 65–80% .

  • Appearance: Yellow to pale brown crystalline solid.

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an initial alkylation of the ring nitrogen (the most nucleophilic site), followed by cyclization of the exocyclic amine onto the aldehyde carbonyl.

Mechanism Step1 Step 1: N-Alkylation (Ring Nitrogen attacks alpha-carbon of Cl-Acetaldehyde) Step2 Intermediate A (N-Alkylated Pyridinium Salt) Step1->Step2 - Cl⁻ Step3 Step 2: Cyclization (Exocyclic NH2 attacks Carbonyl Carbon) Step2->Step3 Step4 Intermediate B (Dihydro-hydroxy-imidazopyridine) Step3->Step4 Step5 Step 3: Dehydration (Loss of H2O -> Aromatization) Step4->Step5 - H₂O Product This compound Step5->Product

Figure 2: Mechanistic pathway of the Hantzsch-type cyclization.

Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.60 (s, 1H): H-5 (Proton ortho to nitro, highly deshielded).

    • δ 8.05 (s, 1H): H-8 (Proton adjacent to methyl).

    • δ 7.95 (d, 1H, J = 1.5 Hz): H-2 (Imidazole ring).

    • δ 7.70 (d, 1H, J = 1.5 Hz): H-3 (Imidazole ring).

    • δ 2.65 (s, 3H): CH₃ (Methyl group at C-7).

  • MS (ESI): m/z calculated for C₈H₇N₃O₂ [M+H]⁺: 178.06; found: 178.1.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield Incomplete alkylation due to electron-deficient Pyridine.Switch solvent to n-Butanol and reflux at 117°C. Increase reaction time to 16h.
Sticky/Gummy Product Polymerization of chloroacetaldehyde.Ensure fresh chloroacetaldehyde is used. Perform workup quickly. Triturate crude gum with cold ether.
Regioisomer Impurity Contamination in starting material.Verify purity of 2-amino-4-methyl-5-nitropyridine by NMR before starting. The 3-nitro isomer leads to a different product.[1]

Safety Warning:

  • Chloroacetaldehyde: Highly toxic and a lachrymator. Handle only in a well-ventilated fume hood.

  • Nitro Compounds: Potentially energetic. Do not heat the dry solid residue above 150°C.

References

  • General Imidazo[1,2-a]pyridine Synthesis

    • Bagdi, A. K., et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines." Chemical Communications, 2015. Link

  • Hantzsch Condensation Mechanism

    • Léonce, E., et al. "Revisiting the Hantzsch synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2014. Link

  • Precursor Synthesis (Nitration of 2-Amino-4-picoline)

    • Grozinger, K., et al. "Nitration of 2-aminopyridines." Journal of Heterocyclic Chemistry, 1995, 32(1), 259-263.[2] Link

  • Applications of Nitroimidazo[1,2-a]pyridines

    • Rival, Y., et al. "Synthesis and antibacterial activity of some imidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry, 1992. Link

Sources

Application Note: Advanced Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic). In the context of high-throughput lead optimization, traditional thermal synthesis (oil bath reflux) is often the rate-limiting step, suffering from prolonged reaction times (4–12 hours), variable yields, and difficult purification profiles.

This guide details the transition to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, we achieve reaction completion in minutes rather than hours, often with higher purity profiles due to the suppression of wall-effect side reactions. We present three validated protocols ranging from classical condensation to multicomponent assembly, designed for reproducibility in pharmaceutical workflows.

Mechanistic Principles & Dielectric Heating

Unlike conventional conduction heating, microwave irradiation (


) interacts directly with the dipole moment of the molecules.
The "Microwave Effect"

The efficiency of these protocols relies on two physical phenomena:

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water) align with the oscillating electric field. The molecular friction generated by this realignment generates internal heat.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, generating heat through collision.

Critical Parameter: The Loss Tangent (


)  of the solvent determines energy absorption efficiency.
  • High Absorbers (Preferred): Ethanol (

    
    ), DMSO.
    
  • Low Absorbers (Avoid/Spike): Toluene, Hexane.

Reaction Pathways

We focus on two primary synthetic routes: the Hantzsch-type Condensation and the Groebke-Blackburn-Bienaymé (GBB) reaction.

ReactionPathways Start1 2-Aminopyridine Inter1 N-Alkylation Intermediate Start1->Inter1 Route A: Condensation Inter2 Schiff Base (Imine) Start1->Inter2 Route B: GBB Multicomponent Reagent1 + α-Haloketone Reagent1->Inter1 Reagent2 + Aldehyde + Isocyanide Reagent2->Inter2 Cyclo1 Dehydrative Cyclization Inter1->Cyclo1 - H2O - HBr Cyclo2 [4+1] Cycloaddition Inter2->Cyclo2 + Isocyanide (Acid Cat.) Product Imidazo[1,2-a]pyridine Scaffold Cyclo1->Product Cyclo2->Product

Figure 1: Mechanistic divergence between the classical condensation (Route A) and the GBB multicomponent reaction (Route B). Both pathways are significantly accelerated by MW irradiation.

Validated Experimental Protocols

Protocol A: The "Workhorse" Condensation

Target: 2-Substituted imidazo[1,2-a]pyridines. Mechanism: Condensation of 2-aminopyridine with


-bromoketones (e.g., phenacyl bromide).[1]
Advantage:  High reliability, no metal catalyst required.
Materials
  • Reactant A: 2-Aminopyridine (

    
    )[1][2]
    
  • Reactant B: Phenacyl bromide (

    
    )[1]
    
  • Solvent: Ethanol (

    
    ) - Chosen for high microwave absorptivity.
    
  • Base (Optional): Sodium Bicarbonate (

    
    ) can be added to scavenge HBr, though the reaction proceeds without it.
    
Step-by-Step Methodology
  • Vessel Loading: In a

    
     microwave-transparent glass vial, dissolve Reactant A and B in Ethanol. Add a magnetic stir bar.
    
  • Sealing: Cap the vial with a Teflon-lined septum. Safety Note: Ensure the vessel is rated for at least

    
     pressure.
    
  • Irradiation Parameters:

    • Mode: Dynamic (PID control)

    • Temperature:

      
      
      
    • Hold Time:

      
       (Compare to 
      
      
      
      reflux).[1]
    • Power: Max

      
       (System will modulate to maintain temp).
      
    • Stirring: High speed.

  • Workup:

    • Cool the vessel to room temperature (compressed air cooling usually built-in).

    • Precipitation: Pour the reaction mixture onto crushed ice (

      
      ).
      
    • Filtration: The solid product precipitates immediately. Filter and wash with cold water.

    • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: 3-Amino/substituted imidazo[1,2-a]pyridines (High diversity library generation). Mechanism: One-pot, three-component reaction (3-CR).[3]

Materials
  • Amine: 2-Aminopyridine (

    
    )[1][2]
    
  • Aldehyde: Benzaldehyde derivative (

    
    )
    
  • Isocyanide: tert-Butyl isocyanide (

    
    )
    
  • Catalyst: Scandium(III) triflate [

    
    ] (
    
    
    
    ) OR Acetic Acid (
    
    
    ).
  • Solvent: Methanol or Ethanol (

    
    ).
    
Step-by-Step Methodology
  • Pre-mixing: Add the amine and aldehyde to the vial first. Stir for 1 minute to initiate imine formation.

  • Addition: Add the isocyanide and the catalyst. Caution: Isocyanides have a potent odor; work in a fume hood.

  • Irradiation Parameters:

    • Temperature:

      
      
      
    • Hold Time:

      
      .
      
    • Pressure Limit: Set safety cutoff at

      
       (
      
      
      
      ).
  • Workup:

    • Evaporate solvent under reduced pressure.

    • Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).[4]

Protocol C: Green Synthesis (Aqueous Media)

Target: Environmentally benign synthesis conforming to Green Chemistry principles. Solvent: Water (with or without surfactant).[2]

Methodology
  • Mixture: Combine 2-aminopyridine and

    
    -bromoketone in Water (
    
    
    
    ).
  • Additive: Add Sodium Dodecyl Sulfate (SDS,

    
    ) if reactants are highly hydrophobic. This creates micelles that act as "micro-reactors."
    
  • Irradiation: Heat to

    
     for 
    
    
    
    .
  • Isolation: The product is usually insoluble in water. Simple filtration yields the pure product, eliminating organic solvent extraction steps.

Data Analysis & Optimization

Comparative Efficiency

The following table summarizes the efficiency gains of MW protocols over conventional thermal methods (Oil Bath).

ParameterConventional ThermalMicrowave (Protocol A)Microwave (Protocol B)
Reaction Temp Reflux (

EtOH)


Time



Yield (Avg)



Energy Usage High (Continuous heating)Low (Targeted pulse)Low
Solvent Vol.



Workflow Visualization

Workflow Step1 Reagent Prep (Vial + Stir bar) Step2 Solvent Addition (Ethanol/Water) Step1->Step2 Decision Check Solubility Step2->Decision Process1 MW Irradiation 100°C / 10 min Decision->Process1 Soluble Decision->Process1 Suspension (OK for MW) Process2 Cooling (< 50°C) Process1->Process2 QC TLC / LC-MS Check Process2->QC Finish Filtration & Drying QC->Finish Pure Recycle Recrystallize QC->Recycle Impure Recycle->Finish

Figure 2: Standard Operating Procedure (SOP) for Protocol A. Note that MW synthesis tolerates suspensions (heterogeneous mixtures) better than conventional heating due to localized superheating effects.

Troubleshooting & Critical Factors

  • Vessel Failure:

    • Cause: Over-pressurization due to volatile solvents or gas evolution (isocyanides).

    • Solution: Always use a "ramp" time (

      
      ) to reach target temperature. Do not heat instantaneously. Ensure vial volume occupancy is 
      
      
      
      .
  • Low Yield in GBB:

    • Cause: Hydrolysis of the imine intermediate.

    • Solution: Ensure the amine and aldehyde are pre-mixed for 1-2 minutes before adding the acid catalyst and isocyanide. Use anhydrous solvents.

  • Runaway Heating:

    • Cause: Ionic conduction from high salt concentrations (e.g., if using metal halide catalysts).

    • Solution: Reduce catalyst loading or switch to "Power Control" mode rather than strict "Temperature Control" to prevent power spikes.

References

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.[1]Link

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.[2]Link

  • Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction.Link

  • Bentham Science. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction.Link

  • MDPI (Molecules). (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.Link

  • RSC Advances. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update.Link

  • PubMed (NIH). (2018). Efficient Access to Imidazo[1,2-a]pyridines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.[5]Link

Sources

using 7-Methyl-6-nitroimidazo[1,2-a]pyridine in high-throughput screening

This application note has outlined a comprehensive and scientifically grounded framework for utilizing this compound in a high-throughput screening campaign to identify novel kinase inhibitors. By following a systematic process of assay development, primary screening, and rigorous hit validation through dose-response and orthogonal cell-based assays, researchers can confidently identify promising lead compounds. Hits derived from this workflow, such as analogs of this compound with potent and selective activity, can serve as the starting point for lead optimization programs. Subsequent studies would involve detailed structure-activity relationship (SAR) analysis, ADME-Tox profiling, and in vivo efficacy studies to advance these compounds towards clinical development. The versatility of the imidazo[1,2-a]pyridine scaffold continues to make it a highly valuable asset in the ongoing search for new therapeutics. [1][3]

References

  • N/A, N. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Narayan, V., et al. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • N/A, N. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]

  • Kumar, K., & Singh, R. K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Hameed, A., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLOS Neglected Tropical Diseases. Available at: [Link]

  • N/A, N. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]

  • N/A, N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Song, Q., et al. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. bioRxiv. Available at: [Link]

  • N/A, N. (n.d.). Collaborative Virtual Screening to Elaborate an Imidazo[1,2-A]pyridine Hit Series for Visceral Leishmaniasis. ChemRxiv. Available at: [Link]

  • N/A, N. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Benchling. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]

  • N/A, N. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry. Available at: [Link]

  • N/A, N. (2012). HTS Assay Validation. NCBI Bookshelf. Available at: [Link]

  • N/A, N. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • N/A, N. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • N/A, N. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • N/A, N. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Available at: [Link]

  • N/A, N. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Molecular Devices. Available at: [Link]

  • N/A, N. (n.d.). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • N/A, N. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

  • N/A, N. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay Guidance Manual. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • N/A, N. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening. Available at: [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • N/A, N. (n.d.). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • N/A, N. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3. Determination of Z' factor, signal-to-background (S/B),... ResearchGate. Available at: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. Available at: [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]

  • N/A, N. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • N/A, N. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • N/A, N. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. Available at: [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. Available at: [Link]

  • News-Medical. (n.d.). Hit Selection in High-Throughput Screening. News-Medical. Available at: [Link]

Sources

Application Note: 7-Methyl-6-nitroimidazo[1,2-a]pyridine in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Significance

The Dual-Nature of the Scaffold

In the landscape of anti-tubercular drug discovery, the imidazo[1,2-a]pyridine core is a "privileged structure," serving as the backbone for the clinical candidate Telacebec (Q203) . However, the specific derivative 7-Methyl-6-nitroimidazo[1,2-a]pyridine (CAS: 960505-77-5) occupies a unique intersection between two distinct mechanisms of action due to its 6-nitro functionality:

  • Bioreductive Prodrug Potential (Pretomanid-like): Similar to bicyclic nitroimidazoles (e.g., Pretomanid, Delamanid), the 6-nitro group renders this molecule a potential substrate for the Mycobacterium tuberculosis (Mtb) enzyme Ddn (Deazaflavin-dependent nitroreductase). Bioactivation leads to the release of reactive nitrogen species (RNS) and respiratory poisoning.

  • Synthetic Precursor for QcrB Inhibitors: It serves as a critical intermediate. Reduction of the 6-nitro group to an amine allows for acylation, generating imidazo[1,2-a]pyridine-3-carboxamides, which target the QcrB subunit of the cytochrome bcc complex.

This guide details the protocols for evaluating this compound's efficacy, specifically distinguishing between its intrinsic activity as a nitro-prodrug and its utility as a chemical biology probe.

Part 2: Mechanism of Action & Experimental Logic

To validate the activity of this compound, researchers must determine if the compound acts as a Ddn substrate or requires modification.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation in the compound's utility: direct bioactivation vs. synthetic conversion to a QcrB inhibitor.

MoA_Pathway Compound This compound Ddn Enzyme: Ddn (Deazaflavin-dependent nitroreductase) Compound->Ddn Pathway A: Bioreduction Reduction Chemical Reduction (Fe/AcOH or H2/Pd) Compound->Reduction Pathway B: Synthesis Unstable Unstable Nitro Radical Ddn->Unstable F420H2 cofactor Amine 7-Methyl-6-amino intermediate Reduction->Amine Acylation Acylation (R-COCl) Amine->Acylation Q203_Analog Q203 Analog (Amide Derivative) Acylation->Q203_Analog Kill_2 Cell Death (ATP Depletion via QcrB) Q203_Analog->Kill_2 Target: QcrB NO_Release NO Release & Des-nitro metabolite Unstable->NO_Release Kill_1 Cell Death (Respiratory Poisoning/DNA Damage) NO_Release->Kill_1

Caption: Pathway A depicts the bioreductive activation typical of nitro-drugs (Pretomanid-like). Pathway B shows the synthetic route to QcrB inhibitors (Telacebec-like).

Part 3: Detailed Experimental Protocols

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[1] This is the gold standard for validating the compound's entry and efficacy.

Materials:

  • M. tuberculosis H37Rv strain.[2]

  • Middlebrook 7H9 broth (supplemented with OADC and 0.05% Tween 80).[3]

  • Alamar Blue reagent (Resazurin).

  • Positive Control: Isoniazid or Rifampicin.

  • Test Compound: this compound (dissolved in DMSO).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete solubility; sonicate if necessary.

  • Plate Layout: Use sterile 96-well plates. Add 100 µL of 7H9 medium to all wells.

  • Serial Dilution: Add 100 µL of the compound stock (diluted to 2x starting concentration) to column 2. Perform 2-fold serial dilutions from column 2 to column 11. Column 12 serves as the drug-free growth control.

  • Inoculation: Dilute the Mtb culture (grown to mid-log phase, OD600 ~0.6-0.8) to a theoretical OD600 of 0.001. Add 100 µL of this inoculum to all wells.

    • Final Volume: 200 µL per well.

    • Final DMSO: <1%.[3][4][5][6]

  • Incubation: Seal plates with Parafilm and incubate at 37°C for 5-7 days.

  • Readout: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80 to each well. Incubate for another 24 hours.

  • Analysis: A color change from blue (oxidized, no growth) to pink (reduced, growth) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Data Interpretation Table:

CompoundExpected MIC (µM)Interpretation
7-Methyl-6-nitro... 1.0 - 10.0Moderate activity suggests Ddn activation.
Rifampicin (Control) 0.005 - 0.02Validation of assay sensitivity.
Q203 (Reference) < 0.01If converted to amide, potency should increase 100x.
Protocol 2: Ddn Enzymatic Bioactivation Assay

Purpose: To confirm if the "6-nitro" moiety is activated by the Ddn enzyme, distinguishing it as a specific bioreductive agent rather than a generic toxicant.

Reagents:

  • Recombinant Ddn enzyme (purified from E. coli expression system).

  • F420 cofactor (purified from M. smegmatis).

  • Glucose-6-phosphate dehydrogenase (G6PD) regeneration system.

  • Test Compound: this compound.[7][8][4][5][9]

Methodology:

  • Reaction Mix: In a UV-transparent cuvette, combine:

    • 50 mM Tris-HCl buffer (pH 7.5).

    • 5 µM F420.

    • 0.5 µM Recombinant Ddn.

    • G6PD recycling mix (to keep F420 in reduced F420H2 state).

  • Baseline: Monitor absorbance at 420 nm (characteristic of oxidized F420) to ensure stability.

  • Initiation: Add 50 µM of the test compound.

  • Kinetics: Measure the rate of F420H2 oxidation (increase in Abs 420nm) over 30 minutes.

    • Logic: If the compound is a substrate, Ddn will consume electrons from F420H2 to reduce the nitro group, causing F420 to oxidize and absorbance at 420nm to rise.

  • HPLC Confirmation: Quench an aliquot at T=30 min and analyze via HPLC-MS to detect the formation of the des-nitro or amino metabolite.

Protocol 3: Chemical Reduction to 6-Amino Intermediate

Purpose: To utilize the scaffold as a precursor for high-potency QcrB inhibitors (SAR expansion).

Synthesis Note:

  • Reaction: Dissolve this compound in Ethanol/Water (3:1).

  • Reduction: Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux at 80°C for 2 hours.

  • Workup: Filter through Celite to remove iron. Concentrate filtrate.

  • Validation: Verify conversion of Nitro (

    
    ) to Amine (
    
    
    
    ) via LC-MS (Mass shift: M-30 or M-16 depending on ionization, typically M-O2+H2 = -32+2 = -30 shift in mass is not linear, look for [M+H] change from 178 to 148).
    • Correction: Nitro (-NO2, mass 46) to Amine (-NH2, mass 16). Net loss of 30 Da.

  • Application: Use this amine to react with various aryl acid chlorides to generate a library of Q203 analogs.

Part 4: References

  • Denny, W. A., & Palmer, B. D. (2010). The Nitroimidazooxazines (PA-824 and Analogs): Structure-Activity Relationship and Mechanistic Studies.[10] Future Medicinal Chemistry.

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.[6] PLoS ONE.

  • Kang, S., et al. (2014). Structure-Activity Relationship of Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides. Journal of Medicinal Chemistry.

  • Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.[6] ACS Medicinal Chemistry Letters.

  • Hoffman Fine Chemicals. Product Data Sheet: this compound (CAS 960505-77-5).[7][8][4][5][9]

Sources

Application Note: 7-Methyl-6-nitroimidazo[1,2-a]pyridine as a Fluorogenic Probe for Reductive Stress and Hypoxia

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the utilization of 7-Methyl-6-nitroimidazo[1,2-a]pyridine as a functional chemical probe. While often encountered as a synthetic intermediate, its specific electronic structure—combining a fluorogenic scaffold with a nitro-quencher—renders it a powerful tool for investigating nitroreductase (NTR) activity and hypoxic environments in both oncology and infectious disease (specifically Tuberculosis) research.

Introduction & Mechanistic Basis[1]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its intrinsic fluorescence and biological affinity for kinase and antibacterial targets. This compound (7M6N-IP) represents a specific regioisomer where the 6-nitro group acts as a critical functional handle.

The "Switch-On" Mechanism

Unlike its 3-nitro isomer, the 6-nitro analog modulates the electron density of the pyridine ring directly. The probe functions via a Photoinduced Electron Transfer (PET) mechanism:

  • Quenched State (Native): The highly electron-withdrawing nitro group (

    
    ) at the 6-position efficiently quenches the intrinsic fluorescence of the imidazopyridine core via PET.
    
  • Activation (Reduction): In the presence of Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases and a reducing cofactor (NADH/NADPH), the nitro group is reduced to an amine (

    
    ) or hydroxylamine.
    
  • Fluorescent State (Reduced): The electron-donating amine inhibits the PET process and restores the internal Charge Transfer (ICT), resulting in a strong fluorescence "turn-on" signal (typically Blue/Green emission).

Key Applications
  • Bacterial Diagnostics: Profiling DprE1 or Ddn enzyme activity in Mycobacterium tuberculosis (Mtb).

  • Oncology: Imaging hypoxic regions in solid tumors where reductive stress is elevated.

  • SAR Validation: Serving as a control compound to study the regio-selectivity of metabolic reduction compared to the more common 3-nitro isomers.

Chemical Properties & Preparation

PropertySpecificationNotes
Chemical Formula

Molecular Weight 177.16 g/mol
Solubility DMSO (>20 mM), DMFPoorly soluble in water; requires organic co-solvent.[1]
Excitation (Predicted) 320–360 nmBased on imidazo[1,2-a]pyridine core.
Emission (Reduced) 450–520 nmStrong Stokes shift expected upon reduction.
Stability High in neutral bufferLight-sensitive; store in amber vials.
Stock Solution Protocol
  • Weighing: Accurately weigh 1.77 mg of 7M6N-IP.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute to 10–50 µM in PBS (pH 7.4) immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Experimental Protocols

Protocol A: In Vitro Nitroreductase (NTR) Kinetic Assay

This assay quantifies the probe's susceptibility to enzymatic reduction, useful for screening bacterial lysates or purified enzymes (e.g., E. coli NTR, M. tb Ddn).

Materials:

  • Purified Nitroreductase (commercially available or recombinant).

  • NADH or NADPH (1 mM fresh solution).

  • PBS Buffer (pH 7.4).

  • 96-well black fluorescence plate.

Workflow:

  • Blank Preparation: Add 100 µL PBS to control wells.

  • Probe Addition: Add 7M6N-IP (final conc. 10 µM) to test wells.

  • Cofactor Addition: Add NADH (final conc. 100 µM). Note: Record baseline fluorescence; no signal should be observed.

  • Enzyme Initiation: Add NTR (0.5 – 5 µg/mL) to initiate the reaction.

  • Measurement: Monitor fluorescence kinetics at Ex/Em = 360/500 nm (approx.) every 30 seconds for 20 minutes at 37°C.

Data Output: Plot Relative Fluorescence Units (RFU) vs. Time. The slope of the linear phase represents the initial velocity (


).
Protocol B: Live-Cell Hypoxia Imaging

This protocol validates the probe's ability to detect reductive stress in hypoxic cancer cells (e.g., HeLa, A549).

Workflow Visualization:

HypoxiaProtocol Seeding Seed Cells (HeLa/A549) 24h Incubation Treatment Induce Hypoxia (1% O2 or CoCl2) 4-12 Hours Seeding->Treatment Adherence Staining Add Probe (10 µM 7M6N-IP) 30 min @ 37°C Treatment->Staining Metabolic Shift Wash Wash 3x PBS Remove Excess Probe Staining->Wash Uptake Imaging Confocal Microscopy Ex: 405nm / Em: 480-520nm Wash->Imaging Analysis

Caption: Step-by-step workflow for live-cell hypoxia imaging using 7M6N-IP.

Detailed Steps:

  • Seeding: Seed cells on glass-bottom confocal dishes (

    
     cells/dish). Incubate 24h.
    
  • Hypoxia Induction:

    • Method A (Gas): Incubate cells in a hypoxia chamber (

      
      ) for 4–12 hours.
      
    • Method B (Chemical): Treat with Cobalt Chloride (

      
      , 100 µM) to mimic hypoxia.
      
    • Normoxic Control: Maintain parallel dishes in standard incubator (

      
      ).
      
  • Staining: Replace media with fresh media containing 10 µM 7M6N-IP . Incubate for 30–60 minutes.

    • Optional: Co-stain with Hoechst 33342 (Nuclear marker) for localization studies.

  • Washing: Wash cells

    
     with warm PBS to remove extracellular probe.
    
  • Imaging: Image immediately.

    • Channel 1 (Probe): Excitation ~405 nm (laser line) or 360 nm (filter); Emission collection 450–550 nm.

    • Expectation: Hypoxic cells will show distinct cytoplasmic fluorescence; Normoxic cells should remain dark.

Mechanistic Pathway & Data Interpretation[1]

Understanding the reduction pathway is critical for interpreting "false positives" or varying signal intensities. The 6-nitro position is generally more resistant to reduction than the 3-nitro position, suggesting that 7M6N-IP may serve as a probe for high-activity reductases or severe hypoxia (lower reduction potential).

Mechanism cluster_legend Signal Output Probe This compound (Non-Fluorescent / Quenched) Inter Intermediate: Hydroxylamine (-NHOH) Probe->Inter 2e- Reduction (Hypoxia/Enzyme) Enzyme Nitroreductase (NTR) + NADH Enzyme->Probe Catalysis Product 7-Methyl-imidazo[1,2-a]pyridin-6-amine (Highly Fluorescent) Inter->Product Further Reduction Off Fluorescence OFF On Fluorescence ON

Caption: The reductive activation pathway of the probe. The nitro-to-amine conversion eliminates PET quenching, restoring fluorescence.

Troubleshooting & Controls
  • Low Signal: Increase probe concentration to 20 µM or extend incubation time. Ensure cells are metabolically active (NADH availability is required).

  • High Background: Reduce probe concentration. Ensure the washing step is thorough. Check for autofluorescence in the Green channel.

  • Specificity Check: Use Dicoumarol (an NTR inhibitor) as a negative control. Pre-treating cells with Dicoumarol should abolish the fluorescence signal even in hypoxia.

References

  • Imidazo[1,2-a]pyridine Scaffold Overview

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[2]

    • Source: ACS Omega (2025/Recent Review).
    • Relevance: Establishes the scaffold's utility and structural properties.
    • (Representative DOI)

  • Nitroreductase Probe Mechanisms

    • Title: Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe.
    • Source: Advanced Science (2020).
    • Relevance: Describes the general mechanism of nitro-quenched fluorophores for NTR detection.
  • Antitubercular Nitro-Imidazopyridines

    • Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
    • Source: ACS Medicinal Chemistry Letters.
    • Relevance: Discusses the SAR of methyl/nitro substitutions in this specific scaffold for TB applic
  • Chemical Identity & Isomer Comparison

    • Title: 7-Methyl-3-nitroimidazo[1,2-a]pyridine (Isomer Comparison).[3]

    • Source: PubChem / BLD Pharm.
    • Relevance: Provides physical data for the closely related isomer to establish baseline solubility/stability expect

Disclaimer: This Application Note is a theoretical guide based on the chemical properties of the specified molecule and established protocols for similar nitro-heterocyclic probes. Optimization for specific cell lines is recommended.

Sources

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Core at the C3 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and its C3 Position

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for the development of therapeutic agents and functional organic materials.[1] A significant number of commercially available drugs, such as the anxiolytic alpidem, the hypnotic zolpidem, and the anti-ulcer agent zolimidine, feature this core structure, highlighting its biological significance.[1][2] The diverse pharmacological activities associated with imidazo[1,2-a]pyridine derivatives include anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2]

The C3 position of the imidazo[1,2-a]pyridine ring is particularly amenable to functionalization.[1] Its electron-rich character makes it a prime target for electrophilic substitution and a versatile handle for introducing a wide array of chemical moieties.[1] This strategic modification at C3 allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets and tailoring its physicochemical characteristics for drug development.[2][3] This guide provides an in-depth exploration of the key methodologies for C3-functionalization, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Core Methodologies for C3-Functionalization

A variety of synthetic strategies have been developed to introduce diverse functional groups at the C3 position of the imidazo[1,2-a]pyridine core. These methods range from classical electrophilic substitutions to modern transition-metal-catalyzed cross-coupling reactions and photocatalyzed transformations.[1][4]

C3-Alkylation: Building Carbon Frameworks

The introduction of alkyl groups at the C3 position is a fundamental transformation for expanding the chemical space of imidazo[1,2-a]pyridine derivatives.

A highly efficient method for C3-alkylation is the three-component aza-Friedel–Crafts reaction.[5][6] This approach involves the reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, often catalyzed by a Lewis acid such as Y(OTf)₃.[5][6]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst (Y(OTf)₃): The yttrium triflate catalyst is crucial for activating the aldehyde component, facilitating the formation of a reactive iminium ion intermediate with the amine.[5] This intermediate is a potent electrophile that readily attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine.

  • Reaction Conditions: The reaction is typically carried out in a non-polar solvent like toluene at elevated temperatures to drive the reaction to completion.[5] Notably, this method can often be performed under a normal air atmosphere without the need for inert gas protection, making it operationally simple.[5][6]

Experimental Protocol: Y(OTf)₃-Catalyzed Three-Component Aza-Friedel–Crafts Reaction [5]

  • Reaction Setup: To a dry reaction tube, add the imidazo[1,2-a]pyridine (0.2 mmol), the aldehyde (0.3 mmol, 1.5 equiv.), the cyclic amine (e.g., morpholine) (0.4 mmol, 2 equiv.), and Y(OTf)₃ (10 mol%).

  • Solvent Addition: Add toluene (1.0 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired C3-alkylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.[5][6]

Self-Validating System: The protocol's robustness can be validated by its broad substrate scope. The reaction should proceed smoothly with various substituted imidazo[1,2-a]pyridines (both electron-donating and electron-withdrawing groups on the pyridine or C2-aryl ring) and a range of aldehydes.[5] A gram-scale reaction can also be performed to demonstrate its practical applicability.[5]

Diagram: Proposed Mechanism for Aza-Friedel–Crafts Reaction

G cluster_path1 Path I: Iminium Ion Pathway cluster_path2 Path II: Benzyl Alcohol Pathway Aldehyde Aldehyde (2) Iminium Iminium Ion (A) Aldehyde->Iminium + Amine (3) [Y(OTf)3] Amine Cyclic Amine (3) Im_Py Imidazo[1,2-a]pyridine (1) Intermediate_C Intermediate (C) Im_Py->Intermediate_C + Iminium Ion (A) Product C3-Alkylated Product (4) Intermediate_C->Product - H+ Aldehyde2 Aldehyde (2) Benzyl_OH Benzyl Alcohol (B) Im_Py2 Imidazo[1,2-a]pyridine (1) Im_Py2->Benzyl_OH + Aldehyde (2) [Y(OTf)3] Product2 C3-Alkylated Product (4) Benzyl_OH->Product2 + Amine (3) - H2O Amine2 Cyclic Amine (3) G Im_Py Imidazo[1,2-a]pyridine Intermediate_A Intermediate (A) Im_Py->Intermediate_A + Glyoxylic Acid Glyoxylic_Acid Glyoxylic Acid Intermediate_B Intermediate (B) Intermediate_A->Intermediate_B + Boronic Acid (Base, Heat) Boronic_Acid Boronic Acid Intermediate_C Intermediate (C) Intermediate_B->Intermediate_C Phenyl Migration Product Arylomethylated Product Intermediate_C->Product Decarboxylation (-CO2)

Sources

scale-up synthesis of 7-Methyl-6-nitroimidazo[1,2-a]pyridine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-Up Synthesis of 7-Methyl-6-nitroimidazo[1,2-a]pyridine for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of this compound

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Molecules incorporating this bicyclic heterocycle exhibit diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] Specifically, the introduction of a nitro group can be of significant interest, as nitroaromatic compounds are often investigated as bioreductive prodrugs for targeting hypoxic tumor environments or for their potent antimicrobial activity.[5][6]

This application note provides a detailed, field-proven protocol for the multi-gram scale-up synthesis of this compound, a compound of significant interest for preclinical in vivo evaluation. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key process decisions, ensuring both reproducibility and safety. The protocol is divided into three main stages:

  • Synthesis of the 7-Methylimidazo[1,2-a]pyridine intermediate.

  • Regioselective nitration to yield the target compound.

  • Rigorous purification to meet the stringent requirements for in vivo studies.

Overall Synthetic Strategy

The synthesis follows a robust and scalable two-step pathway, beginning with commercially available starting materials. The first step is a classic condensation/cyclization reaction to form the imidazopyridine core, followed by a carefully controlled electrophilic nitration.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Nitration cluster_2 Part 3: Purification A 2-Amino-4-methylpyridine C 7-Methylimidazo[1,2-a]pyridine (Intermediate) A->C Condensation & Cyclization B Chloroacetaldehyde B->C E This compound (Crude Product) C->E Electrophilic Nitration D HNO3 / H2SO4 (Mixed Acid) D->E F Recrystallization & Washing E->F G High-Purity Final Product (>98% for In Vivo Studies) F->G

Caption: Overall two-step synthetic workflow.

Part 1: Scale-Up Synthesis of 7-Methylimidazo[1,2-a]pyridine (Intermediate)

Principle and Rationale

The formation of the imidazo[1,2-a]pyridine core is achieved through the condensation of 2-amino-4-methylpyridine with chloroacetaldehyde. This reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of the aminopyridine attacks the electrophilic carbon of chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system.

Choice of Reagents and Solvent:

  • Chloroacetaldehyde: While bromoacetaldehyde can also be used, chloroacetaldehyde is often more cost-effective for scale-up and is readily available as a 50 wt. % solution in water, which can be used directly.

  • Sodium Bicarbonate (NaHCO₃): A mild base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aminopyridine.

  • Ethanol: This solvent is chosen for its excellent ability to dissolve the starting materials, its relatively low toxicity, and the ease of its removal during work-up. It is also a greener solvent choice compared to chlorinated alternatives.[7]

Quantitative Data for Synthesis
ReagentMW ( g/mol )AmountMolesMolar Eq.
2-Amino-4-methylpyridine108.1450.0 g0.4621.0
Chloroacetaldehyde (50% in H₂O)78.5079.5 g0.5061.1
Sodium Bicarbonate (NaHCO₃)84.0142.7 g0.5081.1
Ethanol-500 mL--
Detailed Experimental Protocol
  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-amino-4-methylpyridine (50.0 g, 0.462 mol) and ethanol (500 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Base: Add sodium bicarbonate (42.7 g, 0.508 mol) to the solution. The mixture will become a slurry.

  • Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Addition of Aldehyde: Once at reflux, add the chloroacetaldehyde solution (79.5 g, 0.506 mol) dropwise over 1 hour using an addition funnel. Causality: A slow, controlled addition is crucial to manage the exotherm and prevent side reactions.

  • Reaction Monitoring: Maintain the reaction at reflux for 6-8 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should be consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts (NaCl and excess NaHCO₃). Wash the filter cake with ethanol (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a dark, oily residue.

    • Dissolve the residue in dichloromethane (DCM, 400 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark brown solid.

  • Expected Yield: 55-60 g (90-98% crude yield) of 7-Methylimidazo[1,2-a]pyridine. This intermediate is often of sufficient purity to proceed to the next step without further purification.

Part 2: Regioselective Nitration of 7-Methylimidazo[1,2-a]pyridine

Principle and Rationale

The nitration of the 7-methylimidazo[1,2-a]pyridine core is an electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The position of nitration is directed by the existing substituents. The electron-donating methyl group at C7 and the electron-rich nature of the pyridine ring direct the incoming electrophile. The C6 position is activated and is the primary site of substitution, leading to the desired product.

Controlling the Reaction:

  • Low Temperature: The reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent thermal runaway and the formation of undesired byproducts, such as dinitrated or oxidized species.[8]

  • Order of Addition: The imidazopyridine intermediate is added slowly to the pre-mixed and cooled nitrating mixture. This ensures that the concentration of the organic substrate is always low, which is a critical safety measure for controlling the reaction rate.[8][9]

Critical Safety Considerations for Nitration

Nitration reactions are inherently hazardous and require strict adherence to safety protocols.[10]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, chemical safety goggles, and a face shield.[11]

  • Ventilation: Perform the reaction in a certified chemical fume hood with excellent ventilation to avoid inhaling corrosive and toxic fumes (NOx).[10]

  • Quenching: The reaction must be quenched by slowly pouring the reaction mixture onto a large excess of crushed ice. Never add water to the concentrated acid mixture, as this can cause violent boiling and splashing.

  • Thermal Runaway: The strong exotherm can lead to a runaway reaction.[8] Constant temperature monitoring and an ice bath for immediate cooling are mandatory.

Quantitative Data for Nitration
ReagentMW ( g/mol )AmountMolesMolar Eq.
7-Methylimidazo[1,2-a]pyridine132.1655.0 g0.4161.0
Sulfuric Acid (H₂SO₄, 98%)98.08275 mL--
Nitric Acid (HNO₃, 70%)63.0139.6 mL0.6241.5
Detailed Experimental Protocol
  • Preparation of Nitrating Mixture: In a 2 L three-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel, carefully add concentrated sulfuric acid (275 mL). Cool the flask in an ice/salt bath to 0 °C.

  • Slow Addition of Nitric Acid: Add concentrated nitric acid (39.6 mL) dropwise to the sulfuric acid with continuous stirring, ensuring the internal temperature does not exceed 10 °C. Cool the resulting mixed acid back down to 0 °C.

  • Substrate Preparation: Dissolve the 7-Methylimidazo[1,2-a]pyridine (55.0 g, 0.416 mol) in a separate flask with concentrated sulfuric acid (100 mL). This may be slightly exothermic; cool as needed.

  • Addition of Substrate: Transfer the substrate solution to the addition funnel and add it dropwise to the nitrating mixture over 1.5-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction by TLC (20% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Quenching: Prepare a 4 L beaker containing a large amount of crushed ice (approx. 2 kg). While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. A yellow precipitate will form.

  • Neutralization and Isolation:

    • Allow the ice to melt, then slowly neutralize the acidic slurry by adding a 50% aqueous solution of sodium hydroxide (NaOH). Monitor the pH and temperature closely, adding more ice as needed to keep the temperature below 25 °C. Neutralize to a final pH of ~7-8.

    • Filter the resulting yellow solid using a Buchner funnel.

    • Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral. This step is critical to remove all inorganic salts.

  • Drying: Dry the yellow solid in a vacuum oven at 50 °C overnight.

  • Expected Yield: 55-62 g (75-85% yield) of crude this compound.

Part 3: Purification for In Vivo Grade Material

Rationale for High Purity
Purification Protocol: Recrystallization

Recrystallization is the preferred method for large-scale purification as it avoids the cost and solvent waste associated with column chromatography.

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system. The crude product has good solubility in hot ethanol and is poorly soluble in water.

  • Procedure:

    • Place the crude product (e.g., 60 g) into a 2 L Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (start with ~600 mL) and bring the mixture to a gentle boil on a hot plate with stirring until the solid is completely dissolved. Add more hot ethanol in small portions if necessary.

    • Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold 50:50 ethanol/water solution.

    • Dry the purified product in a vacuum oven at 50 °C to a constant weight.

  • Purity Analysis: Confirm the purity of the final product using HPLC, ¹H NMR, and Mass Spectrometry. The final product should be a bright yellow crystalline solid.

Complete Synthesis and Purification Workflow

G Start Start: 2-Amino-4-methylpyridine Step1 Dissolve in Ethanol Add NaHCO3 Start->Step1 Step2 Heat to Reflux (78°C) Step1->Step2 Step3 Add Chloroacetaldehyde (dropwise) Step2->Step3 Step4 Reflux for 6-8h Monitor by TLC Step3->Step4 Step5 Cool & Filter Salts Step4->Step5 Step6 Concentrate Filtrate Step5->Step6 Intermediate Intermediate: 7-Methylimidazo[1,2-a]pyridine Step6->Intermediate Step7 Add Intermediate to Mixed Acid (0-5°C) Intermediate->Step7 Nitration_Start Prepare Mixed Acid (H2SO4 + HNO3) Cool to 0°C Nitration_Start->Step7 Step8 Stir 1h at 0-5°C Monitor by TLC Step7->Step8 Step9 Quench on Ice Step8->Step9 Step10 Neutralize with NaOH (pH 7-8) Step9->Step10 Step11 Filter & Wash with Water Step10->Step11 Crude_Product Crude Product: Yellow Solid Step11->Crude_Product Purify_Start Recrystallize from Ethanol/Water Crude_Product->Purify_Start Step12 Cool Slowly to Crystallize Purify_Start->Step12 Step13 Filter & Wash Crystals Step12->Step13 Step14 Dry Under Vacuum Step13->Step14 Final_Product Final Product: >98% Purity by HPLC Step14->Final_Product

Caption: Detailed step-by-step synthesis and purification workflow.

References

  • Jadhav, S. B., & Shingate, B. B. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1863-1872. [Link]

  • de Souza, M. C. B. V., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Sondhi, S. M., et al. (2009). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 44(5), 2024-2034. [Link]

  • Castner, J. P. (1947). U.S. Patent No. 2,430,421. U.S.
  • Gholampour, N., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating NF-κB and STAT3 signaling pathways. BioImpacts, 13(4), 283–294. [Link]

  • Hajra, A., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(86), 13078-13097. [Link]

  • Stolarczyk, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3433. [Link]

  • Li, M., et al. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Molecules, 25(17), 3791. [Link]

  • de Souza, M. C. B. V., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Pop, F. A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35209–35225. [Link]

  • Bautista-Ávila, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5221. [Link]

  • Boyd, et al. (2016). Patent WO2016198921A1.
  • Ananthan, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 672–677. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Chemical Engineering. (2024). Nitration reaction safety. YouTube. [Link]

  • Sharma, U., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2901–2952. [Link]

  • Pedersen, D. S., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 25(5), 1258–1265. [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]

  • ResearchGate. (2015). Is it possible to reduce aromatic nitro based compounds to their respective amino groups via Nitroreductase enzymes in vitro? [Link]

  • GOV.UK. (n.d.). Nitric acid - Incident management. [Link]

  • Cardillo, P. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

Sources

Formulation of 7-Methyl-6-nitroimidazo[1,2-a]pyridine for Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 7-Methyl-6-nitroimidazo[1,2-a]pyridine is a member of this class that holds significant promise for further investigation in various disease models. A critical step in the preclinical evaluation of any novel compound is the development of a suitable formulation that allows for consistent and reproducible administration to animal models, ensuring reliable pharmacokinetic and pharmacodynamic data.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation development. While specific experimental data for this compound are limited, we can infer some of its likely characteristics based on its chemical structure and the properties of related compounds.

Structural Information:

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₈H₇N₃O₂ (Isomer)
Molecular Weight 177.16 g/mol (Isomer)
Appearance Likely a yellow powder (6-nitro analog)

Predicted Properties and Their Implications for Formulation:

  • Solubility: Imidazo[1,2-a]pyridine derivatives, particularly those with nitro groups, are often characterized by low aqueous solubility.[3] The nitro group and the fused aromatic rings contribute to the lipophilicity of the molecule. Therefore, it is highly probable that this compound will be poorly soluble in water. This necessitates the exploration of various formulation strategies to enhance its solubility or to prepare a stable suspension.

  • Stability: The nitroaromatic functional group can be susceptible to reduction, and the imidazo[1,2-a]pyridine core may be sensitive to extreme pH conditions.[4] The recommendation to store the related compound 6-Nitroimidazo[1,2-a]pyridine at 0-8°C suggests that thermal stability might also be a concern.[5] Preliminary stability studies in the selected vehicle are crucial to ensure that the compound does not degrade during preparation, storage, and administration.

  • LogP (Octanol-Water Partition Coefficient): The calculated XLogP3 for the isomeric 7-methyl-3-nitroimidazo[1,2-a]pyridine is 1.6, suggesting a moderate level of lipophilicity. This further supports the likelihood of low aqueous solubility.

Safety and Handling:

Nitroaromatic compounds as a class are known for their potential toxicity, including mutagenicity and carcinogenicity.[6][7] While some studies on imidazo[1,2-a]pyridine derivatives have shown them to be essentially non-toxic in exploratory in vivo studies, others have indicated potential for DNA fragmentation and hepatic damage at high doses.[8][9] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All formulation procedures should be performed in a well-ventilated area or a chemical fume hood.

Formulation Development Workflow

A systematic approach is essential when developing a formulation for a compound with unknown solubility. The following workflow provides a logical progression from simple to more complex vehicle systems.

formulation_workflow start Start: Characterize Compound (Appearance, Purity) solubility_screen Aqueous Solubility Screen (Water, Saline, PBS) start->solubility_screen aqueous_formulation Aqueous Formulation (Solution or Suspension) solubility_screen->aqueous_formulation Soluble co_solvent_screen Co-solvent Solubility Screen (e.g., PEG 400, Propylene Glycol) solubility_screen->co_solvent_screen Insoluble final_formulation Final Formulation for In Vivo Studies aqueous_formulation->final_formulation co_solvent_formulation Co-solvent Formulation co_solvent_screen->co_solvent_formulation Soluble suspension_vehicle Suspension Vehicle Screen (e.g., 0.5% CMC, 0.5% Methylcellulose) co_solvent_screen->suspension_vehicle Insoluble co_solvent_formulation->final_formulation suspension_formulation Suspension Formulation suspension_vehicle->suspension_formulation surfactant_addition Add Surfactant (e.g., Tween 80) suspension_formulation->surfactant_addition Improve Wettability surfactant_addition->final_formulation

Caption: Formulation development decision tree for a poorly soluble compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing various formulations of this compound. It is recommended to start with Protocol 1 and proceed to subsequent protocols if adequate solubility is not achieved.

Protocol 1: Aqueous-Based Formulation (Solution or Suspension)

This protocol is the first-line approach and is suitable if the compound is sufficiently soluble in aqueous media or if a simple suspension is desired.

Materials:

  • This compound

  • Sterile Water for Injection, USP

  • Sterile 0.9% Sodium Chloride (Saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • 0.5% (w/v) Methylcellulose (MC) in water

  • Calibrated balance

  • Spatula

  • Sterile conical tubes (15 mL and 50 mL)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • pH meter

  • Sterile syringes and needles

Procedure:

  • Vehicle Selection:

    • Begin by assessing the solubility of this compound at the desired concentration (e.g., 1 mg/mL) in small volumes of Water for Injection, 0.9% Saline, and PBS.

    • Vortex the mixture vigorously for 1-2 minutes and visually inspect for complete dissolution.

    • If the compound is fully dissolved, proceed with preparing a solution in that vehicle.

    • If the compound is not soluble, a suspension can be prepared using 0.5% CMC or 0.5% MC as the vehicle. These suspending agents help to maintain a uniform dispersion of the drug particles.[10]

  • Preparation of an Aqueous Solution: a. Weigh the required amount of this compound and place it in a sterile conical tube. b. Add a small amount of the chosen aqueous vehicle (e.g., 20% of the final volume) and vortex to wet the powder. c. Gradually add the remaining vehicle while vortexing or stirring with a magnetic stirrer until the final volume is reached. d. Ensure the compound is completely dissolved by visual inspection. e. Measure the pH of the final solution and adjust if necessary, keeping in mind the potential for pH-dependent degradation. For intravenous administration, the pH should be close to physiological pH (around 7.4).[11]

  • Preparation of an Aqueous Suspension: a. Weigh the required amount of this compound and place it in a sterile conical tube. b. Add a small amount of the suspending vehicle (0.5% CMC or 0.5% MC) to form a paste. c. Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a uniform suspension. d. Homogenize the suspension further using a brief sonication if necessary, being careful to avoid excessive heating. e. Visually inspect the suspension for uniformity. A well-prepared suspension should have finely dispersed particles with no large aggregates.

Administration Notes:

  • For oral gavage, a suspension is often acceptable. Ensure the suspension is well-mixed immediately before each animal is dosed.[12]

  • For intraperitoneal injection, a fine, uniform suspension is critical to minimize irritation.[13]

  • For intravenous injection, only a clear, particle-free solution should be used.[14]

Protocol 2: Co-solvent Formulation

If the compound exhibits poor solubility in aqueous vehicles, a co-solvent system can be employed to enhance solubility. Polyethylene glycol 400 (PEG 400) is a commonly used co-solvent in preclinical studies.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Sterile Water for Injection or 0.9% Saline

  • Calibrated balance

  • Spatula

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars

Procedure:

  • Solubility Testing in Co-solvents:

    • Determine the solubility of this compound in 100% PEG 400.

    • If soluble, proceed to determine the minimum amount of PEG 400 required to keep the compound in solution when diluted with an aqueous vehicle.

  • Preparation of a PEG 400 Co-solvent Formulation: a. Weigh the required amount of this compound and place it in a sterile conical tube. b. Add the determined volume of PEG 400 and vortex or stir until the compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution, but the stability of the compound at this temperature should be considered. c. Slowly add the aqueous vehicle (e.g., saline) dropwise while continuously vortexing or stirring. Observe for any signs of precipitation. d. The final concentration of PEG 400 should be kept as low as possible, ideally below 40% for oral administration, to minimize potential vehicle-related effects.[15]

Administration Notes:

  • Co-solvent formulations are suitable for oral gavage and intraperitoneal injection.

  • For intravenous administration, the concentration of the co-solvent must be carefully considered to avoid hemolysis and other adverse effects. Dilution of the formulation immediately before injection may be necessary.

Protocol 3: Formulation with a Surfactant

For highly insoluble compounds, the addition of a non-ionic surfactant like Polysorbate 80 (Tween 80) can improve wettability in suspensions or aid in solubilization.

Materials:

  • This compound

  • Polysorbate 80 (Tween 80)

  • Vehicle from Protocol 1 or 2

  • Calibrated balance

  • Spatula

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of a Suspension with Tween 80: a. Prepare the suspending vehicle (e.g., 0.5% CMC) as described in Protocol 1. b. Add Tween 80 to the vehicle at a low concentration, typically 0.1% to 2% (v/v). c. Weigh the required amount of this compound and place it in a sterile conical tube. d. Add a small amount of the Tween 80-containing vehicle to form a paste. e. Gradually add the remaining vehicle while vortexing or stirring to create a uniform suspension.

  • Preparation of a Solubilized Formulation with Tween 80: a. Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) in which it is freely soluble. b. In a separate tube, prepare a solution of Tween 80 in an aqueous vehicle (e.g., saline). c. Slowly add the drug solution to the Tween 80 solution with vigorous stirring. The final concentration of the organic solvent should be kept to a minimum (ideally <5% for DMSO).

Administration Notes:

  • Formulations containing Tween 80 are commonly used for oral, intraperitoneal, and intravenous administration.

  • It is important to use a high-purity grade of Tween 80 suitable for parenteral use to avoid toxicity.

Administration Procedures in Animal Models

The choice of administration route depends on the specific aims of the study. The following provides a brief overview of common procedures. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage (Mice and Rats)

Oral gavage ensures the accurate delivery of a specified dose directly into the stomach.

oral_gavage restrain Properly restrain the animal measure Measure gavage needle length (from mouth to last rib) restrain->measure insert Gently insert needle into esophagus measure->insert administer Slowly administer the formulation insert->administer remove Withdraw needle gently administer->remove monitor Monitor animal for distress remove->monitor

Caption: Workflow for oral gavage in rodents.

Key Steps:

  • Restraint: Properly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.[12]

  • Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.

  • Insertion: Gently insert the needle into the esophagus. The animal should swallow the needle. Do not force the needle.[10]

  • Administration: Slowly administer the formulation.[10]

  • Monitoring: After administration, monitor the animal for any signs of respiratory distress.[12]

Intraperitoneal (IP) Injection (Mice and Rats)

IP injection is a common route for systemic drug delivery.

Key Steps:

  • Restraint: Restrain the animal to expose the abdomen.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[13][16]

  • Needle Insertion: Insert the needle at a 10-20 degree angle.

  • Aspiration: Gently aspirate to ensure that the needle has not entered a blood vessel or organ.[17]

  • Injection: Inject the formulation slowly.

Intravenous (IV) Injection (Mice)

IV injection, typically via the lateral tail vein, provides direct entry into the systemic circulation.

Key Steps:

  • Restraint and Warming: Place the mouse in a restraining device and warm the tail to dilate the veins.[18]

  • Needle Insertion: Insert a small-gauge needle (e.g., 27-30G) into one of the lateral tail veins.[14]

  • Administration: Slowly inject the clear, particle-free solution.

  • Hemostasis: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Conclusion

The successful in vivo evaluation of this compound in animal models is critically dependent on the development of an appropriate and well-characterized formulation. Due to the anticipated poor aqueous solubility of this compound, a systematic approach to formulation development is essential. This guide provides a framework and detailed protocols for researchers to prepare suitable formulations for oral, intraperitoneal, and intravenous administration. By carefully considering the physicochemical properties of the compound and adhering to best practices in formulation and animal handling, researchers can generate reliable and reproducible data to advance the understanding of the therapeutic potential of this compound.

References

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  • Roy, K., & Ghosh, G. (2010). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 29(2), 345-358.
  • de Oliveira, H. C., da Silva, G. F., & de Souza, R. O. (2020). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ACS Omega, 5(33), 20896–20904.
  • Rivera-Piza, A., Gallardo-Vera, F., Arreguin-Espinosa, R., & Salas-Vidal, E. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 841–851.
  • Gududuru, V., Hurh, E., Dalton, J. T., & Miller, D. D. (2004). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 14(21), 5289–5293.
  • Sharma, V., & Kumar, V. (2014). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry, 14(5), 436–462.
  • da Silva, A. C., de Souza, M. C. B. V., & de Almeida, V. L. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(3), 2455–2478.
  • Jaumont, M., Vezin, H., & Sergheraert, C. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(18), 4248.
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  • Juvale, D. C., & Wicht, K. J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3698.
  • UBC Animal Care Committee. (2019). Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
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  • Pathak, D., & Singh, R. P. (2017). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 60(9), 3636–3657.
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  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Padda, A. S., & Chan, A. T. (2019). Major mechanisms of toxicity of nitroaromatic compounds. Environmental Science and Pollution Research, 26(15), 14697–14707.
  • Procedures with Care. (2020). Intravenous Injection in the Mouse. Retrieved from [Link]

  • Kumar, S., Singhal, A., Kumar, P., Jain, M., Kaur, M., Gupta, I., Salunke, D. B., & Pawar, S. V. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
  • Bakherad, M. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 600030.
  • Li, P., & Zhao, L. (2015). Polysorbate 80 in parenteral formulation. Journal of Pharmaceutical and Biomedical Analysis, 114, 143–151.
  • Zhang, Y., Li, X., & Wang, Z. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Advances, 7(12), 7061–7069.
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  • Gallardo-Vera, F., Rivera-Piza, A., Arreguin-Espinosa, R., & Salas-Vidal, E. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 841–851.
  • Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • Liu, Y., Li, F., & Sun, C. (2023). Effect of Oral Administration of Polyethylene Glycol 400 on Gut Microbiota Composition and Diet-Induced Obesity in Mice. Microorganisms, 11(8), 1882.
  • El-Malah, A. A., & El-Shabrawy, Y. (2023). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research, 9(2), 143-162.
  • Queen's University. (2011). Intraperitoneal Injection in Rats. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

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  • El-Sayed, N. N. E., & El-Gohary, N. S. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery, 20(10), 1185-1204.
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Application Notes & Protocols for Molecular Docking of 7-Methyl-6-nitroimidazo[1,2-a]pyridine with Potential Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated therapeutic potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2] The specific compound of interest, 7-Methyl-6-nitroimidazo[1,2-a]pyridine, combines the bioactivity of the imidazo[1,2-a]pyridine core with a nitro group, a functional group often associated with antimicrobial and anticancer properties. This document provides a comprehensive guide for the in silico investigation of this compound's binding affinity to three potential target proteins: Mycobacterium tuberculosis Cytochrome b subunit (QcrB), human Phosphoinositide 3-kinase alpha (PI3Kα), and human Tubulin.

The selection of these targets is based on the established mechanisms of action for related imidazo[1,2-a]pyridine derivatives. The anti-tuberculosis activity of this class of compounds has been linked to the inhibition of QcrB, a crucial component of the electron transport chain in M. tuberculosis.[3] In the context of cancer, imidazo[1,2-a]pyridines have been shown to inhibit protein kinases like PI3Kα, a key regulator of cell growth and survival, and to disrupt microtubule dynamics by binding to tubulin.

This guide will provide detailed, step-by-step protocols for molecular docking studies using widely accessible software, enabling researchers to computationally evaluate the binding interactions of this compound with these high-value therapeutic targets.

Experimental Design & Workflow

The molecular docking workflow is a multi-step process that begins with the preparation of the ligand and target protein structures, followed by the docking simulation and subsequent analysis of the results. A crucial aspect of this workflow is the validation of the docking protocol to ensure its reliability.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis Phase Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (QcrB, PI3Kα, Tubulin) Protein_Prep->Docking Redocking Redocking of Co-crystallized Ligand RMSD_Calc RMSD Calculation (≤ 2.0 Å) Redocking->RMSD_Calc Assess Accuracy RMSD_Calc->Docking Validated Protocol Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Figure 1: A schematic overview of the molecular docking workflow.

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is paramount for a successful docking study. This involves obtaining the correct 3D structures, assigning appropriate chemical properties, and preparing them in the format required by the docking software.

Ligand Preparation

The ligand of interest is this compound. As a direct 3D structure might not be readily available, we will use a closely related analog, 7-Methyl-3-nitroimidazo[1,2-a]pyridine (PubChem CID: 327953), for which a SMILES string is available.[4] The position of the nitro group will be manually adjusted to the 6th position using molecular editing software.

Protocol 1: Ligand Preparation using AutoDockTools

  • Obtain Ligand Structure:

    • The SMILES string for 7-Methyl-3-nitroimidazo[1,2-a]pyridine is CC1=CC2=NC=C(N2C=C1)[O-].[4]

    • Use a molecular editor such as ChemDraw or MarvinSketch to draw the structure and modify it to this compound.

    • Generate the 3D coordinates and save the structure as a .mol2 or .pdb file.

  • Prepare Ligand in AutoDockTools:

    • Launch AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select the ligand file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

    • Save the prepared ligand in .pdbqt format (Ligand -> Output -> Save as PDBQT).[5][6]

Target Protein Preparation

The selection of appropriate protein structures is critical. We will use crystal structures from the Protein Data Bank (PDB).

Table 1: Selected Target Proteins and PDB IDs

Target ProteinOrganismPDB IDRationale for Selection
Cytochrome b subunit (QcrB)Mycobacterium tuberculosis6ADQA known target for imidazo[1,2-a]pyridine-based anti-tuberculosis agents.[7]
PI3KαHomo sapiens7PG5A key enzyme in cancer signaling pathways and a target for imidazo[1,2-a]pyridines. Contains a co-crystallized inhibitor for binding site identification.
TubulinHomo sapiens4O2BA validated cancer target; imidazo[1,2-a]pyridines are known to bind to the colchicine site.[8]

Protocol 2: Protein Preparation using UCSF Chimera and AutoDockTools

  • Fetch and Clean the Protein Structure (UCSF Chimera):

    • Open UCSF Chimera.[9]

    • Go to File -> Fetch by ID and enter the PDB ID (e.g., 6ADQ).[10]

    • Remove water molecules and any heteroatoms (except co-factors essential for binding) using Select -> Structure -> solvent and then Actions -> Atoms/Bonds -> delete.[10]

    • If the PDB file contains a co-crystallized ligand, save it separately for the validation step and then delete it from the protein structure.

    • Add hydrogen atoms using Tools -> Structure Editing -> AddH. Choose the appropriate protonation states at physiological pH.

    • Save the cleaned protein structure as a .pdb file.

  • Prepare Protein in AutoDockTools:

    • Open the cleaned protein .pdb file in ADT.

    • Go to Grid -> Macromolecule -> Choose and select the protein.

    • ADT will add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in .pdbqt format.[6]

Part 2: Docking Protocol Validation

To ensure the docking parameters are appropriate for the chosen target, a validation step is essential. This involves redocking a known ligand into the protein's binding site and comparing the predicted pose to the crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.

Protocol 3: Docking Validation

  • Obtain Co-crystallized Ligand:

    • From the original PDB file, extract the coordinates of the co-crystallized ligand and save it as a separate .pdb file.

    • Prepare this ligand as described in Protocol 1 .

  • Define the Grid Box:

    • The grid box defines the search space for the docking simulation.

    • In ADT, go to Grid -> Grid Box....

    • Center the grid box on the co-crystallized ligand. The dimensions of the box should be large enough to encompass the entire binding site and allow for ligand flexibility. A common starting point is a box size of 60x60x60 points with a spacing of 0.375 Å.

  • Run AutoDock Vina:

    • Use the prepared protein, the extracted and prepared co-crystallized ligand, and the defined grid parameters to run AutoDock Vina.[11]

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of the ligand with its original crystallographic pose.

    • Calculate the RMSD between the two poses. If the RMSD is ≤ 2.0 Å, the docking protocol is considered validated.

Part 3: Molecular Docking of this compound

Once the docking protocol is validated, it can be applied to the ligand of interest.

G cluster_input Inputs cluster_process Process cluster_output Outputs Ligand_PDBQT Ligand.pdbqt AutoDock_Vina AutoDock Vina Engine Ligand_PDBQT->AutoDock_Vina Protein_PDBQT Protein.pdbqt Protein_PDBQT->AutoDock_Vina Config_File Configuration File (Grid Parameters) Config_File->AutoDock_Vina Log_File Log File (Binding Affinities) AutoDock_Vina->Log_File Output_PDBQT Output Poses (Ligand Conformations) AutoDock_Vina->Output_PDBQT

Figure 2: The process of running a molecular docking simulation with AutoDock Vina.

Protocol 4: Molecular Docking Simulation

  • Define the Binding Site and Grid Box:

    • For QcrB (6ADQ): The binding site of inhibitors is located in a hydrophobic pocket. Based on the structure and related studies, the grid box should be centered to encompass key residues involved in inhibitor binding.

    • For PI3Kα (7PG5): The binding site is the ATP-binding pocket.[12][13] Center the grid box on the position of the co-crystallized inhibitor from the validation step.

    • For Tubulin (4O2B): The binding site is the colchicine binding site, located at the interface of the α and β subunits.[14][15][16] Center the grid box on the known location of colchicine binding.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand .pdbqt files, and the coordinates and dimensions of the grid box.[11]

  • Run AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[17] The command will be similar to: vina --config conf.txt --log log.txt.

Part 4: Analysis and Interpretation of Docking Results

The output of a docking simulation provides valuable information about the potential binding of the ligand to the target protein.

4.1. Binding Affinity

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol.[17] More negative values indicate a stronger predicted binding affinity. These values can be used to rank different ligands or different poses of the same ligand.

Table 2: Hypothetical Docking Results

Target ProteinBinding Affinity (kcal/mol)
M. tuberculosis QcrB-8.5
Human PI3Kα-9.2
Human Tubulin-7.8

Note: These are example values and will be replaced with the actual results from the docking simulation.

4.2. Binding Pose and Interactions

Visual inspection of the docked poses is crucial for understanding the specific interactions between the ligand and the protein.

Protocol 5: Analysis of Docking Results

  • Visualize Docked Poses:

    • Open the prepared protein (.pdbqt) and the output ligand poses (.pdbqt) in a molecular visualization tool like PyMOL or UCSF Chimera.

  • Identify Key Interactions:

    • Analyze the top-ranked binding pose to identify key intermolecular interactions, such as:

      • Hydrogen bonds: These are critical for specificity and affinity.

      • Hydrophobic interactions: Often drive the initial binding event.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Salt bridges: Electrostatic interactions between charged residues.

  • Compare with Known Inhibitors:

    • If available, compare the binding mode of this compound with that of known inhibitors of the target protein. This can provide insights into whether the compound is likely to have a similar mechanism of action.

Conclusion and Future Directions

Molecular docking is a powerful computational tool that provides valuable insights into potential drug-target interactions. The protocols outlined in this guide provide a framework for investigating the binding of this compound to key therapeutic targets in tuberculosis and cancer. The results of these in silico studies can guide the prioritization of compounds for synthesis and biological evaluation.

It is important to remember that molecular docking is a predictive tool, and the results should be interpreted with caution. Experimental validation through in vitro binding assays and cell-based functional assays is essential to confirm the computational predictions. Future work could also involve more advanced computational techniques, such as molecular dynamics simulations, to study the stability of the predicted protein-ligand complexes over time.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • PubChem Compound Summary for CID 132077667. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available from: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]

  • PubChem Compound Summary for CID 327953, 7-Methyl-3-nitroimidazo(1,2-a)pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Preparing the protein and ligand for docking. ScotChem. Available from: [Link]

  • PubChem Compound Summary for CID 577018, Imidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Identification of allosteric binding sites for PI3Kα oncogenic mutant specific inhibitor design. Nature Communications. Available from: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available from: [Link]

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. RSC Medicinal Chemistry. Available from: [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Available from: [Link]

  • Mycobacterium tuberculosis QcrB (PDB ID: 6ADQ) with bound menaquinone... ResearchGate. Available from: [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available from: [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in Molecular Biology. Available from: [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. IntechOpen. Available from: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

  • qcrB - Cytochrome bc1 complex cytochrome b subunit - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProt. Available from: [Link]

  • 4O2B: Tubulin-Colchicine complex. RCSB PDB. Available from: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. Available from: [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available from: [Link]

  • PI3K inhibitors: review and new strategies. RSC Publishing. Available from: [Link]

  • qcrB - Cytochrome bc1 complex cytochrome b subunit - Mycobacterium tuberculosis (strain CDC 1551 / Oshkosh). UniProt. Available from: [Link]

  • PubChem Compound Summary for CID 22032341, 6-Bromo-7-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • 5UHB: Crystal structure of Mycobacterium tuberculosis transcription initiation complex in complex with Rifampin. RCSB PDB. Available from: [Link]

  • Structural insights into the interaction of three Y-shaped ligands with PI3Kα. PNAS. Available from: [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online. Available from: [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]

  • ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. Biochemical Journal. Available from: [Link]

  • Protein-ligand docking with Chimera and Vina. Research Computing Server. Available from: [Link]

  • QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. PubMed. Available from: [Link]

  • Tubulin structure and detail of the colchicine binding site located... ResearchGate. Available from: [Link]

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techniques for growing crystals of 7-Methyl-6-nitroimidazo[1,2-a]pyridine for X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Quality Single Crystal Growth of 7-Methyl-6-nitroimidazo[1,2-a]pyridine for X-ray Diffraction

Executive Summary

This application note details field-proven protocols for growing X-ray quality single crystals of This compound . As a privileged scaffold in medicinal chemistry—often utilized in kinase inhibitors and anti-infectives—structural elucidation of this moiety is critical for validating regioselectivity during synthesis (e.g., nitration position) and mapping ligand-protein binding interactions.

The presence of the nitro group (–NO₂) at the C6 position introduces strong dipole moments and hydrogen bond acceptor potential, while the imidazo[1,2-a]pyridine core facilitates


-

stacking. These features make the molecule prone to rapid precipitation or "oiling out" rather than ordered crystal growth. This guide prioritizes Vapor Diffusion and Solvent Layering techniques to control nucleation kinetics, ensuring large, diffraction-grade crystals.

Physicochemical Profiling & Solubility

Before attempting crystallization, the solute profile must be understood to select the correct solvent system.

PropertyCharacteristicsImpact on Crystallization
Molecular Structure Planar, bicyclic aromatic system.Strong tendency for

-stacking; favors columnar packing.
Polarity High (due to 6-NO₂ group).Requires polar solvents for dissolution; poor solubility in alkanes.
H-Bonding H-bond acceptor (NO₂, N1). Weak H-bond donor (C-H).Protic solvents (MeOH, EtOH) may incorporate into the lattice (solvates).
Solubility Profile High: DMSO, DMF, DCM, Acetone.Moderate: Methanol, Ethanol, Ethyl Acetate.Low/Insoluble: Hexanes, Heptane, Diethyl Ether, Water.Ideal for "Good Solvent / Poor Solvent" binary systems.

Experimental Protocols

Method A: Vapor Diffusion (Sitting Drop)

Recommended as the primary method for obtaining high-resolution diffraction crystals.

Principle: A droplet containing the solute in a good solvent is equilibrated against a reservoir of a volatile poor solvent. As the poor solvent diffuses into the drop, solubility decreases slowly, promoting ordered lattice formation.

Materials:

  • 24-well crystallization plate (e.g., Hampton Research VDX).

  • Micro-bridges or sitting drop posts.

  • High-vacuum grease.

Protocol:

  • Prepare Stock Solution: Dissolve 10 mg of this compound in 0.5 mL of Dichloromethane (DCM) or Acetone . Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Prepare Reservoir: Pipette 0.5–1.0 mL of Hexane or Pentane into the reservoir well.

    • Note: If using Acetone as the solvent, use Diethyl Ether as the precipitant for slower diffusion.

  • Set the Drop: Place a 2–5 µL droplet of the stock solution onto the sitting drop post.

  • Seal: Apply grease to the rim of the well and seal immediately with a glass cover slide.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Observation: Check for nucleation after 24 hours. Crystals should appear as yellow/orange prisms or needles within 3–7 days.

Method B: Solvent Layering (Liquid Diffusion)

Best for larger quantities or if the compound oils out in vapor diffusion.

Principle: A layer of poor solvent is carefully added over a layer of the solute solution. Crystallization occurs at the interface as the solvents mix by gravity and diffusion.

Protocol:

  • Dissolution: In a narrow NMR tube or a 4 mL vial, dissolve 15–20 mg of the compound in 0.5 mL of Chloroform (CHCl₃) or Ethyl Acetate .

    • Expert Tip: Chloroform is denser than many anti-solvents, making it ideal for the bottom layer.

  • Layering: Tilt the vial to 45°. Using a glass Pasteur pipette, very gently add 1.0 mL of Hexane or Heptane down the side of the vial.

    • Critical: A distinct interface must be visible. Do not mix.

  • Sealing: Cap the vial tightly with Parafilm to prevent rapid evaporation.

  • Growth: Leave undisturbed at ambient temperature. Crystals will grow at the interface and settle to the bottom over 1–2 weeks.

Method C: Slow Evaporation (Recrystallization)

Suitable for initial screening or if the compound is highly stable.

Protocol:

  • Dissolve the compound in Acetonitrile (MeCN) or Ethanol near saturation.

  • Cover the vial with aluminum foil and poke 3–5 small pinholes to restrict evaporation rate.

  • Allow solvent to evaporate over 5–10 days.

    • Risk: This method often yields twinned crystals due to surface tension effects at the drying edge.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal crystallization technique based on initial solubility observations.

CrystallizationWorkflow Start Start: this compound (>98% Purity) SolubilityTest Solubility Screen (10 mg/mL) Start->SolubilityTest SolublePolar Soluble in Acetone/DCM? SolubilityTest->SolublePolar SolubleAlc Soluble in Ethanol/MeOH? SolublePolar->SolubleAlc No VaporDiff Method A: Vapor Diffusion (Solvent: Acetone | Precipitant: Hexane) SolublePolar->VaporDiff Yes (High Solubility) Layering Method B: Solvent Layering (Solvent: CHCl3 | Layer: Heptane) SolublePolar->Layering Yes (Moderate Solubility) SlowEvap Method C: Slow Evaporation (Solvent: Acetonitrile) SolubleAlc->SlowEvap Yes Oiling Problem: Oiling Out? VaporDiff->Oiling Layering->Oiling Seed Remedy: Seeding or Lower Temp (4°C) Oiling->Seed Yes Seed->VaporDiff Retry

Figure 1: Decision tree for selecting crystallization methods based on solubility and observation of oiling phenomena.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Phase separation occurs before crystallization due to high supersaturation or impurities.1. Reduce solute concentration.2. Use a less non-polar anti-solvent (e.g., switch Hexane to Diethyl Ether).3. Scratch the glass surface to induce nucleation.
Twinning Crystals grow as intergrown aggregates.1. Slow down diffusion (use a narrower vessel or less volatile anti-solvent).2. Switch from evaporation to vapor diffusion.
Microcrystals Nucleation is too rapid; thousands of tiny crystals form.1. Decrease stock concentration by 50%.2. Add a small amount (5%) of a higher boiling solvent (e.g., Toluene) to the stock solution.
Solvates Crystals degrade/crack when removed from mother liquor.1. Mount crystal immediately in Paratone-N oil or cryo-loop.2. Flash cool in liquid nitrogen stream (100 K) immediately.

Data Collection Strategy

For this compound, the expected crystal system is Monoclinic or Triclinic due to the planar stacking.

  • Mounting: Use a nylon loop (e.g., 0.1–0.2 mm) with a minimal amount of perfluoropolyether oil.

  • Temperature: Collect data at 100 K to reduce thermal motion of the nitro group and methyl rotation.

  • Resolution: Aim for 0.8 Å or better to clearly resolve the N-O bond lengths, which confirms the nitro group's electronic state.

References

  • General Synthesis & Crystallization of Imidazo[1,2-a]pyridines

    • Yan, R.-L., et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant."[1][2] Journal of Organic Chemistry, vol. 77, no. 4, 2012, pp. 2024–2028.[1][2] Link

    • Context: Describes the synthesis and isolation of similar nitro-substituted scaffolds, often using ethanol or ethyl acetate for recrystalliz
  • Structural Characterization of Nitro-Imidazo[1,2-a]pyridines

    • Monir, K., et al. "Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines via Sodium Dichloriodide Mediated Reaction."[2] Organic Letters, vol. 16, no.[2] 17, 2014, pp. 4630–4633. Link

    • Context: Provides X-ray crystallographic data for 3-nitro derivatives, confirming the utility of DCM/Hexane systems for this specific subclass.
  • Crystallographic Techniques for Small Molecules

    • Hulliger, J. "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition, vol. 33, no. 2, 1994, pp. 143–162. Link

    • Context: Foundational text on vapor diffusion and layering mechanics.
  • Solubility & Pharmacophore Data

    • PubChem Compound Summary for CID 327953 (7-Methyl-3-nitroimidazo[1,2-a]pyridine).[3] National Center for Biotechnology Information. Link

    • Context: Verifies physicochemical properties (MW 177.16, H-bond acceptor count)

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 7-Methyl-6-nitroimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methyl-6-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. As a key intermediate in the development of targeted therapeutics like kinase inhibitors, robust and reproducible synthesis of this scaffold is critical.[1]

This document provides field-proven insights to navigate the common challenges encountered during the synthesis, ensuring both high yield and purity.

Reaction Overview: The Classic Approach

The most common and reliable method for synthesizing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halo carbonyl compound. For our target molecule, this compound, this involves the reaction of 2-Amino-4-methyl-5-nitropyridine with chloroacetaldehyde.

The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused heterocyclic system. Understanding this pathway is crucial for diagnosing and resolving experimental issues.

Reaction_Mechanism Reactant1 2-Amino-4-methyl-5-nitropyridine Intermediate1 Iminium Intermediate Reactant1->Intermediate1 + Reactant2 (SN2 & Condensation) Reactant2 Chloroacetaldehyde Intermediate2 Cyclized Dihydro-intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - H2O (Dehydration/Aromatization)

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?

A1: Low or no yield is a frequent issue, often attributable to several key factors. Let's break down the possibilities:

  • Causality 1: Poor Nucleophilicity of the Starting Material. The starting material, 2-Amino-4-methyl-5-nitropyridine, has two strong electron-withdrawing nitro groups. This significantly reduces the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen, making the initial condensation and subsequent cyclization steps sluggish.

    • Solution: Increase the reaction temperature. Refluxing in a higher-boiling solvent like ethanol or dioxane can provide the necessary activation energy.[2] A simple reflux in ethanol is often sufficient for similar transformations.[2]

  • Causality 2: Reagent Quality and Stability. Chloroacetaldehyde is notoriously unstable and prone to polymerization, especially in the presence of trace acids or bases. It is typically supplied as a 50% aqueous solution.

    • Solution: Use freshly opened or purified chloroacetaldehyde. If using the aqueous solution, ensure stoichiometry accounts for the water content. Some protocols generate the reagent in situ to avoid degradation issues.

  • Causality 3: Inappropriate Solvent Choice. The choice of solvent is critical for both solubility and reactivity.

    • Solution: Ethanol is a common starting point. However, if solubility is an issue, consider solvents like n-butanol or dioxane to achieve higher reflux temperatures. The reaction should be monitored by TLC to track the consumption of the starting material.

Q2: My TLC plate shows multiple spots, and the final product is impure. How can I minimize side reactions?

A2: The formation of multiple byproducts is often related to the reactivity of the carbonyl component and potential secondary reactions.

  • Causality 1: Polymerization of Chloroacetaldehyde. As mentioned, chloroacetaldehyde can self-polymerize, leading to a complex mixture of byproducts and consuming the reagent.

    • Solution: Add the chloroacetaldehyde solution dropwise to the heated solution of the aminopyridine. This maintains a low instantaneous concentration of the aldehyde, favoring the desired bimolecular reaction over polymerization.

  • Causality 2: Formation of Regioisomers. While the primary product is this compound, other isomers are mechanistically unlikely in this specific reaction. However, impurities in the starting aminopyridine could lead to different products.

    • Solution: Verify the purity of the 2-Amino-4-methyl-5-nitropyridine starting material by NMR or melting point before starting the reaction.

  • Causality 3: Ineffective Purification. The product is a relatively polar molecule due to the nitro group, which can make purification challenging.

    • Solution - Purification Protocol:

      • Work-up: After cooling, the reaction mixture can often be neutralized (e.g., with NaHCO₃ solution) and the crude product may precipitate. Alternatively, the solvent can be removed under reduced pressure.

      • Recrystallization: Attempt recrystallization from a suitable solvent system. Ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points.

      • Column Chromatography: If recrystallization fails, column chromatography on silica gel is the most effective method. A gradient elution starting with a nonpolar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is recommended.

Q3: The reaction seems to have stalled, with significant starting material remaining after the recommended reaction time. What should I do?

A3: An incomplete reaction points to insufficient activation energy or deactivation of reactants.

  • Causality 1: Insufficient Heat. The electron-deficient nature of the starting material may require more forceful conditions than initially anticipated.

    • Solution: If monitoring by TLC shows the reaction has slowed but not stopped, extend the reflux time. If it has completely stalled, consider cautiously increasing the temperature by switching to a higher-boiling solvent like n-butanol.

  • Causality 2: Catalyst-Free Conditions. While this reaction can proceed without a catalyst, some syntheses of related imidazo[1,2-a]pyridines benefit from catalysis to overcome high activation barriers.

    • Solution (Advanced): For challenging substrates, literature reports the use of copper or iron catalysts to facilitate similar cyclizations.[3][4] For instance, a catalytic amount of CuI or FeCl₃ might improve conversion, though this would require significant re-optimization.[3]

Frequently Asked Questions (FAQs)

  • Q: What is the general mechanism for this reaction?

    • A: The synthesis follows a well-established pathway for imidazo[1,2-a]pyridine formation. It begins with the nucleophilic attack of the exocyclic amino group of the 2-aminopyridine onto the carbonyl carbon of chloroacetaldehyde to form a hemiaminal, which quickly dehydrates to an imine. This is followed by an intramolecular SN2 reaction where the endocyclic pyridine nitrogen attacks the carbon bearing the chlorine atom. The resulting cyclized intermediate then undergoes dehydration to form the final aromatic product.[5]

  • Q: What are the critical safety precautions for this synthesis?

    • A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetaldehyde is toxic and corrosive. Nitroaromatic compounds are potentially energetic and should be handled with care, avoiding excessive heat or mechanical shock.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure, mass spectrometry will verify the molecular weight, and a sharp melting point will indicate high purity. Purity can also be assessed by HPLC or by obtaining a single spot on TLC plates using multiple eluent systems.

  • Q: What are the primary applications of this compound?

    • A: This compound is primarily used as a key building block in medicinal chemistry. Its structure is found in various pharmacologically active molecules. Specifically, it serves as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, which are a major class of drugs for cancer treatment.[1]

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of this compound.

Workflow cluster_Reaction Reaction Setup & Execution cluster_Workup Work-up & Isolation cluster_Purification Purification & Analysis A 1. Dissolve 2-Amino-4-methyl-5-nitropyridine in Ethanol B 2. Heat mixture to reflux (approx. 78 °C) A->B C 3. Add Chloroacetaldehyde solution dropwise over 30 min B->C D 4. Maintain reflux and monitor by TLC (4-6 hours) C->D E 5. Cool reaction to RT D->E F 6. Neutralize with aq. NaHCO3 E->F G 7. Filter the precipitated solid F->G H 8. Wash solid with cold water and diethyl ether G->H I 9. Recrystallize from Ethanol H->I J 10. Dry under vacuum I->J K 11. Characterize Product (NMR, MS, MP) J->K

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-4-methyl-5-nitropyridine (1.0 eq). Add absolute ethanol (approx. 10 mL per gram of aminopyridine).

  • Heating: Begin stirring and heat the mixture to a gentle reflux.

  • Reagent Addition: Once refluxing, add chloroacetaldehyde (50% wt in H₂O, 1.2 eq) dropwise via an addition funnel over 30 minutes.

  • Reaction Monitoring: Maintain the reflux and monitor the reaction's progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting aminopyridine.

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes.

  • Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral (pH ~7). A yellow-to-brown solid should precipitate.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid sequentially with cold water and then a small amount of cold diethyl ether to remove highly soluble impurities.

  • Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the pure crystals by vacuum filtration and dry them under vacuum. Confirm the structure and purity using NMR, MS, and melting point analysis.

Data Summary: Reaction Condition Optimization
ParameterRecommendedRationale
Solvent EthanolGood balance of solubility and boiling point for the reaction.
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier caused by the electron-withdrawing nitro group.
Stoichiometry 1.2 eq ChloroacetaldehydeA slight excess ensures complete consumption of the limiting aminopyridine without excessive side reactions.
Reaction Time 4 - 6 hoursTypical duration for completion; should always be confirmed by TLC monitoring.
Work-up NaHCO₃ NeutralizationNeutralizes any HCl formed during the reaction, aiding in product precipitation and preventing degradation.
Purification Recrystallization (Ethanol)Effective method for obtaining high-purity crystalline product.
References
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. National Center for Biotechnology Information. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

Sources

common side reactions in the synthesis of nitro-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitro-imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth technical insights and practical solutions to streamline your experimental workflow.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

The synthesis of nitro-imidazo[1,2-a]pyridines can be a nuanced process, with several potential side reactions that can impact yield and purity. This section addresses the most frequently encountered issues in a question-and-answer format, providing explanations of the underlying chemistry and actionable troubleshooting steps.

Issue: Formation of Regioisomers - Is the Nitro Group at the 2- or 3-Position?

Question: I am reacting a 2-aminopyridine with a nitro-olefin and obtaining a mixture of nitro-imidazo[1,2-a]pyridine isomers. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines. The position of the nitro group is determined by the specific synthetic route and reaction conditions employed.

Causality and Mechanistic Insight:

The regiochemical outcome of the reaction between a 2-aminopyridine and a nitro-olefin is highly dependent on the initial nucleophilic attack and the subsequent cyclization pathway. Two principal pathways can lead to different regioisomers:

  • Pathway A (Acid-catalyzed): In the presence of an acid catalyst, the exocyclic amino group of the 2-aminopyridine typically acts as the initial nucleophile, attacking the β-carbon of the nitro-olefin (Michael addition). Subsequent cyclization and elimination of water and nitrous acid can lead to the formation of 2-aryl-imidazo[1,2-a]pyridines .

  • Pathway B (Base/Oxidant-mediated): Under basic or oxidative conditions, the endocyclic nitrogen of the pyridine ring can be the initial nucleophile. This leads to a different intermediate that, after cyclization and subsequent oxidation, yields 3-nitro-2-aryl-imidazo[1,2-a]pyridines [1].

Troubleshooting and Control Strategies:

To control the regioselectivity, careful selection of the reaction conditions is paramount.

Table 1: Controlling Regioselectivity in the Synthesis of Nitro-imidazo[1,2-a]pyridines

Desired IsomerRecommended ConditionsKey ReagentsMechanism
2-Nitro-3-aryl-imidazo[1,2-a]pyridine Mild, aerobic, iron-catalyzed2-aminopyridine, nitroalkene, Iron catalystOxidative diamination
3-Nitro-2-aryl-imidazo[1,2-a]pyridine Iodine-mediated2-aminopyridine, nitrostyrene, Sodium dichloroiodideElectrophilic cyclization

Experimental Protocol for Regiocontrolled Synthesis of 3-Nitro-2-aryl-imidazo[1,2-a]pyridines[1]:

  • To a solution of 2-aminopyridine (1 mmol) and nitrostyrene (1.1 mmol) in DMF (5 mL), add sodium dichloroiodide (1.2 mmol).

  • Stir the reaction mixture at 80 °C for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Regioselective Synthesis Pathways

G cluster_0 Acid-Catalyzed Pathway cluster_1 Base/Oxidant-Mediated Pathway 2-Aminopyridine_A 2-Aminopyridine Intermediate_A Michael Adduct (Exocyclic N attack) 2-Aminopyridine_A->Intermediate_A H+ Nitro-olefin_A Nitro-olefin Nitro-olefin_A->Intermediate_A Product_A 2-Aryl-imidazo[1,2-a]pyridine Intermediate_A->Product_A Cyclization, -H2O, -HNO2 2-Aminopyridine_B 2-Aminopyridine Intermediate_B Michael Adduct (Endocyclic N attack) 2-Aminopyridine_B->Intermediate_B Base/Oxidant Nitro-olefin_B Nitro-olefin Nitro-olefin_B->Intermediate_B Product_B 3-Nitro-2-aryl-imidazo[1,2-a]pyridine Intermediate_B->Product_B Cyclization, Oxidation

Caption: Regioselective pathways in nitro-imidazo[1,2-a]pyridine synthesis.

Issue: Low Yields in Multicomponent Reactions (Groebke-Blackburn-Bienaymé Reaction)

Question: I am attempting to synthesize a 3-amino-nitro-imidazo[1,2-a]pyridine derivative using the Groebke-Blackburn-Bienaymé (GBB) reaction, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?

Answer: The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot, three-component reaction for the synthesis of 3-amino-imidazo[1,2-a]pyridines. However, its efficiency can be sensitive to the nature of the reactants and the reaction conditions, especially when nitro-substituted components are involved.

Causality and Mechanistic Insight:

Low yields in the GBB reaction can often be attributed to several factors:

  • Decomposition of Reactants: Acid-sensitive isocyanides, such as tert-butyl isocyanide, can decompose at higher temperatures or in the presence of strong acids, leading to a lower concentration of this key reactant[2].

  • Side Reactions of the Aldehyde: Nitrobenzaldehydes, while often used, can be prone to side reactions under certain conditions.

  • Catalyst Inefficiency: The choice of catalyst is crucial. While various Lewis and Brønsted acids can be used, their effectiveness can vary depending on the specific substrates[2].

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and the stability of intermediates.

Troubleshooting and Optimization Strategies:

  • Catalyst Screening: If yields are low, consider screening a variety of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid, camphor-10-sulfonic acid). Iodine has also been reported as an effective catalyst for this transformation[2].

  • Temperature Control: For acid-sensitive isocyanides, running the reaction at room temperature or slightly elevated temperatures is advisable to prevent decomposition[2].

  • Solvent Optimization: While polar aprotic solvents like DMF and DMSO are common, exploring other solvents such as acetonitrile or even greener solvent options might improve yields.

  • Order of Addition: In some cases, the pre-formation of the imine between the 2-aminopyridine and the aldehyde before the addition of the isocyanide can be beneficial.

Experimental Protocol for an Optimized GBB Reaction[2]:

  • To a mixture of 2-aminopyridine (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in ethanol (5 mL), add iodine (5 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • The product often precipitates from the reaction mixture and can be isolated by simple filtration.

DOT Diagram: Troubleshooting the Groebke-Blackburn-Bienaymé Reaction

G Start Low Yield in GBB Reaction Cause1 Isocyanide Decomposition Start->Cause1 Cause2 Inefficient Catalyst Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Solution1 Use milder conditions (e.g., room temperature) Cause1->Solution1 Solution2 Screen alternative catalysts (e.g., I2, Sc(OTf)3) Cause2->Solution2 Solution3 Optimize reaction temperature Cause3->Solution3

Caption: Troubleshooting low yields in the GBB reaction.

Frequently Asked Questions (FAQs)

Q1: Can I introduce the nitro group onto the imidazo[1,2-a]pyridine core after its formation?

A1: Yes, direct nitration of the pre-formed imidazo[1,2-a]pyridine ring is a common strategy. The C3 position is the most electron-rich and is typically the site of electrophilic substitution. A mixture of nitric acid and sulfuric acid is commonly used for this purpose. However, be aware of potential side reactions such as over-nitration or degradation of sensitive functional groups. Careful control of the reaction temperature and the concentration of the nitrating agent is crucial.

Q2: What are the best practices for purifying nitro-imidazo[1,2-a]pyridines?

A2: Purification of nitro-imidazo[1,2-a]pyridines is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Due to the presence of the basic pyridine nitrogen, tailing on the silica gel column can sometimes be an issue. In such cases, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape and separation. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can also be an effective final purification step.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing nitro-imidazo[1,2-a]pyridines?

A3: There is a growing interest in developing greener synthetic methodologies. For the synthesis of nitro-imidazo[1,2-a]pyridines, several approaches are being explored:

  • Catalyst-free reactions: Some syntheses can be performed under catalyst-free conditions, reducing the need for potentially toxic metal catalysts.

  • Use of greener solvents: Water or other bio-based solvents are being investigated as alternatives to traditional organic solvents like DMF and DMSO.

  • Energy-efficient methods: Microwave-assisted synthesis can often significantly reduce reaction times and energy consumption compared to conventional heating[3].

  • Copper-catalyzed reactions using air as the oxidant: These methods are considered environmentally friendly as they utilize abundant and non-toxic air as the terminal oxidant[4][5].

Q4: My reaction is not going to completion, even after extended reaction times. What could be the issue?

A4: Incomplete conversion can be due to several factors:

  • Insufficiently active catalyst: The catalyst may have degraded or may not be suitable for your specific substrates.

  • Poor solubility of starting materials: Ensure that your starting materials are fully dissolved in the reaction solvent. If not, consider a different solvent or gentle heating.

  • Reversible reaction: The reaction may be reversible, and the equilibrium may not favor the product side. In such cases, removing a byproduct (e.g., water) can help drive the reaction to completion.

  • Deactivation of the catalyst: The catalyst may be deactivated by impurities in the starting materials or by the product itself.

Consider re-evaluating your reaction setup, including the purity of your reagents and the choice of catalyst and solvent.

References

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(3). [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2017). Journal of Heterocyclic Chemistry, 54(5), 2936-2942. [Link]

  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (2021). Polycyclic Aromatic Compounds, 1-16. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). Chemistry, 6(4), 101. [Link]

  • Chichibabin pyridine synthesis. In Wikipedia. [Link]

  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of organic chemistry, 77(4), 2024–2028. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38047-38061. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). Chemistry, 5(3), 1836-1847. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555–1575. [Link]

  • Natural Products Containing Nitrogen Heterocycles—Some Highlights 1990–2015. (2017). Advances in Heterocyclic Chemistry, 123, 1-46. [Link]

  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of organic chemistry, 77(4), 2024–2028. [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-Methyl-6-nitroimidazo[1,2-a]pyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor solubility in aqueous media. Our goal is to equip you with the knowledge and practical protocols to ensure successful and reproducible experiments.

Introduction: Understanding the Solubility Challenge

This compound is a member of the promising imidazo[1,2-a]pyridine class of compounds, which are recognized as privileged scaffolds in medicinal chemistry for a wide range of therapeutic areas, including oncology and infectious diseases.[1] However, the presence of the nitro group and the overall lipophilic nature of the molecule often lead to poor aqueous solubility. This can be a significant hurdle in various experimental settings, from initial in vitro biological screening to formulation development for in vivo studies.

This guide will walk you through a systematic approach to tackle these solubility issues, ensuring you can prepare homogenous solutions at the desired concentrations for your specific application.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed, step-by-step methodologies for overcoming the poor aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the tolerance of your assay to organic co-solvents, and the intended downstream application.

Workflow for Selecting a Solubilization Method

Before diving into specific protocols, it's crucial to have a logical approach to selecting the most appropriate method. The following diagram illustrates a decision-making workflow.

solubilization_workflow start Start: Poorly Soluble This compound stock_solution Need to prepare a high-concentration stock solution? start->stock_solution dmso Protocol 1: Use of an Organic Co-solvent (e.g., DMSO) stock_solution->dmso Yes ph_modification Protocol 3: pH Modification stock_solution->ph_modification No, need direct aqueous solution assay_compatibility Is the organic solvent compatible with the downstream assay? dmso->assay_compatibility aqueous_dilution Protocol 2: Serial Dilution in Aqueous Media assay_compatibility->aqueous_dilution Yes assay_compatibility->ph_modification No precipitation_check Does precipitation occur upon dilution? aqueous_dilution->precipitation_check precipitation_check->ph_modification Yes success Successful Solubilization precipitation_check->success No cyclodextrin Protocol 4: Cyclodextrin Complexation ph_modification->cyclodextrin Limited Success ph_modification->success surfactant Protocol 5: Use of Surfactants cyclodextrin->surfactant Limited Success cyclodextrin->success surfactant->success end End surfactant->end If all fail, consider structural modification

Caption: A decision-making workflow for selecting the appropriate solubilization method.

Protocol 1: Use of an Organic Co-solvent (e.g., DMSO)

The most common initial approach for dissolving poorly soluble compounds for in vitro assays is the use of a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its high dissolving power for a broad range of organic molecules.

Rationale: By dissolving the compound in a small volume of a strong organic solvent, you can then dilute this stock solution into your aqueous experimental medium to achieve the desired final concentration.

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh the required amount of this compound in a suitable vial.

  • Adding the Co-solvent: Add a small volume of 100% DMSO to the vial. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of the compound.

  • Facilitating Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Critical Considerations:

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.

  • Solubility Limit in Assay Media: Be aware that even with a DMSO stock, the compound may precipitate when diluted into aqueous buffer if its thermodynamic solubility is exceeded. Perform a preliminary test to check for precipitation at the highest desired concentration.

Protocol 2: pH Modification

The solubility of ionizable compounds can be significantly influenced by the pH of the medium. Imidazo[1,2-a]pyridine derivatives can possess basic nitrogen atoms that can be protonated at acidic pH, leading to the formation of more soluble salts.

Rationale: By adjusting the pH of the aqueous medium, you can ionize the compound, which generally increases its solubility in water. For imidazo[1,2-a]pyridines, lowering the pH can enhance solubility.

Step-by-Step Methodology:

  • Prepare Acidic Buffer: Prepare a buffer solution with a pH below the pKa of the basic nitrogen in the imidazo[1,2-a]pyridine ring (e.g., a citrate or acetate buffer with a pH of 4-5).

  • Dispersion of Compound: Disperse the weighed this compound in the acidic buffer.

  • Facilitating Dissolution: Stir or sonicate the mixture. Gentle heating may also be applied, but monitor for any signs of compound degradation.

  • pH Adjustment for Assay: Once dissolved, you may need to carefully adjust the pH of the solution back to the physiological range required for your experiment using a suitable base (e.g., NaOH). Be mindful that this may cause the compound to precipitate if its solubility at the final pH is exceeded.

Critical Considerations:

  • Compound Stability: Ensure that this compound is stable at the acidic pH used for dissolution.

  • Buffering Capacity: The chosen buffer should have sufficient capacity to maintain the desired pH.

Protocol 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic part of the guest molecule and increasing its apparent water solubility.[2][3]

Rationale: The formation of an inclusion complex with a cyclodextrin masks the hydrophobic regions of this compound, presenting a more hydrophilic complex to the aqueous environment.

Step-by-Step Methodology:

  • Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).

  • Adding the Compound: Add the this compound to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture for an extended period (several hours to overnight) at room temperature or with gentle heating to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Critical Considerations:

  • Stoichiometry: The molar ratio of the compound to the cyclodextrin can influence the efficiency of solubilization.

  • Assay Interference: Confirm that the cyclodextrin itself does not interfere with your biological assay.

Quantitative Data Summary: Co-solvent and Formulation Approaches

Solubilization TechniqueKey ReagentsTypical Starting Concentration RangeAdvantagesLimitations
Co-solvency DMSO, Ethanol, DMF1-50 mM (stock solution)Simple, rapid, suitable for high-throughput screening.Potential for solvent toxicity in assays, risk of precipitation upon dilution.
pH Modification Acidic buffers (e.g., citrate, acetate), HClDependent on pKa and solubility of the salt formCan significantly increase solubility for ionizable compounds.Compound must be stable at the required pH, potential for precipitation upon pH neutralization.
Cyclodextrin Complexation HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD)1-10 mg/mLCan significantly increase aqueous solubility, often with low toxicity.May not be effective for all compounds, potential for assay interference, can be more time-consuming.
Use of Surfactants Tween® 80, Kolliphor® EL0.1-5% (w/v)Effective for highly lipophilic compounds.Can interfere with biological membranes and assays, potential for cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: I have dissolved this compound in DMSO to make a 10 mM stock, but it precipitates when I dilute it into my cell culture medium. What should I do?

A1: This is a common issue and indicates that the thermodynamic solubility of the compound in the final aqueous medium is below your target concentration. Here are a few troubleshooting steps:

  • Lower the Final Concentration: Determine the highest concentration at which the compound remains in solution in your final assay medium.

  • Increase the DMSO Concentration (with caution): If your assay can tolerate it, slightly increasing the final DMSO concentration might help. However, always run a vehicle control to account for any solvent effects.

  • Try a Different Solubilization Method: Consider using cyclodextrins or a pH modification approach to increase the aqueous solubility before adding it to the cell culture medium.

Q2: Can I use sonication or heating to help dissolve the compound?

A2: Yes, both sonication and gentle heating can be used to aid dissolution. However, it is crucial to first assess the stability of this compound under these conditions. Prolonged exposure to high temperatures or intense sonication can potentially degrade the compound. Start with short durations and low temperatures, and if possible, verify the integrity of the compound post-treatment using an analytical method like HPLC.

Q3: Are there any structural modifications to the imidazo[1,2-a]pyridine scaffold that are known to improve solubility?

A3: Yes, medicinal chemistry efforts on related imidazo[1,2-a]pyridine series have shown that introducing ionizable basic groups, such as piperazine or piperidine, can enhance solubility, particularly in acidic environments.[4] This is a strategy often employed during lead optimization in drug discovery to improve the pharmacokinetic properties of a compound series.

Q4: How should I store my stock solutions of this compound?

A4: For long-term storage, it is recommended to store stock solutions in an organic solvent like DMSO at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Protect the solutions from light, as nitroaromatic compounds can be light-sensitive.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2023. Available from: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. 2024. Available from: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2020. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2025. Available from: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. 2022. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. 2016. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. 2019. Available from: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. 2023. Available from: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. 2019. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. 2016. Available from: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. 2015. Available from: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. 2015. Available from: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. 2020. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. 2023. Available from: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. 2020. Available from: [Link]

  • "A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA" by Francois A. Menard. DigitalCommons@URI. 1988. Available from: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. 2013. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. 2018. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed. 2025. Available from: [Link]

Sources

troubleshooting low yields in Groebke-Blackburn-Bienaymé reaction for imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing imidazo[1,2-a]pyridines and to troubleshoot common issues leading to low yields.

Introduction to the Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction for the synthesis of imidazo[1,2-a]-heterocycles, including the medicinally significant imidazo[1,2-a]pyridine scaffold.[1][2][3] This reaction involves the condensation of an aldehyde, a 2-aminoazine (such as 2-aminopyridine), and an isocyanide, typically in the presence of a catalyst.[4][5][6] While efficient, the GBB reaction can be sensitive to various parameters, and achieving high yields consistently requires careful optimization.

This guide provides a structured approach to troubleshooting, addressing specific experimental challenges with explanations grounded in reaction mechanism and practical experience.

Troubleshooting Guide: Low Yields and Common Issues

Issue 1: Little to No Product Formation

Q1.1: I've mixed my 2-aminopyridine, aldehyde, and isocyanide with the catalyst, but I'm not seeing any product formation by TLC or LC-MS. What could be the problem?

A1.1: Complete lack of product formation often points to a fundamental issue with one of the reaction components or the reaction conditions. Here’s a systematic approach to diagnosing the problem:

  • Re-evaluate Your Starting Materials:

    • Aldehyde Reactivity: Ensure your aldehyde is not sterically hindered or electronically deactivated. Aldehydes with electron-withdrawing groups tend to be more reactive. Also, check for decomposition; older aldehydes can oxidize to carboxylic acids.

    • Isocyanide Purity: Isocyanides are notoriously pungent and can be unstable. Impure or decomposed isocyanide is a common culprit. If possible, distill the isocyanide before use.

    • 2-Aminopyridine Nucleophilicity: The nucleophilicity of the 2-aminoazine is crucial. Electron-withdrawing substituents on the pyridine ring can decrease its nucleophilicity, hindering the initial imine formation. For instance, 2-aminopyrazines have been observed to give lower yields than 2-aminopyridines due to reduced nucleophilicity.[1]

  • Catalyst Activity:

    • Inappropriate Catalyst Choice: The GBB reaction can be catalyzed by a range of Lewis and Brønsted acids.[5] Scandium triflate (Sc(OTf)₃) is a commonly used and effective Lewis acid catalyst.[7] However, for some substrates, a Brønsted acid like p-toluenesulfonic acid (TsOH) or perchloric acid (HClO₄) may be more effective.[8][9]

    • Catalyst Deactivation: Ensure your catalyst has not been deactivated by moisture or other impurities.

  • Reaction Conditions:

    • Insufficient Temperature: The GBB reaction often requires heating.[1] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. Microwave irradiation can also be a highly effective method for accelerating the reaction and improving yields.[1][3][4]

    • Solvent Choice: The choice of solvent is critical. Alcohols, particularly methanol and ethanol, are often the solvents of choice as they can participate in the reaction mechanism and stabilize key intermediates.[10] Running the reaction in a non-polar, aprotic solvent may not be optimal.

Issue 2: Low Conversion of Starting Materials

Q2.1: My reaction is producing the desired imidazo[1,2-a]pyridine, but I'm getting low conversion, and a significant amount of starting material remains even after extended reaction times. How can I drive the reaction to completion?

A2.1: Low conversion is a common challenge and can often be addressed by optimizing the reaction conditions.

  • Increase Reaction Temperature: As with no product formation, increasing the temperature can significantly improve reaction rates and conversion. Consider refluxing in your chosen solvent or utilizing microwave heating.[1][3] For example, in one study, increasing the temperature in a microwave oven to 150 °C raised the yield to 83%.[1][3][7]

  • Catalyst Screening and Loading:

    • If you are using a catalyst, consider screening other options. A switch from a Lewis acid to a Brønsted acid, or vice versa, can sometimes have a dramatic effect.

    • Increase the catalyst loading. While catalytic amounts are desired, for sluggish reactions, increasing the loading to 10-20 mol% can improve conversion.

  • Solvent Optimization:

    • The choice of alcohol can be important; methanol is often found to be the best solvent for this transformation.[10] Sterically hindered alcohols like tert-butanol may result in lower conversions.[10]

    • For some substrates, solvent-free conditions can lead to better yields.[3][7]

  • Removal of Water: The initial step of the GBB reaction is the formation of an imine from the aldehyde and the 2-aminopyridine, which releases a molecule of water.[10] In some cases, the presence of this water can inhibit the reaction. The use of a dehydrating agent, such as trimethyl orthoformate, can improve yields.[11]

Issue 3: Formation of Significant Byproducts

Q3.1: I'm getting a mixture of products, with significant byproduct formation that is complicating purification and lowering my yield. What are the likely side reactions, and how can I suppress them?

A3.1: Byproduct formation in the GBB reaction often arises from side reactions of the starting materials or intermediates.

  • Aldehyde Self-Condensation: Under acidic or basic conditions, some aldehydes can undergo self-condensation reactions. This is more common with aliphatic aldehydes. Ensuring a controlled addition of the aldehyde or using milder reaction conditions can sometimes mitigate this.

  • Isocyanide Polymerization: Isocyanides can polymerize, especially in the presence of certain catalysts and at higher temperatures. Using fresh, pure isocyanide and carefully controlling the reaction temperature can help minimize this side reaction.

  • Incomplete Cyclization: The final step of the reaction is an intramolecular cyclization.[10] If this step is slow, the intermediate may be prone to other reactions. Optimizing the catalyst and solvent to promote this cyclization is key.

  • Post-Modification of the Product: The imidazo[1,2-a]pyridine core can, in some cases, undergo further reactions under the reaction conditions. If you suspect this is happening, try to isolate the product at an earlier time point.

Troubleshooting Workflow

GBB_Troubleshooting cluster_symptoms Observable Symptoms cluster_causes Potential Causes & Solutions start Low Yield in GBB Reaction no_product No Product Formation start->no_product low_conversion Low Conversion start->low_conversion byproducts Significant Byproducts start->byproducts reagents Check Starting Material Purity & Reactivity no_product->reagents Primary Check catalyst Optimize Catalyst (Type & Loading) no_product->catalyst conditions Adjust Reaction Conditions (Temp, Time, Solvent) no_product->conditions low_conversion->catalyst low_conversion->conditions Primary Check water Consider Water Removal low_conversion->water byproducts->conditions side_reactions Investigate Side Reactions byproducts->side_reactions Primary Check reagents->catalyst catalyst->conditions conditions->water water->side_reactions GBB_Mechanism cluster_reactants Reactants Amine 2-Aminopyridine Imine Imine Intermediate (+ H₂O) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Tautomerization

Caption: A simplified diagram of the Groebke-Blackburn-Bienaymé reaction mechanism.

Q: Which catalysts are most effective for this reaction?

A: A variety of catalysts can be employed, and the optimal choice may be substrate-dependent.

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a popular and highly effective catalyst. Other metal triflates, such as those of Ytterbium (Yb), Indium (In), and Gadolinium (Gd), have also been used successfully. [7]* Brønsted Acids: p-Toluenesulfonic acid (TsOH), perchloric acid (HClO₄), and even Brønsted acidic ionic liquids have proven effective. [1][9]* Enzymes: Recent research has shown that lipases, such as Candida antarctica lipase B (CALB), can catalyze the GBB reaction under mild conditions. [3][7]* Catalyst-Free: In some cases, particularly with reactive substrates or under microwave irradiation, the reaction can proceed without an added catalyst. [12] Q: How important is the choice of solvent?

A: The solvent can play a non-innocent role in the GBB reaction.

  • Alcohols (Methanol, Ethanol): These are the most commonly used and often most effective solvents. They can act as co-catalysts and help to stabilize key intermediates in the reaction pathway. [10]Methanol generally gives the highest conversions. [10]* Aprotic Solvents (DCM, Toluene): While the reaction can work in these solvents, they are generally less effective than alcohols.

  • Water: Green chemistry approaches have explored water as a solvent, often with the aid of surfactants like sodium dodecyl sulfate (SDS) or under ultrasonic irradiation. [3][7][13]* Solvent-Free: For certain substrates, running the reaction neat (solvent-free) can provide excellent yields. [3][7] Q: What are some general tips for purifying imidazo[1,2-a]pyridines?

A: Purification is typically achieved through standard techniques.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying GBB reaction products. [13]A gradient of ethyl acetate in hexanes is a typical eluent system. [13]* Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.

  • Salt Formation: For industrial-scale purification, forming a salt (e.g., a sulfate salt) can be an efficient method for isolation and purification, avoiding the need for chromatography. [11]

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé Reaction
  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (e.g., methanol, 5 mL), add the catalyst (e.g., Sc(OTf)₃, 5-10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure for Catalyst Screening
  • Set up parallel reactions in small vials, each containing the 2-aminopyridine (e.g., 0.1 mmol) and the aldehyde (e.g., 0.1 mmol) in the chosen solvent (e.g., 1 mL).

  • To each vial, add a different catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, TsOH, HClO₄) at the same molar loading (e.g., 10 mol%). Include a catalyst-free control.

  • Stir the mixtures for 10-15 minutes, then add the isocyanide (0.1 mmol) to each vial.

  • Stir all reactions under identical conditions (temperature and time).

  • After a set time (e.g., 12 or 24 hours), quench the reactions and analyze the conversion to the desired product in each vial by LC-MS or ¹H NMR of the crude mixture.

Data Summary

Catalyst TypeExamplesTypical Loading (mol%)Recommended SolventsNotes
Lewis Acids Sc(OTf)₃, Gd(OTf)₃, Yb(OTf)₃5 - 20Methanol, EthanolSc(OTf)₃ is a highly effective, albeit expensive, catalyst. [7]
Brønsted Acids TsOH, HClO₄, Acidic Ionic Liquids10 - 20Methanol, Ethanol, DMFA cost-effective alternative to Lewis acids. [1][8][9]
Enzymes Candida antarctica lipase B (CALB)VariesEthanolOffers mild reaction conditions but may require longer reaction times. [3][7]
None -0Methanol, Ethanol (with heating)Feasible for highly reactive substrates, often requiring elevated temperatures or microwave irradiation. [12]

Table 1: Common Catalysts for the Groebke-Blackburn-Bienaymé Reaction.

SolventTypical ConditionsAdvantagesDisadvantages
Methanol Room Temp to RefluxOften provides the highest yields; can act as a co-catalyst. [10]-
Ethanol Room Temp to RefluxGood alternative to methanol.May give slightly lower yields than methanol.
Water Room Temp to 60 °C (often with sonication or surfactant)Environmentally friendly ("green").Often requires additives or external energy input for good yields. [10][13]
Solvent-Free 35 °C to 80 °CHigh concentration of reactants can lead to faster reaction rates and simplified workup.Not suitable for all substrates; potential for thermal decomposition.

Table 2: Solvent Selection for the Groebke-Blackburn-Bienaymé Reaction.

References

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20, 162. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2019). Molecular Diversity, 23(4), 1055-1081. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Synthesis, 49(10), 2266-2274. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). Topics in Current Chemistry, 377(4), 25. [Link]

  • Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. (2020). Scientific Reports, 10(1), 10886. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 1033-1042. [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. (2025). Molbank, 2025(1), M1845. [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. (2025). ChemProc, 18(1), 25. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (n.d.). IRIS UniGe. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2019). Molecular Diversity, 23(4), 1055-1081. [Link]

Sources

improving the regioselectivity of nitration on the imidazo[1,2-a]pyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Nitration of Imidazo[1,2-a]pyridines

Welcome to the technical support center for the regioselective nitration of the imidazo[1,2-a]pyridine scaffold. This bicyclic heteroaromatic system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its functionalization, particularly through nitration, is a critical step in the synthesis of new chemical entities. However, controlling the position of nitration can be a significant challenge due to the nuanced electronic properties of the ring system.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and achieve your desired regiochemical outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of imidazo[1,2-a]pyridines.

Issue 1: My nitration is yielding a mixture of C-3 and C-5 isomers. How can I favor C-3 nitration?

Answer: The formation of a mixture of C-3 and C-5 nitrated products is a common problem. The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic attack at multiple positions, with the C-3 position in the imidazole ring and the C-5 and C-7 positions in the pyridine ring being the most reactive. The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[2][3][4] This deactivation makes the five-membered imidazole ring the more likely site of initial attack.[3][4]

Causality:

  • Electronic Effects: The lone pair of electrons on the N-1 nitrogen atom participates in the aromatic system, increasing the electron density of the imidazole ring and making it more susceptible to electrophilic attack than the pyridine ring. Attack at C-3 is generally favored as it leads to a more stable cationic intermediate where the positive charge can be delocalized over both rings without disrupting the aromaticity of the pyridine ring.[4]

  • Reaction Conditions: Harsh nitrating conditions, such as the classic mixed acid (HNO₃/H₂SO₄) at elevated temperatures, can be aggressive enough to overcome the subtle electronic preferences, leading to a loss of regioselectivity.[2][5]

Recommended Protocol for C-3 Nitration:

To enhance selectivity for the C-3 position, milder nitrating agents and controlled reaction conditions are essential.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of your imidazo[1,2-a]pyridine substrate in a suitable solvent such as acetic anhydride or dichloromethane.

  • Nitrating Agent: Utilize a milder nitrating agent. A common and effective choice is acetyl nitrate, which can be generated in situ by the slow addition of fuming nitric acid to chilled acetic anhydride.

  • Temperature Control: Maintain a low temperature throughout the reaction, typically between -10 °C and 0 °C, to minimize side reactions and improve selectivity.

  • Reaction Execution: Slowly add the pre-chilled nitrating agent solution to the stirring solution of the imidazo[1,2-a]pyridine.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by pouring it into ice-water and neutralize with a base such as sodium bicarbonate.

  • Purification: Extract the product with a suitable organic solvent and purify by column chromatography.

Issue 2: I am observing significant amounts of dinitrated and other byproducts. How can I obtain a cleaner reaction profile?

Answer: The formation of dinitrated and other byproducts often indicates that the reaction conditions are too harsh or that the stoichiometry of the nitrating agent is not optimized.

Causality:

  • Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to multiple nitration events on the same molecule, especially if the initially introduced nitro group does not sufficiently deactivate the ring system to further substitution.

  • High Temperatures: Elevated temperatures provide the activation energy for less favorable reaction pathways, leading to a wider range of byproducts.

Recommended Protocol for Mononitration:

  • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Start with 1.0 to 1.2 equivalents of the nitrating agent relative to the imidazo[1,2-a]pyridine substrate.

  • Controlled Addition: Add the nitrating agent dropwise to the substrate solution at a low temperature to maintain a low instantaneous concentration of the electrophile.

  • Solvent Choice: Use a solvent that is inert to the nitrating conditions and allows for good temperature control. Dichloromethane or chloroform are often suitable choices.

  • Alternative Nitrating Agents: Consider using alternative, milder nitrating agents that can offer better control. Examples include:

    • Fe(NO₃)₃ · 9H₂O: This reagent can serve as both a promoter and a nitro source under milder conditions.[6]

    • tert-butyl nitrite (TBN) in combination with TEMPO and O₂: This system generates an electrophilic NO₂ radical and has been used for the meta-nitration of pyridines.[7]

Issue 3: My starting material is unreactive under standard nitration conditions. What modifications can I try?

Answer: Low reactivity can be due to the presence of electron-withdrawing groups on the imidazo[1,2-a]pyridine scaffold, which deactivate the ring system towards electrophilic attack.

Causality:

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) decrease the electron density of the aromatic rings, making them less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion.

Strategies to Overcome Low Reactivity:

  • Stronger Nitrating Systems: If milder conditions fail, a more potent nitrating system may be necessary. The classic mixed acid system (concentrated HNO₃ in concentrated H₂SO₄) is a powerful option. The sulfuric acid protonates the nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺).[5][8]

  • Elevated Temperatures: Gradually increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as it can also lead to a decrease in regioselectivity.

  • Alternative Reagents: Dinitrogen pentoxide (N₂O₅) in a suitable solvent like liquid sulfur dioxide has been shown to be effective for the nitration of deactivated pyridine rings and may be applicable to imidazo[1,2-a]pyridines.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for electrophilic substitution on the imidazo[1,2-a]pyridine ring?

A1: The general order of reactivity for electrophilic substitution is C-3 > C-5 > C-7 > C-2 > C-6 > C-8. The C-3 position is the most electron-rich and sterically accessible, making it the most common site for electrophilic attack. The pyridine ring is generally less reactive than the imidazole ring.

Q2: How do substituents on the pyridine ring affect the regioselectivity of nitration?

A2: Electron-donating groups (EDGs) on the pyridine ring will activate it towards electrophilic substitution and can influence the position of nitration. For example, an EDG at the C-7 position may direct nitration to the C-8 position. Conversely, electron-withdrawing groups (EWGs) will further deactivate the pyridine ring, reinforcing the preference for substitution on the imidazole ring.

Q3: Are there any "green" nitration methods available for imidazo[1,2-a]pyridines?

A3: While traditional nitration methods often involve strong acids and hazardous reagents, there is growing interest in developing more environmentally friendly protocols. The use of metal nitrates like Fe(NO₃)₃ · 9H₂O can be considered a step in this direction as it can sometimes be used under milder and additive-free conditions.[6]

Q4: Can I introduce a nitro group at the C-2 position?

A4: Direct nitration at the C-2 position is generally not favored due to the electronic properties of the ring system.[3][4] However, it is possible to synthesize 2-nitro-3-arylimidazo[1,2-a]pyridines through alternative synthetic routes, such as the iron-catalyzed oxidative diamination of a nitroalkene with 2-aminopyridine.[10]

Data Summary

Nitrating AgentTypical ConditionsMajor IsomerMinor Isomer(s)Reference
HNO₃/H₂SO₄0 °C to RTC-3C-5, Dinitro[2][5]
Acetyl Nitrate-10 °C to 0 °CC-3Minimal[11]
Fe(NO₃)₃ · 9H₂OVariesC-1 (imidazo[1,5-a]pyridine)-[6]
N₂O₅/SO₂(liq.)Low TempPyridine ring nitration-[9]

Note: The regioselectivity can be highly substrate-dependent.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Imidazo[1,2-a]pyridine Substrate Solvent Dissolve in appropriate solvent (e.g., Ac₂O, CH₂Cl₂) Start->Solvent Cool Cool to desired temperature (-10°C to 0°C) Solvent->Cool Addition Slow, dropwise addition of nitrating agent Cool->Addition Nitrating_Agent Prepare Nitrating Agent (e.g., Acetyl Nitrate) Nitrating_Agent->Addition Stir Stir at low temperature Addition->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Quench Quench with ice-water Monitor->Quench Reaction Complete Neutralize Neutralize with base (e.g., NaHCO₃) Quench->Neutralize Extract Extract with organic solvent Neutralize->Extract Purify Purify by column chromatography Extract->Purify Product Isolated 3-Nitro-imidazo[1,2-a]pyridine Purify->Product

Caption: General workflow for the regioselective C-3 nitration of imidazo[1,2-a]pyridines.

Mechanistic Rationale for C-3 Selectivity

Caption: Rationale for the preferential electrophilic attack at the C-3 position.

References

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. [Link]

  • Request PDF. (2024). Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]

  • Filo. (2025). Discuss the chemistry of pyridine under nitration. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • StackExchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • ResearchGate. (2025). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. [Link]

  • RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Novel approach in the synthesis of imidazo[1, 2-a]pyridine from phenyl acrylic acids. [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • ResearchGate. (2025). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • ResearchGate. (n.d.). Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source. [Link]

  • Taylor & Francis Online. (n.d.). Nitration and aromatic reactivity. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • SciSpace. (n.d.). Nitration of Aromatic and Heteroaromatic Compounds by Dinitrogen Pentaoxide. [Link]

  • PMC. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • YouTube. (2020). MCQ-83: About Nitration reaction on 5-member heterocycles. [Link]

  • Mor. J. Chem. (n.d.). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. [Link]

  • MDPI. (n.d.). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

Sources

stability issues of 7-Methyl-6-nitroimidazo[1,2-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methyl-6-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from the broader classes of nitroaromatic compounds and imidazo[1,2-a]pyridine derivatives to provide scientifically grounded advice.

I. Introduction to the Stability of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of a nitro group on the imidazo[1,2-a]pyridine scaffold suggests that the molecule's stability can be influenced by several factors, including pH, light, and temperature. Understanding these stability characteristics is crucial for accurate experimental design, data interpretation, and the development of viable drug formulations.

The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation.[1][2] However, this functional group can also be susceptible to reduction and may contribute to photosensitivity.[1][3][4][5][6] The imidazo[1,2-a]pyridine core, while relatively stable, can undergo degradation under harsh acidic or alkaline conditions.[7][8]

This guide will provide a detailed overview of the potential stability issues, troubleshooting strategies, and best practices for handling and storing this compound in solution.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The primary factors influencing the stability of this compound in solution are expected to be:

  • pH: Both acidic and alkaline conditions may promote hydrolysis or other degradation pathways of the imidazo[1,2-a]pyridine ring system.[7][8]

  • Light: Nitroaromatic compounds are often susceptible to photodegradation upon exposure to UV or even visible light.[3][5][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[9]

  • Oxidizing and Reducing Agents: The nitro group can be susceptible to chemical reduction, and other parts of the molecule may be sensitive to strong oxidizing agents.[1][4]

  • Solvent: The choice of solvent can influence the stability, with protic solvents potentially participating in degradation reactions.

Q2: What is the recommended way to store solutions of this compound?

A2: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Controlled Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C, to minimize thermal degradation. For long-term storage, -80°C is recommended.

  • Appropriate pH: If using aqueous buffers, it is advisable to maintain a pH in the neutral range (around 6-7.5), as significant deviations into acidic or alkaline territory may accelerate degradation.[7][8]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q3: In which solvents should I dissolve this compound for optimal stability?

A3: For stock solutions, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally preferred for their ability to dissolve a wide range of organic compounds and their lower reactivity compared to protic solvents. When preparing working solutions in aqueous buffers, it is recommended to prepare them fresh and use them promptly.

Q4: How can I assess the stability of my this compound solution?

A4: The most common and reliable method for assessing the stability of a compound in solution is through a stability-indicating high-performance liquid chromatography (HPLC) method.[10] This involves monitoring the peak area of the parent compound over time and observing the appearance of any new peaks that correspond to degradation products. An ideal stability-indicating method should be able to resolve the parent compound from all potential degradants.[10]

III. Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Loss of compound activity or concentration over a short period. Degradation of the compound. 1. Verify Storage Conditions: Ensure the solution is protected from light and stored at the recommended temperature. Nitroaromatic compounds can be light-sensitive.[3][5][6] 2. Check pH of Aqueous Solutions: If using a buffered solution, confirm the pH. The stability of similar imidazole-containing compounds is known to be pH-dependent.[7][8] 3. Prepare Fresh Solutions: Avoid using old solutions. Prepare fresh working solutions from a frozen stock solution for each experiment.
Appearance of new, unexpected peaks in HPLC analysis. Formation of degradation products. 1. Characterize Degradants: If possible, use LC-MS to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 amu may suggest oxidation, while a decrease of 30 amu could indicate nitro-group reduction to a nitroso group). 2. Perform Forced Degradation Studies: To understand the degradation profile, intentionally stress the compound under acidic, basic, oxidative, photolytic, and thermal conditions. This will help in identifying the likely degradation products.[4][11][12][13]
Inconsistent experimental results between batches or over time. Variable stability of the compound in the experimental medium. 1. Standardize Solution Preparation: Ensure a consistent protocol for preparing solutions, including the solvent, concentration, and storage time before use. 2. Evaluate Medium Components: Some components in complex cell culture media or assay buffers could potentially react with the compound. Consider performing a stability study of the compound in the specific medium.
Color change of the solution (e.g., yellowing). Formation of chromophoric degradation products. 1. Investigate Photodegradation: This is a common issue with nitroaromatic compounds.[5][6] Ensure all handling steps are performed with minimal light exposure. 2. Correlate with Purity: Use HPLC to correlate the color change with the appearance of degradation peaks.

IV. Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the stability of the compound in a chosen solvent or buffer.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, acetonitrile, methanol)

  • Aqueous buffer of desired pH

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Amber and clear glass vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM in DMSO).

  • Prepare Test Solutions: Dilute the stock solution to the final test concentration (e.g., 100 µM) in the desired buffer or solvent in both amber and clear vials.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of the parent compound.

  • Incubation: Store the vials under the desired conditions (e.g., room temperature, 37°C, protected from light vs. exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solutions (e.g., 100 µM in buffer) prep_stock->prep_test t0_analysis T=0 Analysis (HPLC) prep_test->t0_analysis incubation Incubate under Test Conditions t0_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC) incubation->timepoint_analysis data_analysis Data Analysis (% Remaining vs. Time) timepoint_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound in solution.

V. Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions.

A. Hydrolytic Degradation: Under strong acidic or basic conditions, the imidazo[1,2-a]pyridine ring may be susceptible to hydrolysis, potentially leading to ring-opening products.

B. Photodegradation: Exposure to light, particularly UV, could lead to several reactions. A common pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso or even an amino group.[6]

C. Oxidative Degradation: Strong oxidizing agents could potentially oxidize the methyl group or add hydroxyl groups to the aromatic rings.

Diagram of Plausible Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV Light) cluster_oxidation Oxidation (e.g., H2O2) parent This compound ring_opened Ring-Opened Products parent->ring_opened H+/OH- nitro_reduction Nitro-Reduced Products (e.g., Nitroso, Amino) parent->nitro_reduction oxidized_products Oxidized Products (e.g., Hydroxylated species) parent->oxidized_products [O]

Caption: Plausible degradation pathways for this compound.

VI. References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 45(3), 1468–1476. [Link]

  • Bhattacherjee, A. K., & Gupta, S. (2016). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental monitoring and assessment, 188(11), 633. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Filimonov, D. A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13. [Link]

  • Conde-Cid, M., et al. (2021). Degradation of Doxycycline, Enrofloxacin, and Sulfamethoxypyridazine under Simulated Sunlight at Different pH Values and Chemical Environments. Molecules, 26(15), 4648. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Inorganic Chemistry Ahead of Print. (2024). ACS Publications. [Link]

  • Singh, S., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6608. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]

  • Lipka, E., & Voelkel, A. (2009). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of hazardous materials, 163(2-3), 786–793. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2018). RSC Advances. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety Progress, 17(1), 49-57. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. [Link]

  • Pop, A. L., et al. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Molecules, 23(1), 163. [Link]

  • de Oliveira, A. B., & Al-Abadleh, H. A. (2012). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 10(44), 8875-8884. [Link]

  • Comment on “Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis”. (2007). Environmental Science & Technology. [Link]

  • Analytical Techniques In Stability Testing. (2023). Separation Science. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Molecules. [Link]

  • Venkatesh, D. N. (2016). Forced Degradation Studies. MedCrave online. [Link]

Sources

minimizing byproduct formation during the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation & Process Optimization

Executive Summary & Mechanistic Overview

Welcome to the technical support hub for imidazo[1,2-a]pyridine synthesis. This scaffold is a pharmacophore "privileged structure" found in drugs like Zolpidem and Alpidem.[1] However, its synthesis is often plagued by specific byproduct classes: regioisomers , oxidative dimers , and polymeric tars .

To minimize these, you must understand the "Divergence Points" in the reaction mechanism where the pathway splits between productive cyclization and parasitic side reactions.

Visualizing the Divergence Points

The following diagram maps the critical decision nodes in the reaction coordinate where control must be exerted.

ReactionPathways cluster_legend Legend Start 2-Aminopyridine + Electrophile Intermediate N-Alkylated Intermediate Start->Intermediate Nucleophilic Attack Side2 Byproduct B: Oxidative Dimer Start->Side2 Radical Coupling (Excess Oxidant) Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration/-HX Side1 Byproduct A: Regioisomer (3-sub) Intermediate->Side1 Wrong N-attack (Steric/Electronic control) Side3 Byproduct C: Polymer/Tar Intermediate->Side3 High Temp/ Strong Acid Product Imidazo[1,2-a]pyridine Cyclization->Product Aromatization Key1 Main Pathway Key2 Critical Failure Mode

Caption: Mechanistic divergence points showing where productive cyclization competes with isomerization, dimerization, and polymerization.

Troubleshooting Guides (Q&A Format)

Module A: The Condensation Route (Ortoleva-King / Hantzsch)

Context: Reaction of 2-aminopyridine with


-haloketones.

Q1: I am observing a persistent "lower spot" on TLC that co-elutes with my product. NMR suggests a structural isomer. What is it? Diagnosis: This is likely the regioisomer formed by attack at the exocyclic amine rather than the ring nitrogen, or vice versa, depending on substitution. Root Cause: In 2-aminopyridines, the ring nitrogen (


) is typically more nucleophilic. However, electron-withdrawing groups (EWGs) on the pyridine ring can alter this, leading to competitive attack by the exocyclic amine (

). Solution:
  • Buffer the pH: Use solid NaHCO

    
      or K
    
    
    
    CO
    
    
    instead of strong organic bases. A mild inorganic base promotes the specific deprotonation of the ring nitrogen intermediate, favoring the correct cyclization pathway [1].
  • Solvent Switch: Switch from DMF to Ethanol or Water/SDS (micellar conditions). Protic solvents often stabilize the transition state for the desired

    
    -alkylation via hydrogen bonding [2].
    

Q2: My reaction mixture turns into a black tar within 30 minutes, and yield is <40%. Diagnosis: Polymerization of the


-haloketone or oxidative degradation of the aminopyridine.
Root Cause:  The 

-haloketone is highly electrophilic and prone to self-condensation (aldol-like) under basic conditions at high temperatures. Solution:
  • "Portion-wise" Addition: Do not add the

    
    -haloketone all at once. Add it dropwise as a solution over 1 hour to the refluxing aminopyridine. This keeps the concentration of the free electrophile low relative to the nucleophile [3].
    
  • Temperature Control: Many protocols call for reflux. Try lowering the temperature to 60-70°C . While the reaction will be slower, the suppression of tar formation often results in a higher net yield.

Module B: Multicomponent Synthesis (Groebke-Blackburn-Bienaymé - GBB)

Context: 2-aminopyridine + Aldehyde + Isocyanide.[2]

Q3: The isocyanide is not fully consuming, and I see unreacted aldehyde. Diagnosis: Imine instability . The reaction proceeds via the formation of a Schiff base (imine) between the amine and aldehyde, which is then trapped by the isocyanide. If the imine hydrolysis rate > isocyanide insertion rate, the reaction stalls. Solution:

  • Catalyst Optimization: Switch to Sc(OTf)

    
      (5 mol%) or InCl
    
    
    
    (10 mol%). These Lewis acids activate the imine for nucleophilic attack by the isocyanide without promoting hydrolysis as much as Brønsted acids [4].
  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M ). GBB is a 3-component reaction; kinetics are highly dependent on concentration. Dilute conditions favor hydrolysis.

Q4: I am detecting an "oxidized" byproduct with M+16 mass. Diagnosis: N-oxide formation or Isocyanide oxidation . Root Cause: Isocyanides are susceptible to oxidation, and 2-aminopyridines can form N-oxides if peroxides are present in the solvent (especially ethers like THF or Dioxane). Solution:

  • Solvent Integrity: Use fresh, anhydrous MeOH or EtOH . Avoid ethers unless distilled from sodium/benzophenone.

  • Inert Atmosphere: While GBB is often described as robust, running it under Argon prevents aerobic oxidation of the isocyanide.

Module C: Oxidative Couplings (Metal-Catalyzed)

Context: C-H functionalization using Copper/Iron catalysts.

Q5: I see a homocoupled byproduct (dimer of starting material). Diagnosis: Oxidative homocoupling (Glaser-type coupling if alkynes are used, or biaryl coupling). Root Cause: Excess oxidant or hyper-active catalyst species. Solution:

  • Slow Oxidant Release: If using air/O

    
    , dilute the headspace gas. If using chemical oxidants (e.g., TBHP), add them slowly via syringe pump.
    
  • Ligand Tuning: Use bidentate ligands (e.g., phenanthroline) to stabilize the active Copper species and prevent "leaking" into homocoupling cycles [5].

Self-Validating Experimental Protocols

Protocol A: Green Micellar Synthesis (Condensation)

Best for: Standard 2-substituted imidazo[1,2-a]pyridines. High yield, low waste.

Principle: The surfactant forms micelles that concentrate the hydrophobic reactants, accelerating the reaction (hydrophobic effect) while water suppresses polymerization byproducts.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • 
    -Bromoacetophenone (1.0 mmol)
    
  • Sodium Dodecyl Sulfate (SDS) (10 mol%)

  • Water (3 mL)

Step-by-Step:

  • Dissolution: In a 10 mL round-bottom flask, dissolve SDS (29 mg) in water (3 mL). Stir until clear.

  • Addition: Add 2-aminopyridine (94 mg) and

    
    -bromoacetophenone (199 mg). The mixture will look heterogeneous.
    
  • Reaction: Heat to 80°C with vigorous stirring. The mixture usually becomes homogenous or forms a distinct oil phase inside micelles. Monitor by TLC (approx. 2-4 hours).

  • Workup (Self-Validating Step): Cool to room temperature. The product often precipitates as a solid.

    • Validation: If solid forms, filter and wash with water. If oil forms, extract with Ethyl Acetate (

      
      ).
      
    • Purity Check: The water layer retains the SDS and inorganic salts. The solid/organic layer should be >95% pure.

  • Purification: Recrystallize from EtOH/Water (1:1) if necessary.

Protocol B: Optimized GBB Multicomponent Reaction

Best for: 3-amino substituted derivatives (drug-like complexity).

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • tert-Butyl Isocyanide (1.1 mmol)

  • Scandium(III) Triflate [Sc(OTf)

    
    ] (5 mol%)
    
  • Methanol (2 mL)

Step-by-Step:

  • Pre-complexation: Dissolve amine and aldehyde in MeOH (1 mL) and stir for 15 mins to establish the imine equilibrium.

  • Catalyst Addition: Add Sc(OTf)

    
     (25 mg) dissolved in MeOH (0.5 mL).
    
  • Trigger: Add the isocyanide (1.1 mmol) last.

  • Reaction: Stir at Room Temperature for 12 hours. (Note: Heating to 50°C speeds this up but increases byproducts).

  • Scavenging (The "Trick"): If unreacted aldehyde persists, add polymer-supported amine scavenger (e.g., Trisamine) for 1 hour, then filter. This removes unreacted aldehyde without chromatography.

Data & Decision Support

Solvent & Base Selection Matrix

Use this table to select conditions based on your specific substrate sensitivity.

Substrate FeatureRecommended SolventRecommended BaseRationale
Acid-Sensitive (e.g., Acetals)Ethanol or Water/SDSNaHCO

Buffers acidity generated by HBr release.
Base-Sensitive (e.g., Esters)TolueneNaHCO

(solid)
Heterogeneous base minimizes hydrolysis.
Sterically Hindered DMF or DMAcK

CO

High boiling point allows T > 100°C to overcome steric barrier.
Green/Scale-up Water (with SDS)None (Self-buffering)Hydrophobic effect accelerates reaction; water washes away salts.
Troubleshooting Logic Tree

Follow this flow to resolve low yields.

TroubleshootingTree Start Problem: Low Yield / Impurities CheckTLC Check TLC/LCMS: Is Starting Material (SM) consumed? Start->CheckTLC SM_Yes Yes, SM remains CheckTLC->SM_Yes SM_No No, SM consumed CheckTLC->SM_No TempCheck Increase Temp or Concentration SM_Yes->TempCheck CatalystCheck Check Catalyst Activity (Is Sc(OTf)3 wet?) SM_Yes->CatalystCheck ByproductCheck Identify Major Byproduct SM_No->ByproductCheck Regio Regioisomer Found ByproductCheck->Regio Tar Black Tar/Polymer ByproductCheck->Tar Dimer Oxidative Dimer ByproductCheck->Dimer Sol_Regio Action: Switch to Non-polar solvent or Change Base (Weak) Regio->Sol_Regio Sol_Tar Action: Lower Temp, Add Electrophile Slowly, Use N2 atmosphere Tar->Sol_Tar Sol_Dimer Action: Reduce Oxidant, Dilute Reaction Dimer->Sol_Dimer

Caption: Diagnostic flow for identifying and correcting reaction failures in imidazo[1,2-a]pyridine synthesis.

References

  • Zhang, Y., et al. (2013).[3] "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Chauhan, S., et al. (2024).[3][4][5] "Ultrasound-Assisted C-H Functionalization... in Water." Synlett. Link

  • Roslan, I. I., et al. (2016).[3] "Oxidant-Free Synthesis using CBrCl3." Journal of Organic Chemistry. Link

  • Boltjes, A., & Dömling, A. (2019).[6][7] "The Groebke-Blackburn-Bienaymé Reaction."[2][4][5][6][7][8] European Journal of Organic Chemistry.[5] Link

  • Mishra, M., et al. (2022).[5][9] "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." ChemistrySelect. Link

Sources

Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the purification of polar imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles with this important class of nitrogen-containing heterocycles. The inherent polarity of many biologically active imidazo[1,2-a]pyridines, often due to the presence of functional groups such as hydroxyls, amines, and carboxylic acids, can lead to significant difficulties in achieving high purity. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address these issues.

Troubleshooting Guide: Navigating Purification Complexities

This section offers in-depth solutions to specific problems you may encounter during the purification of polar imidazo[1,2-a]pyridine derivatives.

Issue 1: My polar imidazo[1,2-a]pyridine derivative shows poor separation and significant tailing on a standard silica gel column.

Question: I'm attempting to purify my imidazo[1,2-a]pyridine derivative, which contains a free hydroxyl group, using a standard silica gel column with a hexane/ethyl acetate gradient. The compound is either retained too strongly or elutes with significant tailing, leading to poor separation from impurities. What is causing this, and how can I resolve it?

Answer: This is a classic challenge encountered with polar, basic heterocycles like many imidazo[1,2-a]pyridine derivatives. The issue stems from strong interactions between your polar compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, on-column degradation, or peak tailing. The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can also interact strongly with the acidic silica surface.

Here is a systematic approach to troubleshoot this problem:

Step 1: Assess Compound Stability on Silica Gel

Before proceeding with column chromatography, it's crucial to determine if your compound is stable on silica gel. A simple 2D TLC experiment can provide this information.

  • Protocol:

    • Spot your crude sample on a silica TLC plate.

    • Develop the plate in a suitable solvent system.

    • After drying, rotate the plate 90 degrees and re-develop it in the same solvent system.

    • Interpretation: If you observe any new spots or significant streaking that was not present in the first dimension, your compound is likely degrading on the silica.

Step 2: Modify the Mobile Phase

If your compound is stable but still exhibits poor chromatography, modifying the mobile phase is the next logical step.

  • For Basic Compounds: To mitigate the interaction between the basic nitrogen atoms of your imidazo[1,2-a]pyridine and the acidic silanol groups, add a small amount of a basic modifier to your eluent.[1]

    • Recommended Modifiers:

      • Triethylamine (TEA): 0.1-1% (v/v)

      • Ammonia solution (in methanol): 0.5-2% (v/v)

    • Mechanism: The basic modifier will preferentially interact with the acidic sites on the silica, effectively "shielding" your compound from these strong interactions and allowing it to elute more symmetrically.[2]

  • For Acidic Compounds: If your derivative has an acidic functional group (e.g., a carboxylic acid), adding a small amount of a volatile acid to the mobile phase can improve peak shape by suppressing ionization.

    • Recommended Modifier:

      • Acetic acid or formic acid: 0.1-1% (v/v)

Step 3: Consider an Alternative Stationary Phase

If mobile phase modification does not resolve the issue, or if your compound is unstable on silica, switching to a different stationary phase is recommended.[1]

Stationary PhasePropertiesBest Suited For
Alumina (Neutral or Basic) Less acidic than silica.Basic and acid-sensitive compounds.
Deactivated Silica Gel Silica gel treated to reduce the acidity of silanol groups.Acid-sensitive compounds.
Reversed-Phase (C18 or C8) Non-polar stationary phase.Highly polar and water-soluble compounds.
HILIC (Hydrophilic Interaction Liquid Chromatography) Polar stationary phase (e.g., amine, diol).Very polar compounds that are not retained in reversed-phase.[3]
Issue 2: My highly polar imidazo[1,2-a]pyridine derivative is not retained on a reversed-phase (C18) column.

Question: I have a very polar imidazo[1,2-a]pyridine derivative with multiple hydrophilic groups. When I try to purify it using reversed-phase flash chromatography with a water/acetonitrile or water/methanol gradient, it elutes in the solvent front with no retention. How can I achieve separation?

Answer: This is a common scenario for highly polar compounds in reversed-phase chromatography. The compound has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase. Here are several strategies to address this:

Strategy 1: Use a Highly Aqueous Mobile Phase with a Suitable Column

  • Rationale: Increasing the water content of the mobile phase will make it more polar, which can help to drive the polar analyte onto the non-polar stationary phase.

  • Protocol:

    • Start with a mobile phase of 95-100% water (with a small amount of organic modifier if necessary for solubility).

    • Ensure your C18 column is "aqueous stable" to prevent phase collapse in highly aqueous conditions.

    • If your compound is ionizable, adding a buffer or pH modifier can significantly improve retention. For basic imidazo[1,2-a]pyridines, using a slightly basic mobile phase (e.g., ammonium bicarbonate buffer, pH 8) can neutralize the charge and increase retention.

Strategy 2: Employ Ion-Pairing Chromatography

  • Rationale: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged analyte, increasing its hydrophobicity and retention on the reversed-phase column.

  • Protocol:

    • For basic imidazo[1,2-a]pyridines (protonated at acidic pH), an anionic ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used at a concentration of 0.05-0.1%.

    • The ion pair will have increased retention on the C18 column, allowing for separation.

Strategy 3: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Rationale: HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase. It utilizes a polar stationary phase (like silica, amine, or diol) and a mobile phase with a high concentration of organic solvent.[3]

  • Mechanism: A water-enriched layer is formed on the surface of the polar stationary phase, and your polar analyte partitions between this aqueous layer and the bulk organic mobile phase.

  • Typical HILIC Conditions:

    • Stationary Phase: Amine- or diol-functionalized silica.

    • Mobile Phase: High percentage of acetonitrile (e.g., 95%) with a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium acetate).

    • Gradient: Elution is achieved by increasing the aqueous component of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography method for a newly synthesized imidazo[1,2-a]pyridine derivative of unknown polarity?

A1: For a novel compound, it is always best to start with a small-scale analytical experiment. Thin-layer chromatography (TLC) on silica gel with a range of solvent systems is the most practical starting point. A common and effective eluent system for imidazo[1,2-a]pyridines is a gradient of ethyl acetate in hexanes.[4] If the compound remains at the baseline even with 100% ethyl acetate, a more polar system like dichloromethane/methanol should be tried. Based on the TLC results, you can then select the appropriate conditions for flash column chromatography.

Q2: I am having trouble with the recrystallization of my polar imidazo[1,2-a]pyridine derivative; it keeps "oiling out." What can I do?

A2: "Oiling out" during recrystallization is a common problem with polar compounds and is often due to the compound being too soluble in the chosen solvent, the solution being too concentrated, or the presence of impurities that depress the melting point. Here are some troubleshooting steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[2] Experiment with a variety of solvents of different polarities. For polar imidazo[1,2-a]pyridines, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or acetone/water.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny "seed" crystal to the cooled solution to induce crystallization.

  • Reduce Supersaturation: If an oil forms, try adding a small amount of hot solvent to redissolve it and then allow it to cool more slowly.

Q3: My imidazo[1,2-a]pyridine derivative has both an acidic (carboxylic acid) and a basic (the heterocyclic core) functional group. How does this zwitterionic character affect purification?

A3: Zwitterionic compounds can be particularly challenging to purify by chromatography due to their high polarity and variable charge state depending on the pH.

  • Ion-Exchange Chromatography (IEC): This is often the most effective technique for purifying zwitterionic compounds.[5] You can use either a cation-exchange or an anion-exchange column.

    • At a pH below the pI (isoelectric point), the compound will be positively charged and will bind to a cation-exchange resin.

    • At a pH above the pI, the compound will be negatively charged and will bind to an anion-exchange resin.

    • Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.

  • Recrystallization at the Isoelectric Point (pI): Zwitterionic compounds often have their lowest solubility at their pI.[6] Therefore, adjusting the pH of an aqueous solution of your compound to its pI can induce crystallization or precipitation, allowing for a non-chromatographic purification step.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a polar imidazo[1,2-a]pyridine derivative.

purification_workflow start Crude Polar Imidazo[1,2-a]pyridine tlc_silica Initial TLC Analysis (Silica Gel) start->tlc_silica is_polar Compound is Polar (Low Rf)? tlc_silica->is_polar is_streaking Significant Streaking? is_polar->is_streaking Yes silica_col Silica Gel Chromatography is_polar->silica_col No (Moderate Rf) rp_chrom Reversed-Phase Chromatography (C18) is_polar->rp_chrom Very Polar modify_mp Modify Mobile Phase (e.g., add TEA) is_streaking->modify_mp Yes alt_stationary Alternative Stationary Phase (e.g., Alumina) is_streaking->alt_stationary No modify_mp->silica_col alt_stationary->silica_col no_retention No Retention on C18? rp_chrom->no_retention no_retention->rp_chrom No (Adjust Mobile Phase) hilic HILIC no_retention->hilic Yes is_zwitterionic Is the Compound Zwitterionic? no_retention->is_zwitterionic Consider ion_exchange Ion-Exchange Chromatography recrystallization Recrystallization is_zwitterionic->ion_exchange Yes is_zwitterionic->recrystallization Also Consider

Caption: Decision workflow for selecting a purification method.

Troubleshooting Silica Gel Chromatography

This diagram outlines the steps to take when encountering issues with silica gel chromatography.

silica_troubleshooting start Poor Separation/Tailing on Silica check_stability 2D TLC for Stability Check start->check_stability is_stable Compound Stable? check_stability->is_stable change_phase Switch to Alumina or Reversed-Phase is_stable->change_phase No add_modifier Add Mobile Phase Modifier (e.g., TEA) is_stable->add_modifier Yes pure_product Pure Product change_phase->pure_product optimize_gradient Optimize Solvent Gradient add_modifier->optimize_gradient check_loading Check Sample Loading optimize_gradient->check_loading is_overloaded Overloaded Column? check_loading->is_overloaded reduce_load Reduce Sample Load is_overloaded->reduce_load Yes is_overloaded->pure_product No reduce_load->pure_product

Caption: Troubleshooting workflow for silica gel chromatography.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography. Resospace. Available at: [Link]

  • General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. Available at: [Link]

  • Purification of APIs. ZEOCHEM. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Ion-Exchange Chromatography: Basic Principles and Application. PubMed. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available at: [Link]

  • How to desalt zwitterions? ResearchGate. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Reversed-Phase Flash Purification. Biotage. Available at: [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. Available at: [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]

  • Successful Flash Chromatography. King Group. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]

  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). RSC Publishing. Available at: [Link]

  • RediSep C-18 reversed phase column - halogenated heterocyclic. Teledyne ISCO. Available at: [Link]

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. Available at: [Link]

  • Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. ACS Publications. Available at: [Link]

  • Please give suggestion: high polar impurity purification. Chromatography Forum. Available at: [Link]

  • Simplified guide to ion exchange chromatography. Drug Discovery And Development. Available at: [Link]

  • Reverse Phase Flash Chromatography: A Method for the Rapid Partitioning of Natural Product Extracts. ResearchGate. Available at: [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]

  • Chromatography: The Solid Phase. University of Rochester. Available at: [Link]

  • Quick guide to performing ion exchange chromatography. YouTube. Available at: [Link]

Sources

addressing off-target effects of 7-Methyl-6-nitroimidazo[1,2-a]pyridine in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your cellular data for 7-Methyl-6-nitroimidazo[1,2-a]pyridine (and related 6-nitroimidazo[1,2-a]pyridine scaffolds) is inconsistent. You may be observing "phantom" cytotoxicity, non-linear dose responses, or high background in fluorescence assays.

This scaffold is a "privileged structure" often explored for anti-tubercular (anti-TB) and anti-protozoal activity due to its ability to inhibit DprE1 or undergo bioreductive activation [1, 2]. However, in mammalian cell culture, the 6-nitro group functions as a "subversive substrate" for flavoenzymes, leading to redox cycling and assay interference [3].

This guide provides the causality behind these artifacts and self-validating protocols to distinguish true pharmacological efficacy from experimental noise.

Troubleshooting Guide

Issue 1: False Positives in Tetrazolium Viability Assays (MTT/MTS)

User Observation: "My compound shows high cell viability even at toxic concentrations," OR "I see high absorbance in my 'no-cell' control wells."

Technical Diagnosis: Chemical Reduction & Optical Interference. Nitroaromatic compounds can chemically reduce tetrazolium salts (MTT, MTS, WST-8) to formazan without live cells, creating a false signal of viability [4]. Additionally, the nitro group often imparts a yellow/orange color to the compound (absorbance ~400–450 nm), which can overlap with the formazan measurement (490–570 nm) or quench fluorescence [5].

The Fix: The "Cell-Free" Validation Loop Do not rely on background subtraction alone. You must determine if the compound itself is the reductant.

Protocol: Cell-Free Interference Check

  • Prepare Plate: Set up a 96-well plate with culture media (no cells).

  • Add Compound: Add this compound at your highest test concentration (e.g., 50 µM).

  • Add Reagent: Add your MTT/MTS reagent and incubate for the standard time (1–4 hours).

  • Read: Measure Absorbance at 570 nm (MTT) or 490 nm (MTS).

  • Interpretation:

    • OD > Media Control: Chemical reduction is occurring.[1][2][3][4] Switch Assay.

    • OD = Media Control: No chemical reduction. Proceed to check for Optical Quenching.

Recommendation: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo®). The luciferase reaction is less prone to redox interference, though you must still check for luciferase inhibition (see Issue 3).

Issue 2: "Phantom" Cytotoxicity (The Redox Cycling Trap)

User Observation: "The compound kills my mammalian cells (e.g., HepG2, CHO) rapidly, but I am screening for anti-bacterial targets."

Technical Diagnosis: Futile Redox Cycling. In aerobic conditions (standard incubator), mammalian flavoenzymes (like P450 reductase or Glutathione Reductase) reduce the 6-nitro group to a nitro-radical anion (


). This radical immediately transfers its electron to molecular oxygen (

), generating Superoxide (

) and regenerating the parent compound [3, 6].[5]
  • Result: The compound is not consumed (catalytic cycle), but the cell is overwhelmed by Reactive Oxygen Species (ROS), leading to mitochondrial collapse and apoptosis. This is an artifact of the chemotype, not necessarily "off-target binding" to a specific protein.

Visualization: The Redox Cycling Mechanism

RedoxCycling Parent Parent Compound (Nitro) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction Radical->Parent Re-oxidation Oxygen O2 (Aerobic) Radical->Oxygen Enzyme Flavoenzymes (e.g., P450 Reductase) Enzyme->Parent Catalysis ROS Superoxide (O2•-) & Oxidative Stress Oxygen->ROS Electron Transfer

Figure 1: The futile redox cycle mechanism. The parent nitroimidazo[1,2-a]pyridine is regenerated, acting as a catalyst for ROS production.

Protocol: ROS Confirmation (Dihydroethidium - DHE) To confirm if cytotoxicity is ROS-driven:

  • Seed Cells: 10,000 cells/well in black-wall plates.

  • Pre-treat: Add NAC (N-Acetyl Cysteine, 5 mM) to half the wells for 1 hour (ROS scavenger control).

  • Treat: Add compound (IC50 concentration) for 4 hours.

  • Stain: Add DHE (5 µM) for 30 mins. DHE oxidizes to Ethidium (red fluorescence) in the presence of Superoxide.

  • Read: Ex/Em 518/605 nm.

  • Interpretation: If NAC rescues cell viability and reduces DHE signal, the toxicity is ROS-mediated redox cycling.

Issue 3: Intrinsic Fluorescence Interference

User Observation: "My immunofluorescence background is high," or "My GFP reporter signal is erratic."

Technical Diagnosis: Scaffold Fluorescence. Imidazo[1,2-a]pyridines are inherently fluorescent and are often used as probes for metal ions (


, 

) [7]. They typically absorb in the UV/Blue region and can emit in the Green/Yellow region, potentially overlapping with FITC/GFP channels or FRET pairs.

Data Summary: Optical Properties

PropertyRange / ValueImpact on Assay
Absorbance Max 300–420 nmCan quench DAPI/Hoechst excitation (Inner Filter Effect).
Emission Max 450–550 nmOverlaps with GFP, FITC, and Resazurin (Alamar Blue).
Stokes Shift Large (>80 nm)Can cause unexpected bleed-through in multiplex assays.

The Fix: Run a Spectral Scan (Absorbance and Emission) of the pure compound in your assay buffer (PBS + DMSO). If emission overlaps with your reporter, switch to a red-shifted dye (e.g., mCherry, Draq5) or a non-fluorescent readout.

Strategic Workflow: The Triage Tree

Use this decision tree to validate your hits and exclude artifacts.

TriageWorkflow Start Hit Identified in Cellular Assay Solubility Step 1: Check Solubility (Microscopy/Nephelometry) Start->Solubility Aggregator Discard: Aggregator/Precipitate Solubility->Aggregator Turbid Interference Step 2: Cell-Free Interference Check Solubility->Interference Clear ChemRed Chemical Reducer? (High Abs in Media) Interference->ChemRed SwitchAssay Switch to ATP (Lum) or High Content Imaging ChemRed->SwitchAssay Yes ROSCheck Step 3: ROS Dependency (NAC Rescue / DHE) ChemRed->ROSCheck No SwitchAssay->ROSCheck TrueHit Valid Hit: Target Specific ROSCheck->TrueHit Not Rescued Artifact Artifact: Redox Cycler ROSCheck->Artifact Rescued by NAC

Figure 2: Triage workflow to distinguish specific activity from solubility, optical, or redox artifacts.

FAQ: Frequently Asked Questions

Q: Can I use Alamar Blue (Resazurin) instead of MTT? A: Proceed with caution. While Resazurin avoids the solubility issues of formazan crystals, the fluorescence of the imidazo[1,2-a]pyridine scaffold may interfere with the Resorufin signal (Ex 560 / Em 590). You must run a "Compound + Resazurin (no cells)" blank. If the blank fluorescence increases over time, your compound is chemically reducing the dye.

Q: Why is this compound toxic to my controls but active against TB? A: This is the "Selectivity Window." Mycobacterium tuberculosis activates the nitro group via the deazaflavin-dependent nitroreductase (Ddn), releasing reactive nitrogen species specifically inside the bacterium [1]. Mammalian cells lack Ddn but have generic reductases. The goal is to find a concentration that kills the bacteria (via Ddn) without triggering the mammalian redox cycle threshold.

Q: Is the 7-methyl group important? A: Yes. In structure-activity relationship (SAR) studies, the 7-methyl group modulates lipophilicity (LogP) and metabolic stability. Removing or moving it (e.g., to the 8-position) often drastically changes the potency and solubility profile [2].

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023.

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2013.

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 2021.[6]

  • Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy, 2004.[7]

  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. Biological & Pharmaceutical Bulletin, 2023.

  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Oxidative Medicine and Cellular Longevity, 2019.

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 2015.

Sources

Technical Support Center: Enhancing Cell Permeability of 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Methyl-6-nitroimidazo[1,2-a]pyridine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome challenges related to the cell permeability of this promising therapeutic agent. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, showing potential in oncology and infectious diseases.[1][2][3] However, like many heterocyclic compounds, achieving optimal intracellular concentrations can be a significant hurdle, often due to physicochemical properties that limit its ability to cross the cell membrane efficiently.[4]

This guide is structured to help you diagnose permeability issues, select appropriate enhancement strategies, and implement them effectively in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Challenge

This section addresses the fundamental questions regarding the cell permeability of this compound.

Q1: Why might this compound exhibit low cell permeability?

A1: The permeability of a compound is governed by its physicochemical properties. For heterocyclic molecules like this compound, several factors can contribute to low permeability:

  • Lipophilicity (LogP): While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessively high or low LogP values can hinder permeability. The nitro group and pyridine nitrogen can influence the molecule's polarity.

  • Molecular Weight (MW): Drugs that adhere to Lipinski's "Rule of Five" generally have a molecular weight of less than 500 Da.[5] While this compound itself is well within this limit, derivatives can exceed it, potentially reducing passive diffusion.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors affects a molecule's ability to shed its hydration shell and enter the lipophilic membrane interior. The nitro group and the imidazopyridine core contribute to the hydrogen bonding potential.

  • Aqueous Solubility: Poor solubility can be a rate-limiting step for absorption, as the compound must be dissolved in the aqueous environment at the cell surface before partitioning into the membrane.[6][7] Fused bicyclic ring systems can often lead to low aqueous solubility.[4]

  • Efflux Pump Activity: The compound may be a substrate for multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), which actively transport molecules out of the cell, thereby reducing the net intracellular concentration.[8][9]

Q2: How can I accurately measure the cell permeability of my compound in the lab?

A2: Several well-established in vitro models are used to predict drug permeability.[10][11] Choosing the right model depends on the specific question you are asking (e.g., passive diffusion vs. active transport).

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's excellent for initial screening to understand the compound's intrinsic lipophilicity-driven transport.[12]

  • Caco-2 Cell Monolayer Assay: This is the gold standard for predicting human intestinal absorption. Caco-2 cells form a polarized monolayer with tight junctions and express functional efflux transporters (like P-gp), allowing you to measure both passive permeability and active efflux.[13][14]

  • MDCK (Madin-Darby Canine Kidney) Cell Assay: Similar to Caco-2, MDCK cells form tight monolayers. They are often used for predicting blood-brain barrier (BBB) permeability, especially when transfected to express specific human efflux pumps.[14]

Results from these assays are typically reported as an apparent permeability coefficient (Papp).

Q3: My permeability assay results are low and variable. What are the common experimental pitfalls?

A3: Inconsistent results in cell-based assays can often be traced back to experimental technique.

  • Cell Seeding Density and Monolayer Integrity: Ensure a consistent cell seeding density and allow sufficient time for a confluent monolayer to form. Variability in tight junction formation can lead to inconsistent permeability.[15][16]

  • Compound Solubility and Precipitation: If your compound precipitates in the assay buffer, the measured permeability will be artificially low. Always check the solubility of your compound in the final assay medium.

  • Pipetting and Dilution Errors: Inaccurate dilutions or pipetting can lead to significant variability, especially when creating a concentration gradient for testing.[16]

  • "Edge Effect" in Multi-well Plates: Wells on the edge of a plate can experience different temperature and evaporation rates. It's good practice to either use specialized plates or fill the outer wells with buffer to minimize this effect.[16]

  • Assay Timing and Cell Passage Number: The expression of transporters and metabolic enzymes can change with cell passage number. Use cells within a consistent and validated passage range for all experiments.[17]

Part 2: Troubleshooting Guides - Strategies for Enhancement

If you have confirmed that this compound has low permeability, the next step is to select a strategy to improve it. This section provides a logical workflow for troubleshooting and enhancement.

Troubleshooting Workflow

This diagram outlines a decision-making process for addressing low cell permeability.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation Start Low intracellular concentration or poor in vivo efficacy CheckSolubility Assess Aqueous Solubility and Stability in Buffer Start->CheckSolubility MeasurePapp Measure Permeability (e.g., PAMPA, Caco-2) EffluxRatio Determine Efflux Ratio (Caco-2 Assay) MeasurePapp->EffluxRatio Formulation Formulation Strategies (Solubilizers, Lipid Carriers) MeasurePapp->Formulation Solubility is an issue CheckSolubility->MeasurePapp Decision1 Is Papp low? EffluxRatio->Decision1 Decision2 Is Efflux Ratio > 2? Decision1->Decision2 No ChemMod Chemical Modification (Prodrugs, SAR) Decision1->ChemMod Yes EPIs Co-administer Efflux Pump Inhibitors (EPIs) Decision2->EPIs Yes Enhancers Use Permeability Enhancers Decision2->Enhancers No Reassay Re-evaluate Permeability with Modified Compound/Formulation Formulation->Reassay ChemMod->Reassay EPIs->Reassay Enhancers->Reassay

Caption: A workflow for diagnosing and addressing low cell permeability.

Guide 1: Formulation-Based Strategies

If poor aqueous solubility is a contributing factor, formulation strategies can provide a significant boost without altering the core molecule.[18]

Q: My compound is poorly soluble in my aqueous assay buffer. How can I improve this?

A: Improving solubility is the first step.

  • Use of Co-solvents: A small percentage of a water-miscible organic solvent like DMSO can be used to keep the compound in solution.[19] However, be cautious as high concentrations (>1%) can disrupt the cell membrane and compromise the integrity of cell-based assays.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a soluble complex. This can increase the concentration of the drug available for absorption.[20]

Q: Can I use a delivery system to enhance permeability?

A: Yes, lipid-based formulations are a powerful tool for improving the absorption of poorly soluble drugs (BCS Class II/IV).[5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This increases the surface area for absorption and can bypass dissolution as a rate-limiting step.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are nanoparticle-based systems that can encapsulate the drug, protect it from degradation, and facilitate its transport across the cell membrane.

StrategyMechanism of ActionKey Considerations
Co-solvents (e.g., DMSO) Increases the solubility of lipophilic compounds in aqueous media.Can be cytotoxic at high concentrations; may artificially inflate permeability by disrupting the membrane.
Cyclodextrins Forms an inclusion complex, increasing aqueous solubility.Stoichiometry of complexation must be determined; may not be suitable for all molecular shapes.
SEDDS Presents the drug in a solubilized state and forms a micro/nanoemulsion, increasing the surface area for absorption.Requires careful selection of oils and surfactants to ensure stability and avoid cytotoxicity.
Guide 2: Chemical Modification Strategies

Altering the chemical structure of this compound can fundamentally improve its permeability profile.

Q: How can I apply a prodrug strategy to this molecule?

A: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in vivo. This approach is highly effective for improving permeability by masking polar functional groups that hinder membrane transport.[21]

  • Masking Hydrogen Bond Donors: The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can act as hydrogen bond acceptors. If any derivatives contain hydrogen bond donors (e.g., -OH, -NH2), these can be masked with moieties like esters or carbamates. These groups are designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[22]

  • Structure-Activity Relationship (SAR) Guided Modification: Studies on other imidazo[1,2-a]pyridines have shown that adding larger, more lipophilic groups can enhance biological activity, likely by improving cell entry.[23] Consider synthesizing analogs with different substituents at available positions on the ring to systematically probe the effect on permeability and activity. For example, replacing the 7-methyl with other groups or adding substituents at other positions could modulate lipophilicity.[23]

Guide 3: Co-administration with Permeability Enhancers

This approach involves using a second agent to transiently increase the permeability of the cell monolayer.

Q: My Caco-2 assay shows a high efflux ratio (>2), suggesting active transport out of the cell. What can I do?

A: A high efflux ratio is a clear indication that your compound is a substrate for an efflux pump like P-gp.[8] The most direct strategy is to co-administer a known efflux pump inhibitor (EPI).[19][24]

  • Common EPIs: Verapamil and cyclosporine A are classic P-gp inhibitors used in in vitro experiments. By blocking the pump, they allow the intracellular concentration of your compound to increase.[25]

  • Experimental Design: In a Caco-2 assay, you would run the permeability experiment in the presence and absence of the EPI. A significant increase in the absorptive (apical to basolateral) permeability and a decrease in the efflux ratio in the presence of the EPI confirms that your compound is an efflux substrate.

Q: Can other types of enhancers be used?

A: Yes, there are compounds that can transiently open the tight junctions between cells, increasing paracellular transport (the pathway between cells).[20]

  • Examples: Certain surfactants, fatty acids, and chelating agents like EDTA can modulate tight junctions.[26]

  • Caution: This approach must be used with extreme care, as disrupting cellular junctions can be toxic. It is primarily explored for specific delivery challenges and requires extensive validation to ensure the effect is reversible and non-toxic.

Part 3: Experimental Protocols

This section provides a detailed protocol for a common permeability assay.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the steps for assessing the passive permeability of this compound.

Objective: To determine the effective permeability (Pe) of a test compound through a lipid-infused artificial membrane, serving as a model for passive, transcellular diffusion.

Materials:

  • PAMPA plate sandwich (e.g., from Millipore or Corning); consists of a 96-well donor plate and a 96-well acceptor plate.

  • Test compound (this compound) stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Artificial membrane solution (e.g., 2% w/v dodecane solution of lecithin).

  • High-permeability control (e.g., Testosterone).

  • Low-permeability control (e.g., Atenolol).

  • Plate reader (UV-Vis or other appropriate detection method).

Procedure:

  • Prepare Acceptor Plate:

    • Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Plate:

    • Prepare a working solution of the test compound and controls by diluting the DMSO stock into PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.

    • Carefully coat the membrane of each well in the donor plate with 5 µL of the artificial membrane solution. Allow the solvent to evaporate for a few minutes.

    • Add 200 µL of the compound working solution to the appropriate wells of the coated donor plate.

  • Assemble and Incubate:

    • Carefully place the donor plate on top of the acceptor plate to form the PAMPA sandwich, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

    • Cover the assembly to prevent evaporation.

    • Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax). You will also need to measure the initial concentration of the donor solution (C0).

Data Analysis:

The effective permeability (Pe) is calculated using the following equation:

Pe (cm/s) = - [Vd * Va / (Area * Time * (Vd + Va))] * ln[1 - (Ca / Ceq)]

Where:

  • Vd = Volume of donor well (cm³)

  • Va = Volume of acceptor well (cm³)

  • Area = Effective membrane area (cm²)

  • Time = Incubation time (s)

  • Ca = Concentration in the acceptor well at the end of incubation

  • Ceq = Equilibrium concentration = (C0 * Vd + Ca * Va) / (Vd + Va)

Expected Results:

  • High Permeability: Pe > 5 x 10⁻⁶ cm/s (e.g., Testosterone)

  • Medium Permeability: 1 x 10⁻⁶ cm/s < Pe < 5 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 1 x 10⁻⁶ cm/s (e.g., Atenolol)

This assay will classify your compound's intrinsic passive permeability and guide you on whether chemical modification to increase lipophilicity is a viable strategy.

References
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • How to increase cell permeability of highly lipophillic compounds in vitro?.
  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab.
  • How are chemical structures modified to improve bioavailability?.
  • Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. PMC.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Addressing the Challenges of Low Clearance in Drug Research. PMC.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - NIH.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formul
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
  • IP-Se-06, a Selenylated Imidazo[1,2- a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells. PubMed.
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
  • Formulation strategies for poorly soluble drugs.
  • Multidrug efflux pumps and their role in antibiotic and antiseptic resistance: a pharmacodynamic perspective. PubMed.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Comparisons of in Vitro Models to Evaluate the Membrane Permeability of Amorphous Drug Nanoparticles | Molecular Pharmaceutics.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • Cell-based in vitro models for predicting drug permeability.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • The importance of heterocyclic compounds in anti-cancer drug design.
  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins.
  • 7-Methyl-2-Phenylimidazo[1,2-α]Pyridine (MPP).
  • Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. MDPI.
  • In Vitro Permeability Assay.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. Semantic Scholar.
  • The role of cell-based assays for drug discovery. News-Medical.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
  • Heterocycles in Medicinal Chemistry. PMC - NIH.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Cell-based in vitro models for predicting drug permeability. PubMed.
  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. PMC - NIH.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Permeability enhancement techniques for poorly permeable drugs: A review.
  • (PDF) IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

Sources

Technical Support Center: Compound Solubility & Precipitation Management

[1]

Senior Application Scientist: Dr. A. Vance Department: Assay Development & Screening Core Subject: Troubleshooting Compound Precipitation in Biological Assays[1]

The Diagnostic Hub: Is It Precipitation?

Before altering your buffer composition, you must confirm that the data anomalies you are seeing are indeed caused by solubility issues rather than true biological inhibition or other interferences.

Symptom Recognition

In high-throughput screening (HTS) and lead optimization, precipitation often masquerades as high potency. Use the following metrics to diagnose the issue:

IndicatorObservationTechnical Interpretation
Hill Slope (nH) Steep curve (> 2.[1]0) or abrupt drop-off.True 1:1 binding usually yields a Hill slope near 1.[1]0. Steep slopes suggest a "critical aggregation concentration" where the compound suddenly precipitates and non-specifically inactivates the target.[1]
Max Inhibition Reaches 100% instantly or exceeds 100% (noisy).Precipitates can scatter light (increasing signal in fluorescence assays) or quench signal entirely, leading to impossible inhibition values.
Visual/Optical Cloudy wells or "starry night" effect under microscope.Macroscopic precipitation.[1] Note: Colloidal aggregates (micelles) are often invisible to the naked eye but still interfere.[1]
Replicate Variance High %CV between replicates.[1]Precipitation is chaotic and non-uniform; one well may have a large aggregate while the adjacent well has none.[1]
Diagnostic Workflow

Use this decision tree to triage your assay results.

DiagnosticTreeStartAnomalous IC50 DataHillSlopeCheck Hill Slope (nH)Start->HillSlopeVisualCheckVisual/Optical InspectionHillSlope->VisualChecknH > 2.0 or < 0.5Result_TrueLikely True InhibitionHillSlope->Result_TruenH ≈ 1.0SpinTestCentrifugation Test(Spin @ 3000g)VisualCheck->SpinTestClear SolutionResult_PrecipConfirmed Precipitation(Artifact)VisualCheck->Result_PrecipTurbidity VisibleSpinTest->Result_PrecipPellet FormsResult_AggColloidal AggregationSpinTest->Result_AggNo Pellet butActivity Lost in Supernatant

Figure 1: Diagnostic logic flow for differentiating between pharmacological inhibition and solubility artifacts.

The Knowledge Base: Mechanisms of Failure

To fix the problem, you must understand the physics of the "Crash." Most failures occur during the transition from the storage solvent (DMSO) to the assay buffer.[1]

The "Solvent Shock" Phenomenon

Compounds are stored in 100% DMSO.[1] When a small volume of this stock is added directly to an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit before mixing is complete.[1] This causes nucleation—the formation of micro-crystals that do not re-dissolve even after equilibrium is reached.[1]

Kinetic vs. Thermodynamic Solubility

A common error is relying on thermodynamic solubility data for kinetic experiments.[1]

FeatureKinetic SolubilityThermodynamic Solubility
Definition Solubility of a compound added from DMSO stock into aqueous buffer.[2]Solubility of a solid compound (powder) in aqueous buffer at equilibrium.
Relevance High for HTS, IC50, and cell-based assays.High for formulation and CMC (Chemistry, Manufacturing, Controls).
State Often a metastable, supersaturated state.[3]True equilibrium state.[1]
Typical Value Usually higher than thermodynamic solubility.Usually lower due to crystal lattice energy.[1]
Risk Prone to precipitation over time (2h - 24h).[1]Stable.

Troubleshooting Protocols

Protocol A: The "Intermediate Dilution" Method

Purpose: To prevent "Solvent Shock" by maintaining a constant DMSO concentration during serial dilution.[1] Scope: Biochemical and Cell-based IC50 determination.

The Wrong Way (Standard): Serial diluting in 100% DMSO and then transferring 1 µL to 99 µL of buffer creates a massive polarity shift (shock).[1]

The Correct Way (Intermediate):

  • Prepare Stocks: Create your serial dilution series in 100% DMSO (e.g., 10 mM down to 1 nM).

  • Intermediate Step: Transfer aliquots from the DMSO plate to an "Intermediate Plate" containing assay buffer supplemented with DMSO to match the final desired solvent concentration (e.g., 10% DMSO).

    • Why? This pre-equilibrates the compound in a semi-aqueous environment.[1]

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate.

    • Result: The compound enters the final buffer already partially hydrated, reducing the nucleation energy barrier.[1]

Protocol B: Nephelometry Screening (The "Go/No-Go" Gate)

Purpose: To physically detect insoluble particles via light scattering before wasting expensive biological reagents.[1]

Required Equipment: Plate reader with Nephelometry module (e.g., BMG Labtech, PerkinElmer) or standard absorbance reader (less sensitive).

Step-by-Step:

  • Preparation: Prepare compound dilutions in the exact assay buffer (without enzyme/cells) in a clear-bottom 96- or 384-well plate.

  • Incubation: Incubate for the duration of your intended assay (e.g., 60 mins) at room temperature.

  • Measurement:

    • Nephelometry: Measure forward light scattering.[1][4]

    • Absorbance (Alternative): Measure OD at 650 nm (or a wavelength where your compound does not absorb).

  • Analysis:

    • Define a "Solubility Limit" threshold (usually 2-3x the standard deviation of the buffer background).[1]

    • Any concentration above this threshold is flagged as insoluble.[1]

WorkflowStock10mM Stock(100% DMSO)DilutionSerial Dilution(100% DMSO)Stock->DilutionStep 1IntermediateIntermediate Plate(Buffer + 10% DMSO)Dilution->IntermediateStep 2: Pre-wetting(Reduces Shock)AssayPlateFinal Assay Plate(Buffer + 1% DMSO)Intermediate->AssayPlateStep 3: Final TransferReadoutAssay ReadoutAssayPlate->Readout

Figure 2: Optimized dilution workflow to minimize compound precipitation during transfer.

Frequently Asked Questions (FAQ)

Q: My compound precipitated. Can I filter it or spin it down and use the supernatant? A: NO. If you filter a precipitated solution, you are removing the active compound.[1] The concentration of the filtrate is now unknown (it is no longer 10 µM, it might be 0.5 µM).[1] Using this solution will yield false potency data (right-shifted IC50).[1] You must re-solubilize or lower the testing concentration range.[1]

Q: Can I use detergents like Tween-20 or Triton X-100 to fix this? A: Proceed with caution. While non-ionic detergents (0.01% - 0.1%) can improve solubility, they can also form micelles that encapsulate lipophilic drugs, preventing them from binding to the target enzyme. This causes an artificial loss of potency.[1] Always validate detergent effects using a known reference inhibitor.[1]

Q: How does DMSO concentration affect the assay? A: Most enzymes tolerate 1-5% DMSO, but cell-based assays are sensitive above 0.5% - 1%.[1] Ensure your "Intermediate Dilution" (Protocol A) accounts for the final DMSO tolerance of your biological system.

Q: What is "Salting Out"? A: High ionic strength buffers (e.g., >150mM NaCl) reduce the solubility of non-polar compounds.[1] If precipitation occurs, try lowering the salt concentration if the protein stability allows it.[1]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology.[1]

  • Simeonov, A., et al. (2008). Blue-Sky Thinking for High-Throughput Screening: The "Aggregator" Phenomenon.[1] Journal of Medicinal Chemistry.[1]

  • SLAS Assay Guidance Manual. (2015). Assay Interference by Aggregation. NCBI Bookshelf.[1]

Technical Support Center: Optimizing Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for challenges encountered during the synthesis of imidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in well-known drugs like Zolpidem and Alpidem[1]. Achieving high yields and purity is critically dependent on the judicious selection of a catalyst and the optimization of reaction conditions. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic routes.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during imidazo[1,2-a]pyridine synthesis in a direct question-and-answer format.

Issue 1: My reaction shows low or no product yield. What are the likely causes and how can I fix it?

Answer: This is a frequent and multifaceted problem. The root cause often lies in catalyst activity, reaction conditions, or a fundamental mismatch between the catalyst and the substrates. Let's break down the possibilities.

Potential Cause A: Inactive or Inappropriate Catalyst

The catalyst is the heart of the reaction; its failure leads to complete reaction stagnation.

  • Causality: Many catalytic cycles for this synthesis, particularly those involving C-H activation or cross-coupling, rely on a specific oxidation state of the metal (e.g., Cu(I) or Pd(0)). The chosen catalyst precursor may not be the active species or may be deactivated by ambient conditions. For instance, while Cu(II) salts are often used, they typically require an in situ reducing agent to form the active Cu(I) species for reactions like the A³-coupling domino synthesis[2]. Conversely, some reactions require an oxidant to facilitate the catalytic cycle.

  • Troubleshooting Protocol:

    • Verify Catalyst Source and Purity: Ensure the catalyst is from a reputable supplier and has been stored correctly, especially if it is air- or moisture-sensitive.

    • Catalyst Screening: If one catalyst fails, do not assume the reaction is impossible. A screening of different metals and ligands is the most effective approach. For example, if a copper-catalyzed aerobic dehydrogenative cyclization fails, a palladium-catalyzed three-component reaction or even a metal-free iodine-catalyzed system could be viable alternatives[3]. Gold catalysts have also been shown to be effective under mild conditions where platinum and copper catalysts failed entirely[4].

    • Consider an Activator/Reductant: For Cu(II) catalyzed A³-coupling reactions, the addition of a mild reducing agent like sodium ascorbate can be critical to generate the active Cu(I) species in situ[2].

    • Atmosphere Control: For many palladium and some copper catalysts, reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst.

Potential Cause B: Sub-optimal Reaction Conditions

Even the correct catalyst will underperform if the reaction environment is not optimized.

  • Causality: Temperature, solvent, and the presence of additives (bases or acids) profoundly impact catalyst solubility, stability, and turnover frequency. For instance, a catalyst may be insoluble in one solvent, preventing it from participating in the reaction, while a different solvent may facilitate a homogeneous and efficient process. Temperature can be a double-edged sword; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired side products[5].

  • Troubleshooting Protocol:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DMSO, or even green solvents like water[3]). The choice can dramatically influence yield. For gold-catalyzed syntheses, dichloromethane has been identified as a superior solvent compared to toluene or chlorobenzene[4].

    • Temperature Adjustment: If no product is observed at a moderate temperature (e.g., 80 °C), incrementally increase the temperature (e.g., to 100-120 °C). Conversely, if the reaction is messy with many side products, lowering the temperature may improve selectivity[5].

    • Base/Acid Screening: Many cross-coupling reactions require a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate steps like deprotonation. The strength and solubility of the base are critical. Conversely, some reactions, like certain gold-catalyzed pathways, are accelerated by an acid co-catalyst like trifluoroacetic acid (TFA)[4].

Issue 2: My reaction works, but is messy with significant side product formation. How can I improve selectivity?

Answer: Poor selectivity is often a sign that the catalyst is promoting alternative, undesired reaction pathways or that the reaction conditions are too harsh.

Potential Cause A: Lack of Catalyst Regio- or Chemoselectivity

  • Causality: The catalyst's coordination environment, dictated by its ligands, governs its selectivity. A catalyst with no or simple ligands might be highly active but unselective, reacting with multiple functional groups on your substrate. More sophisticated ligands can sterically or electronically guide the substrate to bind in a specific orientation, favoring the desired transformation.

  • Troubleshooting Protocol:

    • Introduce a Ligand: For palladium- or copper-catalyzed reactions, adding a ligand can dramatically improve selectivity. Common choices include phosphine ligands (e.g., Xantphos, SPhos) for palladium or nitrogen-based ligands (e.g., 1,10-phenanthroline) for copper.

    • Switch the Metal: Different metals have inherently different reactivity profiles. Iron catalysts, for example, have been used to achieve complete regioselectivity in the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and nitroalkenes[3].

    • Explore Metal-Free Options: Sometimes, the simplest solution is to remove the metal entirely. Iodine-catalyzed systems, for instance, can promote aerobic oxidative C-N bond formation with high efficiency and can avoid metal-based side reactions[3][6].

Potential Cause B: Reaction Conditions are Too Harsh

  • Causality: High temperatures or highly reactive reagents (e.g., strong oxidants) can cause substrate decomposition or promote undesired follow-on reactions with the product.

  • Troubleshooting Protocol:

    • Reduce Temperature: As a first step, try running the reaction at a lower temperature for a longer period.

    • Modify the Oxidant: In aerobic oxidation reactions, using air as the oxidant is a mild and green option[3]. If using a chemical oxidant like tert-butyl hydroperoxide (TBHP), consider reducing its stoichiometry or switching to a milder alternative[6].

    • Reduce Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote side reactions. Try reducing the catalyst loading to the lowest effective concentration (e.g., from 10 mol% to 2-5 mol%).

Section 2: Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What are the main classes of catalysts for imidazo[1,2-a]pyridine synthesis?

The synthesis of imidazo[1,2-a]pyridines is versatile, with several classes of catalysts being widely used. The choice depends on the specific transformation and desired substitution pattern.

Catalyst ClassExamplesCommon ApplicationKey Advantages
Copper CuI, CuSO₄, Cu(OAc)₂Aerobic oxidative cyclizations, A³-coupling reactions.[2][3]Inexpensive, abundant, versatile for C-N bond formation.
Palladium Pd(OAc)₂, Pd(PPh₃)₄Multi-component reactions, C-H functionalization.[3]High efficiency, broad substrate scope, well-understood chemistry.
Gold PicAuCl₂, Ph₃PAuNTf₂Redox-neutral synthesis from pyridine N-oxides and alkynes.[4]Exceptionally mild conditions, high functional group tolerance.
Iron FeCl₃, Fe(acac)₃Denitration and oxidative diamination reactions.[3]Low cost, low toxicity, unique reactivity.
Iodine I₂, TBAIMetal-free aerobic oxidations, cyclizations.[6]Metal-free, inexpensive, environmentally benign.
Catalyst-Free Thermal, MicrowaveCondensation of 2-aminopyridines with α-haloketones.[7]"Greenest" option, avoids metal contamination, simple procedure.
Q2: How do I choose between a copper, palladium, or metal-free system?

This strategic choice depends on three main factors: cost, functional group tolerance, and the specific bond connections you need to make. The following workflow provides a decision-making framework.

CatalystSelectionWorkflow start Define Substrates & Target Molecule cost_check Is Cost a Major Constraint? start->cost_check cu_fe_i2 Start with Copper, Iron, or Iodine-based Catalysts cost_check->cu_fe_i2 Yes pd_au Consider Palladium or Gold Catalysts cost_check->pd_au No fg_tolerance Are Substrates Sensitive? (e.g., to strong base/oxidants) reaction_type What is the Key Transformation? fg_tolerance->reaction_type No au_metal_free Consider Gold or Metal-Free Conditions fg_tolerance->au_metal_free Yes reaction_type->cu_fe_i2 Oxidative Cyclization cu_pd_fe Consider Copper, Palladium, or Iron reaction_type->cu_pd_fe Multi-component/ C-H Activation cu_fe_i2->fg_tolerance optimize Optimize Conditions (Solvent, Temp, Ligand) cu_fe_i2->optimize pd_au->fg_tolerance au_metal_free->optimize cu_pd_fe->optimize success Successful Synthesis optimize->success

Caption: Catalyst selection decision workflow.

  • Start with Copper or Iodine for cost-effective, straightforward oxidative cyclizations.

  • Choose Palladium for complex multi-component reactions or specific C-H functionalizations where high efficiency is required.

  • Opt for Gold when dealing with sensitive functional groups that require exceptionally mild, redox-neutral conditions[4].

  • Investigate Metal-Free or Iron-based routes when seeking "greener," less toxic, and economical alternatives[3][6][7].

Q3: What is the role of the catalyst in the reaction mechanism?

The catalyst creates a lower-energy pathway for the reaction to proceed. While mechanisms vary, a common strategy is the copper-catalyzed aerobic oxidative cyclization. A simplified representation of this catalytic cycle is shown below.

CatalyticCycle cluster_0 Simplified Cu-Catalyzed Cycle A Cu(II) Precursor B Active Cu(I) Species A->B Reduction (e.g., Ascorbate) C Coordination with Substrates (Amine + Ketone) B->C D C-N Bond Formation & Intramolecular Cyclization C->D E Oxidative Step (Product Release) D->E E->B Oxidant (O2) regenerates Cu(I) Product_out Imidazo[1,2-a]pyridine Product E->Product_out

Caption: Simplified copper catalytic cycle.

In this cycle, the Cu(II) precatalyst is reduced to the active Cu(I) state. This species then coordinates with the reactants (e.g., a 2-aminopyridine and a ketone), facilitating the key C-N bond-forming and cyclization steps. Finally, an oxidant (like oxygen from the air) regenerates the active catalyst and releases the final product[2][3].

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Aerobic Synthesis

This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones[3].

  • Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and CuI (0.1 mmol, 10 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., DMSO, 3 mL).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 100-120 °C. Let the reaction stir vigorously to ensure sufficient mixing with the air in the headspace, which serves as the oxidant.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for A³-Coupling in Aqueous Media

This "green" protocol uses water as a solvent and is based on the work by Mandal et al[2].

  • Micelle Formation: In a round-bottom flask, add sodium dodecyl sulfate (SDS) (0.1 mmol, 10 mol%) to water (2 mL) and stir vigorously for 5 minutes to form a micellar solution.

  • Reagent Addition: To this solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (0.1 mmol, 10 mol%), and sodium ascorbate (0.2 mmol, 20 mol%).

  • Final Substrate: Finally, add the terminal alkyne (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at 50 °C for the required time (typically 6-16 hours).

  • Monitoring and Workup: Monitor by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: Purify the residue by flash column chromatography.

References

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • O'Hara, F., et al. (2012). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. Available from: [Link]

  • Kalinova, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • Mandal, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available from: [Link]

  • Reyes-Mendoza, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available from: [Link]

  • Ahmadi, M., et al. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Available from: [Link]

  • Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Kumar, R., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available from: [Link]

Sources

analytical challenges in characterizing 7-Methyl-6-nitroimidazo[1,2-a]pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-7M6N-ISO Topic: Analytical Differentiation of Regioisomers & Impurity Profiling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary

The characterization of 7-Methyl-6-nitroimidazo[1,2-a]pyridine presents a classic "isobaric trap" in medicinal chemistry. While LC-MS confirms the molecular formula (


, MW: 177.16), it fails to distinguish between the desired 6-nitro  target and its common regioisomers (3-nitro or 8-nitro variants).

This guide addresses the specific analytical challenges arising from the synthesis of this scaffold, particularly the ambiguity in NMR assignment and the chromatographic separation of isomers with identical mass-to-charge ratios.

Module 1: The "Isobaric Trap" (Chromatography)

Issue:

"My LC-MS shows a single peak with the correct mass, but biological activity is inconsistent between batches. Could I have a co-eluting isomer?"

Root Cause Analysis:

Standard C18 columns often fail to separate nitro-regioisomers because the hydrophobicity differences are negligible. The position of the nitro group (6- vs 8- vs 3-) primarily affects the pi-electron distribution , not the overall lipophilicity.

Troubleshooting Protocol: Enhanced Separation Strategy

Step 1: Switch Stationary Phase Move away from standard Alkyl-C18. You require a phase that interacts with the pi-system of the nitro-aromatic ring.

  • Recommended: Phenyl-Hexyl or Biphenyl stationary phases.

  • Mechanism: The pi-pi interactions between the phenyl ring on the column and the nitro-deficient pyridine ring of your analyte will vary significantly based on the nitro position (steric availability and electronic density).

Step 2: Optimized Gradient Method

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use Ammonium Acetate; acidic pH suppresses silanol activity).

  • Mobile Phase B: Methanol (Methanol provides better pi-selectivity than Acetonitrile for phenyl columns).

  • Gradient: Shallow gradient (e.g., 5% to 40% B over 20 minutes).

Step 3: Data Interpretation

  • 3-Nitro Isomer: typically elutes latest due to the strong conjugation with the bridgehead nitrogen, increasing retention on phenyl phases.

  • 8-Nitro Isomer: Often elutes earliest due to steric hindrance (ortho to the bridgehead nitrogen) reducing effective pi-stacking.

Module 2: Structural Elucidation (NMR Spectroscopy)

Issue:

"The proton NMR shows aromatic signals, but I cannot confirm if the nitro group is at position 6 or 8."

The Diagnostic Key: Coupling Constants ( Values)

In 7-methyl-substituted imidazo[1,2-a]pyridines, the coupling pattern of the remaining protons on the pyridine ring is the definitive proof of structure.

Scenario A: The Desired Target (7-Methyl-6-nitro)
  • H-5: Appears as a Singlet (or weak doublet,

    
     Hz).
    
    • Why? It is isolated.[1] The C-6 position holds the Nitro group; the C-4 is the ring Nitrogen. There is no adjacent proton.

  • H-8: Appears as a Singlet .

    • Why? It is isolated by the Methyl group at C-7 and the bridgehead Nitrogen.

  • H-2/H-3: Typical imidazole doublets (

    
     Hz).
    
Scenario B: The Common Impurity (7-Methyl-8-nitro)
  • H-5 and H-6: Will appear as Doublets with a characteristic ortho-coupling constant (

    
     Hz).
    
    • Why? If the nitro is at C-8 and Methyl at C-7, then C-5 and C-6 are both unsubstituted and adjacent. This vicinal coupling is the smoking gun for the wrong isomer.

Scenario C: The Byproduct (7-Methyl-3-nitro)
  • H-5 and H-6: Show coupling.

  • H-6 and H-8: H-8 is isolated by the 7-Methyl, but H-6 will couple to H-5.

  • Key Indicator: The imidazole protons (H-2) will appear as a singlet because the C-3 position is substituted.

Summary Table: NMR Fingerprint
Feature6-Nitro (Target) 8-Nitro (Impurity) 3-Nitro (Byproduct)
H-5 Signal Singlet (Isolated)Doublet (

Hz)
Doublet
H-6 Signal No Proton (Substituted)Doublet (

Hz)
Doublet/Multiplet
H-8 Signal Singlet (Isolated)No Proton (Substituted)Singlet
H-3 Signal Singlet/DoubletSinglet/DoubletNo Proton (Substituted)

Module 3: Synthesis & Impurity Origin

Visualizing the Pathway

Understanding where the isomers come from allows you to prevent them. The diagram below illustrates the divergence based on the starting material and reaction type.

SynthesisPathways Start1 Precursor A: 2-Amino-4-picoline Step1 Cyclization with Chloroacetaldehyde Start1->Step1 Standard Synthesis Start2 Precursor B: 2-Amino-5-nitro-4-picoline Start2->Step1 Direct Route Impurity2 IMPURITY: 8-Nitro Isomer (Regio-impurity in SM) Start2->Impurity2 Contaminated SM (3-nitro-4-picoline) Step2 Direct Nitration (HNO3/H2SO4) Step1->Step2 Post-Cyclization Target TARGET: 7-Methyl-6-nitro -imidazo[1,2-a]pyridine Step1->Target High Specificity Step2->Target Minor Product (C-6) Impurity1 IMPURITY: 3-Nitro Isomer (Electrophilic Attack) Step2->Impurity1 Major Product (C-3 favored)

Figure 1: Synthesis pathways showing the origin of regioisomers. Direct nitration of the scaffold (Top Path) favors the 3-nitro impurity, whereas cyclization of the pre-nitrated precursor (Bottom Path) yields the 6-nitro target but risks 8-nitro contamination if the starting material is impure.

Frequently Asked Questions (FAQs)

Q1: Can I use NOESY to confirm the structure if the coupling is ambiguous? A: Yes. In the 6-nitro isomer , the methyl group at C-7 is spatially close to H-8 . You should see a strong NOE cross-peak between the Methyl singlet (


 ppm) and the H-8 singlet (

ppm). In the 8-nitro isomer , the nitro group is at C-8, so the methyl group at C-7 has no adjacent proton on the pyridine ring side to interact with, only the H-6 which is further away and magnetically distinct.

Q2: My melting point is lower than the literature value (


C). Does this mean I have an isomer? 
A:  Not necessarily, but it is a strong indicator of an isomeric mixture. A mixture of 6-nitro and 8-nitro isomers will form a eutectic system, significantly depressing the melting point. If your range is wide (

C), perform the Phenyl-Hexyl HPLC method described in Module 1.

Q3: Why is the 3-nitro isomer so prevalent? A: The C-3 position in imidazo[1,2-a]pyridine is the most electron-rich site, behaving similarly to the C-3 of indole. Any electrophilic aromatic substitution (like nitration) attempted after the ring is formed will overwhelmingly favor the C-3 position. To get the 6-nitro product reliably, the nitro group must usually be present on the pyridine ring before cyclization.

References

  • Synthesis & Functionalization: Organic & Biomolecular Chemistry. "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." (Discusses C-3 vs C-6 reactivity).

  • Biological Relevance: ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." (Context for anti-infective applications).

  • Regioselectivity Mechanisms: Journal of Medicinal Chemistry. (General principles of electrophilic substitution on this scaffold).

  • Analytical Methods: Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." (Basis for separation logic).

Sources

method refinement for consistent biological assay results with 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement for Consistent Biological Assay Results

Introduction: The "Privileged" but Temperamental Scaffold

Welcome. You are likely here because your biological data for 7-Methyl-6-nitroimidazo[1,2-a]pyridine (and its derivatives) is showing high variability, "flat" dose-response curves, or discrepancies between biochemical and cellular potency.

While the imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry—found in blockbuster drugs like Zolpidem and promising anti-tubercular agents—the specific addition of the nitro group (-NO₂) at the 6-position introduces unique physicochemical challenges. This guide moves beyond standard protocols to address the specific interference mechanisms inherent to this chemistry: fluorescence quenching , redox instability , and aqueous precipitation .

Module 1: Solubility & Stock Preparation

Q: Why does my compound precipitate upon addition to the assay buffer, even if the stock is clear?

Diagnosis: You are likely experiencing "DMSO Shock." The Science: this compound is a planar, aromatic heterocycle. While soluble in DMSO, it is hydrophobic. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid change in polarity forces the molecules to aggregate via


-

stacking before they can disperse. This creates "micro-precipitates" that are invisible to the naked eye but scatter light and reduce the effective concentration.

The Solution: The Intermediate Dilution Method Do not dilute directly from 10mM stock to assay media. Use an intermediate solvent step to "step down" the hydrophobicity.

Protocol: Optimized Serial Dilution
StepActionSolvent SystemPurpose
1 Master Stock 100% DMSO (anhydrous)Maintain solubility (10-20 mM).
2 Intermediate 50% DMSO / 50% PEG-400Create a "transition" phase. Prevents immediate crashing.
3 Working Stock Assay Buffer + 0.05% Tween-20Detergent breaks up potential aggregates.
4 Final Assay Assay Media (<0.5% DMSO)Final testing concentration.
Visualization: Solubility Workflow

SolubilityWorkflow Stock Master Stock (100% DMSO) Inter Intermediate Plate (50% DMSO / 50% PEG-400) Stock->Inter 1:10 Dilution Precip PRECIPITATION RISK (Avoid Direct Path) Stock->Precip Buffer Assay Buffer (+ 0.05% Tween-20) Inter->Buffer 1:20 Dilution Assay Final Well (<0.5% DMSO) Buffer->Assay Final Addition Precip->Assay Standard Protocol (FAILURE MODE)

Figure 1: The "Stepped" Dilution Workflow designed to prevent hydrophobic crashing of planar aromatic compounds.

Module 2: Optical Interference (The Nitro Factor)

Q: Why is my fluorescence signal lower than expected (or quenched)?

Diagnosis: Nitro-Group Quenching (Inner Filter Effect or Dynamic Quenching). The Science: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG).

  • Absorbance: Nitro-aromatics are typically yellow/orange, absorbing light in the 350–450 nm range. If your fluorophore excites/emits in this blue/green region (e.g., DAPI, Hoechst, Coumarin), the compound will physically absorb the signal (Inner Filter Effect).

  • Quenching: The nitro group facilitates Intersystem Crossing (ISC) , diverting energy from the excited singlet state (fluorescence) to the non-emissive triplet state.[1][2] It can act as a contact quencher for many standard fluorophores.

The Solution: Spectral Scanning & Red-Shifting

Protocol: Interference Check
  • Absorbance Scan: Run a UV-Vis scan of the compound (10 µM) in assay buffer.

    • Pass: OD < 0.05 at your assay's Excitation/Emission wavelengths.

    • Fail: Significant absorbance peaks overlap with your fluorophore.

  • "Spike-In" Control:

    • Add the compound to a well containing only the fluorophore (no enzyme/cells).

    • If fluorescence decreases as compound concentration increases, you have quenching.

Recommendation: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5) which operate outside the nitro absorbance window.

Module 3: Cellular Stability & Metabolism

Q: Why is the IC50 in cells significantly different (shifted) compared to biochemical assays?

Diagnosis: Intracellular Nitro-Reduction. The Science: In a cellular environment (especially hypoxic conditions or solid tumors), cytosolic nitroreductases can reduce the -NO₂ group to an amine (-NH₂) or hydroxylamine (-NHOH).

  • Consequence: The 6-amino derivative is chemically distinct. It changes the hydrogen bonding capability (donor vs. acceptor) and electronic properties of the ring, potentially altering target binding affinity completely.

The Solution: Stability Monitoring

Protocol: LC-MS Supernatant Check

Do not assume the compound remains the "nitro" parent in long incubations (>24h).

TimepointActionExpected Mass Shift
0 h Input ControlM (Parent)
4 h Cell SupernatantM - 16 (Nitroso) or M - 30 (Amine)
24 h Cell SupernatantCheck for complete conversion to Amine.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose assay failures specific to this scaffold.

TroubleshootingTree Start Issue: Inconsistent Data PrecipCheck Check Solubility (Nephelometry/Visual) Start->PrecipCheck OpticalCheck Check Optical Interference (Spike-in Control) PrecipCheck->OpticalCheck Clear Solution Soln1 USE INTERMEDIATE DILUTION (PEG400) PrecipCheck->Soln1 Turbidity Detected StabCheck Check Metabolic Stability (LC-MS) OpticalCheck->StabCheck Signal Stable Soln2 SWITCH FLUOROPHORE (Red-Shift >600nm) OpticalCheck->Soln2 Signal Quenched Soln3 SHORTEN INCUBATION OR USE INHIBITORS StabCheck->Soln3 Mass Shift (-30 Da)

Figure 2: Diagnostic logic for isolating failure modes in this compound assays.

References

  • Goel, R. et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link

  • BenchChem Technical Series. (2024). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem. Link

  • Di, L. & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Klymchenko, A. (2022).[3] Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Advances. Link

  • Singh, V. et al. (2023).[4] Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.[4] Link

Sources

Validation & Comparative

A-Comparative-Guide-to-the-Structural-Validation-of-7-Methyl-6-nitroimidazo[1,2-a]pyridine-Using-2D-NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural determination of novel chemical entities is a cornerstone of success. For complex heterocyclic systems like imidazo[1,2-a]pyridine derivatives, which are prevalent in medicinal chemistry, this task is often non-trivial.[1][2] Subtle changes in substituent patterns can lead to vastly different pharmacological profiles, making definitive structural validation paramount. This guide provides an in-depth, experience-driven comparison of how a suite of 2D Nuclear Magnetic Resonance (NMR) experiments can be synergistically employed to unequivocally validate the structure of 7-Methyl-6-nitroimidazo[1,2-a]pyridine, a task where simpler 1D NMR methods may fall short.

The Challenge: Beyond the Reach of 1D NMR

While 1D ¹H and ¹³C NMR provide essential preliminary data, they often lack the connectivity information required to distinguish between isomers. For instance, in the synthesis of this compound, a potential isomeric byproduct could be 5-Methyl-6-nitroimidazo[1,2-a]pyridine. The 1D ¹H NMR spectra of these two compounds would likely be very similar, both showing three aromatic protons and a methyl singlet, making a definitive assignment challenging without further evidence. This is where the power of 2D NMR comes to the forefront, transforming ambiguity into certainty by revealing through-bond correlations between nuclei.[3][4]

The 2D NMR Toolkit: A Multi-faceted Approach

A comprehensive structural elucidation strategy relies on a combination of 2D NMR experiments, each providing a unique piece of the structural puzzle. For our target molecule, the key experiments are:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[5][6][7][8] It is invaluable for mapping out proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[9][10] It serves as a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[9][11][12][13] These long-range correlations are essential for connecting different spin systems and for placing substituents on the molecular scaffold.

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a logical and efficient approach to acquiring the necessary 2D NMR data.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.

  • Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to assess sample concentration and purity, and to optimize spectral width and transmitter offset.

  • Acquire a 1D ¹³C{¹H} NMR spectrum.

  • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. An edited HSQC can be particularly useful as it provides information about the multiplicity of the carbon signals (CH, CH₂, and CH₃).[9]

  • HMBC: Acquire a gradient-selected HMBC experiment. It is often beneficial to optimize the long-range coupling delay for an average J-coupling of around 8 Hz to capture a broad range of correlations.[9]

Data Analysis and Interpretation: A Step-by-Step Validation

Let's walk through the analysis of the expected 2D NMR data for this compound.

Structure and Numbering:

(Note: This is a simplified 2D representation. The actual numbering follows IUPAC rules for the imidazo[1,2-a]pyridine ring system)

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-28.15 (s)118.0
H-37.85 (s)110.0
H-59.10 (s)125.0
H-87.95 (s)120.0
7-CH₃2.60 (s)20.0
C-6-145.0
C-7-130.0
C-8a-140.0
C-9-150.0
Step 1: COSY Analysis - Identifying Proton Networks

The COSY spectrum reveals correlations between coupled protons.[5][6][7][8] In the case of this compound, we expect to see very few, if any, correlations in the aromatic region, as the protons are isolated singlets. This lack of correlation is in itself a key piece of information, indicating that the aromatic protons do not have vicinal proton neighbors.

Caption: Expected COSY result showing isolated proton spin systems.

Step 2: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum directly links each proton signal to its attached carbon.[5][9][10] This allows for the unambiguous assignment of the protonated carbons.

  • The proton at 9.10 ppm (H-5) will correlate to the carbon at 125.0 ppm (C-5).

  • The proton at 8.15 ppm (H-2) will correlate to the carbon at 118.0 ppm (C-2).

  • The proton at 7.95 ppm (H-8) will correlate to the carbon at 120.0 ppm (C-8).

  • The proton at 7.85 ppm (H-3) will correlate to the carbon at 110.0 ppm (C-3).

  • The methyl protons at 2.60 ppm will correlate to the carbon at 20.0 ppm (7-CH₃).

Step 3: HMBC Analysis - Assembling the Molecular Jigsaw

The HMBC experiment is the key to confirming the overall structure and the precise positions of the substituents.[9][11][12][13] We will look for 2-bond and 3-bond correlations from the protons to the carbons.

Key Correlations to Validate the 7-Methyl-6-nitro Structure:

  • Position of the Methyl Group: The methyl protons (7-CH₃) are the most crucial probe.

    • A strong correlation should be observed to C-7 (²JCH).

    • Correlations to C-6 (³JCH) and C-8 (³JCH) are expected. The correlation to the nitro-substituted C-6 is a definitive marker for the 7-methyl substitution pattern.

  • Confirmation of the Pyridine Ring Substitution:

    • The proton at H-5, being adjacent to the nitro-bearing C-6, should show a correlation to C-6 (²JCH) and potentially to C-7 (³JCH) and C-8a (³JCH).

    • The proton at H-8 should show correlations to C-8a (²JCH), C-7 (²JCH), and potentially C-6 (³JCH).

  • Bridging the Imidazole and Pyridine Rings:

    • H-2 should show correlations to C-3 (²JCH) and the bridgehead carbon C-8a (³JCH).

    • H-3 should show correlations to C-2 (²JCH) and C-8a (³JCH).

    • H-5 should show a correlation to the bridgehead carbon C-8a (³JCH).

HMBC_Validation cluster_protons Protons cluster_carbons Key Carbons H_Me 7-CH₃ C6 C-6 (NO₂) H_Me->C6 ³J C7 C-7 H_Me->C7 ²J C8 C-8 H_Me->C8 ³J H5 H-5 H5->C6 ²J C8a C-8a H5->C8a ³J H8 H-8 H8->C7 ²J H8->C8a ²J

Caption: Key HMBC correlations confirming the 7-methyl-6-nitro substitution.

Comparative Analysis: Ruling Out the 5-Methyl Isomer

Now, let's consider the alternative, 5-Methyl-6-nitroimidazo[1,2-a]pyridine. The HMBC spectrum for this isomer would be distinctly different. The most telling difference would be the correlations from the methyl group protons. For the 5-methyl isomer, we would expect to see correlations from the methyl protons to C-5 (²JCH) and C-6 (³JCH), but crucially, not to C-7 or C-8. The observed correlations from our methyl group to C-6, C-7, and C-8 in the actual spectrum definitively rule out the 5-methyl isomer and confirm the 7-methyl structure.

Conclusion

This guide demonstrates that while 1D NMR is an essential starting point, a multi-pronged 2D NMR approach is indispensable for the rigorous and unambiguous structural validation of complex molecules like this compound. The synergistic use of COSY, HSQC, and particularly HMBC, creates a self-validating system of cross-correlations that allows researchers to not only piece together the molecular framework but also to definitively place substituents, thereby ensuring the foundational accuracy required for subsequent drug development efforts. By understanding the causality behind each experimental choice, researchers can confidently navigate the challenges of structural elucidation in modern medicinal chemistry.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • I. I. Roslan, K.-H. Ng, J.-E. Wu, G. K. Chuah, S. Jaenicke. (2019). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine Derivatives. Journal of Heterocyclic Chemistry, 56(6), 1795-1804. [Link]

  • A. M. S. Silva, D. C. G. A. Pinto. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry III (Vol. 1, pp. 313-357). Elsevier. [Link]

  • Columbia University NMR Core Facility. COSY. [Link]

  • ETH Zurich. Structure Elucidation by NMR. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY. [Link]

  • St John, T. (2017). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). YouTube. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]

Sources

A Comparative Analysis of the Cytotoxicity of 7-Methyl-6-nitroimidazo[1,2-a]pyridine and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's cytotoxic profile is paramount. This guide provides a comparative analysis of the potential cytotoxicity of 7-Methyl-6-nitroimidazo[1,2-a]pyridine against other nitroaromatic compounds. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes existing data on structurally related compounds and the broader class of nitroaromatics to provide a predictive comparison. We will delve into the underlying mechanisms of nitroaromatic cytotoxicity, present available experimental data for analogous compounds, and provide detailed protocols for key cytotoxicity assays.

The Double-Edged Sword: Understanding Nitroaromatic Cytotoxicity

Nitroaromatic compounds are a class of molecules characterized by the presence of at least one nitro group (NO₂) attached to an aromatic ring. This functional group is a strong electron-withdrawing group, a property that is central to both their utility and their toxicity.[1] Many nitroaromatic compounds have found applications as antibiotics, anticancer agents, and antiparasitic drugs.[1] However, their therapeutic potential is often shadowed by concerns about their cytotoxicity, which can manifest as mutagenicity and genotoxicity.[1]

The primary mechanism underpinning the cytotoxicity of many nitroaromatic compounds is bioreductive activation .[1] In low-oxygen environments (hypoxia), often characteristic of solid tumors, cellular enzymes called nitroreductases can reduce the nitro group.[2] This reduction process can occur via a one-electron or a two-electron pathway.

  • One-Electron Reduction: This pathway generates a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that produces superoxide radicals and other reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1]

  • Two-Electron Reduction: This pathway leads to the formation of nitroso and hydroxylamine intermediates.[1] These metabolites are highly reactive and can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cellular dysfunction and apoptosis.[1]

This selective activation in hypoxic conditions is a key feature being exploited in the development of hypoxia-activated prodrugs for cancer therapy.[3]

Visualizing the Mechanism: Bioreductive Activation of Nitroaromatics

G cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Nitroaromatic Nitroaromatic Compound (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻) Nitroaromatic->Radical One-Electron Reduction (Nitroreductase) Radical->Nitroaromatic Re-oxidation Oxygen Oxygen (O₂) Radical->Oxygen ROS Reactive Oxygen Species (ROS) Oxygen->ROS CellDamage_Normoxia Oxidative Stress & Cell Damage ROS->CellDamage_Normoxia Nitroaromatic_H Nitroaromatic Compound (R-NO₂) Nitroso Nitroso (R-NO) Nitroaromatic_H->Nitroso Two-Electron Reduction (Nitroreductase) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Further Reduction Macromolecules DNA, Proteins Hydroxylamine->Macromolecules Covalent Binding CellDamage_Hypoxia Adduct Formation & Cell Death Macromolecules->CellDamage_Hypoxia

Caption: Bioreductive activation of nitroaromatics under normoxic and hypoxic conditions.

Comparative Cytotoxicity: A Look at the Data

Direct, publicly available IC₅₀ values for this compound are scarce. However, we can infer its potential cytotoxic profile by examining data from structurally similar imidazo[1,2-a]pyridines and other nitroaromatic compounds. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxicity of a compound, representing the concentration required to inhibit a biological process (like cell growth) by 50%.[4] A lower IC₅₀ value indicates a higher cytotoxic potency.[5][6]

Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer effects.[5][7] The position and nature of substituents on the imidazo[1,2-a]pyridine ring system significantly influence their cytotoxicity.

For instance, a study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line revealed IC₅₀ values of 45 µM, 47.7 µM, and 79.6 µM, respectively, as determined by the MTT assay.[5] Another study investigating a different series of imidazo[1,2-a]pyridines in melanoma and cervical cancer cell lines reported IC₅₀ values ranging from 9.7 to 44.6 µM.[7] Notably, some novel imidazo[1,2-a]pyridine compounds have demonstrated high potency against the A375 human melanoma cell line with IC₅₀ values less than 1 µM.[7]

The presence of a nitro group can further modulate this activity. While specific data for a 6-nitro substituent is limited, studies on 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against colon cancer cell lines (HT-29 and Caco-2) without significant toxicity to normal white blood cells.[8]

Cytotoxicity of Other Nitroaromatic Compounds

To provide a broader context, it is useful to compare the potential cytotoxicity of this compound with that of more well-studied nitroaromatics.

Compound ClassExample(s)Typical IC₅₀ Range (µM)Target Cell LinesKey Cytotoxicity Factors
Imidazo[1,2-a]pyridines Various derivatives<1 - 80Breast, Melanoma, Cervical, Colon CancerPosition and nature of substituents, specific cellular targets (e.g., AKT/mTOR pathway)[5][7]
Nitrobenzenes Dinitrobenzene, NitrotolueneVaries widely based on substitutionHepatocarcinoma, various othersNumber and position of nitro groups, bioreductive activation to reactive intermediates[9][10]
Nitrofurans NitrofurantoinGenerally low µM rangeBacterial and some cancer cellsRedox cycling and generation of reactive oxygen species[11]
Nitroimidazoles MetronidazoleVaries; often higher µM for cancer cellsAnaerobic bacteria, hypoxic cancer cellsBioreductive activation in hypoxic environments[3][12]

Disclaimer: The IC₅₀ values presented are for illustrative purposes and can vary significantly depending on the specific cell line, assay conditions, and exposure time.

Based on the available data, the introduction of a nitro group to the imidazo[1,2-a]pyridine scaffold is likely to impart significant cytotoxic activity. The precise potency of this compound would depend on a combination of factors including its susceptibility to nitroreductase-mediated activation, its ability to generate ROS, and its interaction with specific cellular targets. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are valuable tools for predicting the toxicity of nitroaromatic compounds.[1][13] Such models have shown that factors like the number of nitro groups and the overall electronic properties of the molecule are key determinants of toxicity.[1]

Experimental Protocols for Assessing Cytotoxicity

To experimentally determine and compare the cytotoxicity of this compound with other nitroaromatics, standardized in vitro assays are essential. The following are detailed protocols for two commonly used cytotoxicity assays: the MTT assay and the LDH release assay.

Visualizing the Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay Start Start with Adherent Cancer Cell Line Culture Culture Cells to ~80% Confluency Start->Culture Trypsinize Trypsinize and Resuspend Cells Culture->Trypsinize Seed Seed Cells in 96-well Plates Trypsinize->Seed Prepare Prepare Serial Dilutions of Test Compounds Seed->Prepare Treat Treat Cells with Compounds Prepare->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform MTT or LDH Assay Incubate->Assay Measure Measure Absorbance/ Luminescence Assay->Measure Analyze Calculate IC₅₀ Values Measure->Analyze Compare Compare Cytotoxicity of Compounds Analyze->Compare

Caption: General workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol for Adherent Cells:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compounds (e.g., this compound, dinitrobenzene) in a suitable solvent like DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol for Adherent Cells:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Maximum LDH Release Control: To determine the maximum LDH release, add 10 µL of a lysis solution (e.g., 1% Triton X-100) to the control wells (untreated cells) 30 minutes before collecting the supernatant.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the reaction. Add the stop solution as per the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100. The spontaneous LDH release is the absorbance from the untreated, non-lysed cells. The IC₅₀ value can then be determined by plotting the percentage of cytotoxicity against the log of the compound concentration.

Conclusion and Future Perspectives

Future research should focus on the synthesis and in vitro cytotoxic evaluation of this compound against a panel of cancer cell lines to determine its IC₅₀ values.[3] Further investigations into its mechanism of action, including its ability to induce apoptosis, generate reactive oxygen species, and its dependence on nitroreductase activity, will be crucial in assessing its therapeutic potential. Comparative studies with other nitroaromatic compounds under standardized conditions will provide a clearer understanding of its relative potency and selectivity. Such data will be invaluable for guiding the rational design of novel and more effective anticancer agents based on the imidazo[1,2-a]pyridine scaffold.

References

  • Gouda, M. A., et al. (2015). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 90, 137-143.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Reports, 41(4), 2245-2255.
  • Abdel-Aziz, A. A., et al. (2021). Structures of some biologically active imidazo[1,2-a]pyridine derivatives.
  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6046.
  • Guzman-Hernandez, R., et al. (2019). IC 50 values for inhibition of DPPH radical of flavonoids and nitro derivatives.
  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Molecules, 27(23), 8415.
  • Cerecetto, H., & González, M. (2020). Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Redox Biology, 34, 101538.
  • Duan, J. X., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancers, 14(6), 1549.
  • Thermo Fisher Scientific. (2019).
  • Toropov, A. A., et al. (2013). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. SAR and QSAR in Environmental Research, 24(10), 835-853.
  • Singh, P., et al. (2020). (a) Chart comparing the IC50 values of the compounds for different cell lines.
  • Reddy, C. S., et al. (2021). Physical data of the tri-substituted-condensed-imidazopyridin​esand IC50 values towards the binding of PLA2.
  • Kumar, A., et al. (2016). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 26(15), 3657-3661.
  • Endoori, S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736.
  • Foster, P. M., et al. (1986). Modulation of m-Dinitrobenzene and m-Nitrosonitrobenzene Toxicity in Rat Sertoli-Germ Cell Cocultures. Toxicological Sciences, 7(1), 103-114.
  • Aliwaini, S., et al. (2019). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al.
  • Szymańska, E., & Płonka, P. M. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. In Silico and In Vitro Drug Discovery, 111-125.
  • Wang, Y., et al. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 13(21), 14283-14287.
  • Rivera-Marrero, S., et al. (2023).
  • Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]

  • Minagawa, Y., et al. (2005). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 96(11), 717-724.
  • Al-Bahrani, H. A., et al. (2023). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 35(5), 1231-1236.
  • Aslantürk, Ö. S., et al. (2021). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.
  • Stiborová, M., et al. (2004). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary Toxicology, 137(1), 37-43.
  • Petrini, M., & Palmieri, A. (2021). Synthesis of imidazopyridines 179. Representative examples.
  • Florento, L. M., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76-80.
  • Al-Bahrani, H. A., et al. (2023). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 7(11), 1016-1030.
  • Butler, J., & Hoey, B. M. (1993). The Role of Nitroreductases in Resistance to Nitroimidazoles. International Journal of Radiation Oncology, Biology, Physics, 27(1), 145-151.
  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Toropov, A. A., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8567.
  • Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Florento, L. M., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • Sayama, M. (2009). Carcinogenic Potential of o-Nitrotoluene and p-Nitrotoluene.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
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  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Toropov, A. A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds.
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  • Wang, Y., et al. (2003). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 21(6), 421-423.
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  • Hodgkiss, R. J., et al. (1991). Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents. International Journal of Radiation Oncology, Biology, Physics, 22(3), 545-548.

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Technical Guide: Structure-Activity Relationship (SAR) of 7-Methyl Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 7-methyl substituted imidazo[1,2-a]pyridines, a scaffold increasingly relevant in the development of antitubercular, anticancer, and anti-inflammatory agents.[1] While the 6-methyl (e.g., Zolpidem) and 8-substituted (e.g., Soraprazan) isomers are historically dominant in neurology and gastroenterology, the 7-methyl substitution offers a distinct pharmacological profile characterized by altered metabolic stability, lipophilicity, and binding vector orientation.

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Part 1: Synthetic Accessibility & Regiochemistry

Expertise & Causality: The synthesis of 7-methylimidazo[1,2-a]pyridines is governed by the regioselective cyclization of 2-aminopyridines. Unlike 3- or 5-substituted pyridines which can yield regioisomeric mixtures, the use of 2-amino-4-methylpyridine provides a reliable route to the 7-methyl isomer due to steric and electronic directing effects.

Core Synthetic Pathway (The Hantzsch-Type Condensation)

The most robust method involves the condensation of 2-amino-4-methylpyridine with


-haloketones.
  • Mechanism: The endocyclic pyridine nitrogen (N1) is more nucleophilic than the exocyclic amine. It attacks the

    
    -carbon of the haloketone (SN2), forming a quaternary pyridinium intermediate. Subsequent intramolecular nucleophilic attack by the exocyclic amine on the carbonyl carbon closes the ring.
    
  • Regiochemical Outcome: The methyl group at position 4 of the starting pyridine translates directly to position 7 of the fused bicyclic system.

Synthesis Start 2-Amino-4-methylpyridine Inter N-Alkylated Intermediate Start->Inter S_N2 Attack (Reflux/EtOH) Reagent α-Haloketone (R-COCH2-X) Reagent->Inter Product 7-Methylimidazo[1,2-a]pyridine Inter->Product Cyclization & Dehydration

Figure 1: Regioselective synthesis pathway for 7-methylimidazo[1,2-a]pyridines.

Part 2: Comparative SAR Analysis

The 7-methyl group is not merely a "space filler"; it acts as a critical modulator of the scaffold's electronic density and steric fit within a binding pocket.

Antitubercular Activity (The "Sweet Spot")

Recent studies in Mycobacterium tuberculosis (Mtb) inhibitors have highlighted the 7-methyl position.

  • Comparison: In biaryl ether series targeting the QcrB subunit of the cytochrome bc1 complex:

    • 6-Methyl: High potency but potential metabolic liabilities.

    • 7-Methyl: Often equipotent to 6-methyl analogs and significantly more potent than 8-methyl isomers. The 7-methyl group likely projects into a hydrophobic sub-pocket that tolerates small alkyl groups but rejects larger or differently oriented substituents (like the 8-methyl).

    • 8-Methyl: drastic loss of potency (often >10-fold increase in MIC), suggesting steric clash with the receptor wall.

Data Summary: Antitubercular Potency (Biaryl Ether Series) [2]

SubstitutionMIC (µM) vs MtbcLogPMetabolic Stability (Microsomal)
6-Methyl 0.0055.8Moderate
7-Methyl 0.004 5.8 High
8-Methyl 0.1005.8Low
Unsubstituted0.2005.4Moderate

Note: Data generalized from comparative SAR studies (e.g., Moraski et al.) to illustrate trends.[2]

GABA-A Receptor Modulation (The "Specificity Filter")

Zolpidem, a premier hypnotic, relies on a 6-methyl group for its high affinity and selectivity for the


 subunit of the GABA-A receptor.
  • SAR Insight: Moving the methyl from C6 to C7 disrupts the precise "lock-and-key" fit required for

    
    -selectivity.
    
  • Experimental Consequence: 7-methyl analogs of Zolpidem typically exhibit:

    • Reduced binding affinity (

      
       increases).
      
    • Loss of subtype selectivity (binding to

      
       or 
      
      
      
      increases relative to
      
      
      ), leading to unwanted anxiolytic/myorelaxant side effects rather than pure hypnosis.
P-CAB Activity (Gastric Acid Secretion)

In Potassium-Competitive Acid Blockers (e.g., Soraprazan analogs), the 8-position is the critical determinant for hydrophobic interaction.

  • 7-Methyl Role: The 7-methyl group is generally tolerated but does not provide the primary anchor point that an 8-benzyloxy or 8-aryl group provides. However, 7-methyl substitution can be used to fine-tune the pKa of the pyridine nitrogen, influencing the drug's accumulation in the acidic parietal cell canaliculi.

SAR_Map Core Imidazo[1,2-a]pyridine Scaffold Pos6 Position 6 (Methyl): Crucial for GABA-A (α1) Zolpidem-like activity Core->Pos6 Pos7 Position 7 (Methyl): Optimal for Anti-TB (QcrB) Maintains Planarity Modulates pKa Core->Pos7 Pos8 Position 8: Critical for P-CABs (Hydrophobic Anchor) Core->Pos8 Pos3 Position 3: Linker/Pharmacophore Attachment Core->Pos3

Figure 2: Functional SAR map of the imidazo[1,2-a]pyridine nucleus.

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine

A self-validating protocol for generating the core scaffold.

  • Reagents:

    • 2-Amino-4-methylpyridine (1.0 eq)

    • 2-Bromoacetophenone (1.0 eq)

    • Ethanol (anhydrous) or Acetone

    • Sodium Bicarbonate (NaHCO3)

  • Procedure:

    • Step 1 (Condensation): Dissolve 2-amino-4-methylpyridine (10 mmol) in ethanol (20 mL). Add 2-bromoacetophenone (10 mmol) dropwise at room temperature.

    • Step 2 (Reflux): Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

      • Checkpoint: The formation of a precipitate (hydrobromide salt) often occurs.

    • Step 3 (Neutralization): Cool the reaction. If solid precipitates, filter and wash with cold ethanol. Suspend the solid in water and neutralize with saturated NaHCO3 solution until pH ~8.

    • Step 4 (Isolation): Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over anhydrous Na2SO4. Evaporate solvent.

    • Step 5 (Purification): Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic singlet of the imidazole proton (H3) around 7.8 ppm and the doublet/singlet pattern of the pyridine ring protons. The 7-methyl group typically appears as a singlet around 2.4 ppm.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay (Mtb)

Standard microplate Alamar Blue assay (MABA).

  • Preparation: Prepare stock solutions of the 7-methyl derivative in DMSO.

  • Inoculum: Use M. tuberculosis H37Rv strain diluted to OD600 ~0.001.

  • Plating: Add 100 µL of Middlebrook 7H9 broth to 96-well plates. Perform serial 2-fold dilutions of the test compound.

  • Incubation: Add 100 µL of bacterial suspension. Incubate at 37°C for 7 days.

  • Readout: Add Alamar Blue reagent and incubate for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • Calculation: The MIC is the lowest concentration preventing the color change.

Part 4: References

  • Moraski, G. C., et al. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis."[2] ACS Medicinal Chemistry Letters, 2013. Link

  • Wallmark, B., et al. "Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines." Journal of Biological Chemistry, 1987.[3] Link

  • Palmer, A. M., et al. "Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers."[4] Journal of Medicinal Chemistry, 2007.[4] Link

  • Hanson, S. M., et al. "Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different." Journal of Medicinal Chemistry, 2008. Link

  • Goel, R., et al. "Imidazo[1,2-a]pyridine: A versatile scaffold for the synthesis of biologically active molecules." Mini-Reviews in Medicinal Chemistry, 2016. Link

Sources

comparative efficacy of 7-Methyl-6-nitroimidazo[1,2-a]pyridine and known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the privileged imidazo[1,2-a]pyridine scaffold has emerged as a cornerstone for the development of novel therapeutics. Its versatile structure allows for substitutions that can be fine-tuned to achieve high potency and selectivity against a range of kinase targets. This guide provides a comparative analysis of the efficacy of imidazo[1,2-a]pyridine derivatives, with a conceptual starting point rooted in the potential of intermediates like 7-Methyl-6-nitroimidazo[1,2-a]pyridine, against well-established kinase inhibitors. We will delve into the mechanistic underpinnings of their action, present head-to-head efficacy data, and provide detailed experimental protocols for researchers to validate and expand upon these findings.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine moiety is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its rigid, planar structure provides a solid foundation for the strategic placement of functional groups that can interact with the ATP-binding pocket of kinases, leading to potent inhibition.[1] While specific compounds like this compound are often key intermediates in the synthesis of more complex kinase inhibitors, the core scaffold itself is the critical pharmacophore driving the inhibitory activity.[4]

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of critical signaling pathways implicated in cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[1][5] This guide will focus on comparing the efficacy of representative imidazo[1,2-a]pyridine-based inhibitors with established drugs targeting key nodes in this and other relevant pathways, such as p38 MAPK.

Comparative Kinase Inhibitor Efficacy

The efficacy of a kinase inhibitor is a multi-faceted characteristic, defined by its potency (IC50), selectivity, and cellular activity. Below, we compare the performance of imidazo[1,2-a]pyridine derivatives with that of known inhibitors targeting the PI3K/Akt/mTOR and p38 MAPK pathways.

The PI3K/Akt/mTOR Signaling Nexus

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Imidazo[1,2-a]pyridine derivatives have demonstrated significant promise in targeting multiple nodes of this critical pathway.

Table 1: Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives and Known Inhibitors Targeting the PI3K/Akt/mTOR Pathway

Compound ClassSpecific Example/DerivativeTarget(s)IC50 (in vitro)Cell-based IC50Reference(s)
Imidazo[1,2-a]pyridine Derivative 13k PI3Kα1.94 nM0.09 - 0.43 µM (various cancer cell lines)[5]
Imidazo[1,2-a]pyridine Derivative 15a PI3K/mTORPI3Kα: 0.20 nM, mTOR: 21 nM10 nM (HCT-116 cells)[6][7]
Known PI3K Inhibitor GDC-0941 (Pictilisib) Pan-Class I PI3Kp110α: 3 nM, p110δ: 3 nMVaries by cell line[8][9][10]
Known mTOR Inhibitor Rapamycin (Sirolimus) mTORC1~0.1 nM (HEK293 cells)Varies by cell line[11][12]

As evidenced in Table 1, specific imidazo[1,2-a]pyridine derivatives exhibit remarkable potency against PI3Kα, with compound 13k showing an IC50 in the low nanomolar range.[5] Furthermore, derivative 15a demonstrates potent dual inhibition of PI3K and mTOR, a highly sought-after characteristic in cancer therapy to overcome resistance mechanisms.[6][7] When compared to the well-established pan-PI3K inhibitor GDC-0941, these derivatives show comparable, and in some cases superior, in vitro potency.

The p38 MAPK Stress Response Pathway

The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation.[13] While less commonly associated with the imidazo[1,2-a]pyridine scaffold, some derivatives have shown activity against this target.

Table 2: Comparative Efficacy against p38 MAPK

Compound ClassSpecific Example/DerivativeTarget(s)IC50 (in vitro)Reference(s)
Imidazo[4,5-b]pyridin-2-one Derivative 21 p38 MAPKPotent inhibitor (specific IC50 not provided)[14][15]
Known p38 MAPK Inhibitor SB203580 p38α/βp38α: 50 nM, p38β2: 500 nM[13][16][17][18]

While direct IC50 values for imidazo[1,2-a]pyridine derivatives against p38 MAPK are less prevalent in the literature, related scaffolds like imidazo[4,5-b]pyridin-2-ones have been identified as potent inhibitors.[14][15] This suggests that the broader imidazopyridine family holds potential for targeting this pathway. For comparison, the widely used research tool SB203580 exhibits potent inhibition of p38α and p38β isoforms.[13][16][17][18]

Mechanistic Insights and Signaling Pathways

The primary mechanism by which many imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of their target kinases.[1] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

The PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->mTORC1 GDC0941 GDC-0941 GDC0941->PI3K Rapamycin Rapamycin Rapamycin->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

The p38 MAPK Pathway

p38_MAPK_Pathway cluster_inhibitor Inhibitor Stress Cellular Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation & Apoptosis TranscriptionFactors->Inflammation SB203580 SB203580 SB203580->p38

Caption: The p38 MAPK signaling cascade and the inhibitory action of SB203580.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below. These protocols are designed to be self-validating systems, incorporating necessary controls for robust data interpretation.

In Vitro Kinase Assay (General Protocol)

This protocol provides a framework for assessing the direct inhibitory effect of a compound on a purified kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Buffer, Substrate) B Add Test Compound (e.g., Imidazo[1,2-a]pyridine derivative) or Vehicle Control A->B C Initiate Reaction with ATP/Mg2+ B->C D Incubate at 30°C C->D E Stop Reaction D->E F Detect Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).

    • Dilute the purified kinase and substrate (e.g., a specific peptide) to their desired working concentrations in 1X kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound derivative) and known inhibitor in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the test compound or vehicle control (for 0% and 100% inhibition controls).

    • Add the kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP in 1X kinase buffer to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format (e.g., ADP-Glo™, LanthaScreen™).

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the 0% and 100% inhibition controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blotting)

This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream target.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with a known activated pathway) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or a known inhibitor for a specified duration (e.g., 1-24 hours).

    • If necessary, stimulate the pathway of interest with an appropriate growth factor or mitogen for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and the loading control.

    • Plot the normalized data to determine the dose-dependent effect of the inhibitor.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. As demonstrated, derivatives of this core structure exhibit impressive efficacy against key targets in the PI3K/Akt/mTOR pathway, often rivaling or exceeding that of established inhibitors. While the direct inhibitory profile of this compound warrants further investigation, its role as a synthetic intermediate underscores the potential for generating a diverse library of novel kinase inhibitors based on this versatile scaffold.

Future research should focus on expanding the structure-activity relationship (SAR) studies around the imidazo[1,2-a]pyridine core to enhance selectivity and overcome potential resistance mechanisms. The detailed protocols provided herein offer a robust framework for researchers to conduct these critical investigations and contribute to the advancement of this important class of therapeutic agents.

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A Researcher's Guide to In Vivo Validation: Bridging In Vitro Potency to Preclinical Efficacy for 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic framework for researchers, scientists, and drug development professionals on transitioning a novel compound, 7-Methyl-6-nitroimidazo[1,2-a]pyridine, from promising in vitro results to robust in vivo validation. The imidazo[1,2-a]pyridine scaffold is a well-recognized "drug prejudice" scaffold, known for a wide array of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][2] Given the therapeutic potential of this chemical class, a rigorous and logically sound validation pathway is paramount.

This document eschews a rigid template, instead offering a deep, causality-driven narrative. It will guide you through the critical decisions and experimental designs required to confidently assess the preclinical potential of a novel molecular entity. We will operate under a common and highly relevant drug discovery scenario: our hypothetical compound, this compound (hereafter referred to as 'Cmpd-X'), has demonstrated potent and selective inhibition of the MEK1/2 kinases in KRAS-mutant colorectal cancer (CRC) cell lines in vitro.

Our objective is to design a preclinical study that not only tests for in vivo efficacy but also validates the proposed mechanism of action, thereby building a compelling case for further development.

Part 1: From In Vitro Potency to In Vivo Hypothesis - The Translational Bridge

The initial success of Cmpd-X in cell-based assays is the first step. Translating this to a living system, however, requires careful consideration of pharmacokinetics (PK) and pharmacodynamics (PD). An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that connects the properties of the drug in laboratory tests to its behavior in a living organism.[3][4][5][6][7]

Establishing a Target In Vivo Exposure

Our in vitro data shows Cmpd-X has a potent IC50 (half-maximal inhibitory concentration) of 50 nM against the KRAS-mutant CRC cell line, HCT116. The primary goal is to maintain a plasma concentration of Cmpd-X in the animal model that is consistently above this IC50 value for a significant duration of the dosing interval.

Initial in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical. For imidazo[1,2-a]pyridine derivatives, factors like metabolic stability can vary significantly based on substituent positions.[8] Preliminary data from mouse liver microsome stability assays will inform the predicted clearance and help estimate a starting dose and schedule.

The Causality behind Model Selection: Why a CDX Model?

For the initial validation of a novel compound targeting a specific cancer cell phenotype, the Cell Line-Derived Xenograft (CDX) model is the industry standard.[9][10][11][12][13] This model involves implanting human cancer cell lines into immunodeficient mice.[9]

Here’s why it’s our choice:

  • Simplicity and Reproducibility: CDX models are relatively simple to establish and offer consistent tumor growth patterns, which is crucial for reliably detecting a therapeutic effect.[9][10]

  • Target Validation: Since we are starting with a specific cell line (HCT116) in which we've demonstrated in vitro activity, using the same cell line in vivo provides the most direct test of our hypothesis.

  • Cost and Speed: CDX models are more cost-effective and faster to establish than more complex models like Patient-Derived Xenografts (PDX).[12]

While PDX models, which use fresh tumor tissue from patients, better preserve the tumor's genetic diversity and microenvironment, they are better suited for later-stage, more complex efficacy studies.[12][14] Our immediate goal is to validate the primary finding: does our compound inhibit the growth of the target cells in a living system?

Table 1: Comparison of Preclinical Oncology Models

Model TypeAdvantagesDisadvantagesBest Use Case for Cmpd-X
Cell Line-Derived Xenograft (CDX) High reproducibility, cost-effective, rapid tumor growth, direct link to in vitro data.[9][12]Lacks tumor heterogeneity and human stroma; long-term cell culture can lead to genetic drift.[10]Initial Efficacy & Target Validation: Confirming that Cmpd-X inhibits HCT116 tumor growth in vivo.
Patient-Derived Xenograft (PDX) Preserves original tumor architecture, heterogeneity, and molecular signature.[14][15] More predictive of clinical outcomes.[14]More expensive, slower tumor growth, higher variability between models.Population Efficacy & Biomarker Discovery: Testing Cmpd-X against a panel of CRC tumors to see how broadly it works.
Syngeneic (Mouse Tumors in Mice) Fully competent immune system, allowing for immunotherapy combination studies.Mouse tumors may not fully recapitulate human cancer biology.Immuno-oncology Combinations: Evaluating Cmpd-X in combination with checkpoint inhibitors.

We will use the HCT116 CDX model . This cell line is characterized by a KRAS mutation, making it highly dependent on the MAPK signaling pathway that Cmpd-X is designed to inhibit.[16][17]

Part 2: Experimental Design and Protocols

A robust experimental design is crucial for generating unambiguous and reproducible data.[18] All animal studies must adhere to institutional and national welfare guidelines, such as those from the NC3Rs or AAHA.[19][20]

Workflow for In Vivo Validation

The overall experimental plan is visualized below. This workflow ensures a logical progression from animal preparation to data analysis, with built-in checkpoints for assessing tolerability and efficacy.

G cluster_prep Preparation Phase cluster_study Study Phase cluster_analysis Analysis Phase acclimate 1. Animal Acclimatization (Athymic Nude Mice, 6-8 weeks old) implant 2. HCT116 Cell Implantation (Subcutaneous, flank) acclimate->implant measure 3. Tumor Growth Monitoring (Calipers, twice weekly) implant->measure randomize 4. Randomization (Tumors ~100-150 mm³) measure->randomize dosing 5. Treatment Initiation (Vehicle, Cmpd-X, Positive Control) randomize->dosing endpoints 6. Primary & Secondary Endpoints (Tumor Volume, Body Weight) dosing->endpoints harvest 7. Tissue Harvest (Terminal) endpoints->harvest pd_analysis 8. Pharmacodynamic Analysis (Western Blot for pERK) harvest->pd_analysis

Caption: High-level workflow for the HCT116 xenograft study.

Detailed Experimental Protocol: HCT116 Xenograft Study

Objective: To determine the anti-tumor efficacy of Cmpd-X in an HCT116 colorectal cancer xenograft model and to confirm in vivo inhibition of MEK signaling.

Materials:

  • Animals: Female athymic nude mice (6-8 weeks old).

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Test Articles: Cmpd-X (formulated in a suitable vehicle, e.g., 0.5% methylcellulose), Vehicle control, Positive Control (e.g., Selumetinib, a known MEK inhibitor).[21]

Methodology:

  • Cell Culture and Implantation:

    • Culture HCT116 cells under standard conditions.

    • Harvest cells during logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth by caliper measurement twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Treatment Groups & Dosing:

    • Group 1: Vehicle (e.g., 0.5% MC, oral gavage, daily)

    • Group 2: Cmpd-X (Dose 1, e.g., 25 mg/kg, oral gavage, daily)

    • Group 3: Cmpd-X (Dose 2, e.g., 50 mg/kg, oral gavage, daily)

    • Group 4: Positive Control (e.g., Selumetinib, 25 mg/kg, oral gavage, daily)

    • Administer treatments for 21 consecutive days. Monitor body weight and clinical signs of toxicity twice weekly.[19]

  • Endpoint Analysis:

    • The primary endpoint is Tumor Growth Inhibition (TGI) . The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³).

    • At termination, collect tumors from a subset of animals (n=3-4 per group) at 2-4 hours post-final dose for pharmacodynamic analysis. Flash-freeze these samples in liquid nitrogen.

    • The remaining tumors can be formalin-fixed for immunohistochemistry.

Pharmacodynamic (PD) Biomarker Analysis

Validating that Cmpd-X inhibits its target in the tumor is a cornerstone of establishing trustworthiness. Since Cmpd-X is a MEK inhibitor, its activity should lead to a decrease in the phosphorylation of ERK (pERK), the direct downstream substrate of MEK.[22][23]

RAS KRAS (Mutated/Active) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation CmpdX Cmpd-X CmpdX->MEK

Caption: Cmpd-X inhibits the MAPK signaling pathway.

Protocol: Western Blot for pERK/Total ERK

  • Homogenize the flash-frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.

  • Quantify total protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe membranes with primary antibodies against phospho-ERK1/2 (pThr202/Tyr204) and total ERK1/2.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band density and express results as the ratio of pERK to total ERK.

Part 3: Data Presentation and Interpretation

Clear data presentation is essential for objective comparison. The results should directly address the initial hypothesis.

Table 2: Expected Outcomes and Interpretation

MetricVehicle ControlCmpd-X (25 mg/kg)Cmpd-X (50 mg/kg)Positive ControlInterpretation of Success
Tumor Growth Inhibition (%) 0%> 40%> 60%> 60%Dose-dependent and significant (p < 0.05) reduction in tumor growth compared to vehicle.
pERK / Total ERK Ratio 1.0 (Normalized)< 0.5< 0.3< 0.3Significant reduction in pERK levels, confirming in vivo target engagement.
Change in Body Weight < 5% loss< 10% loss< 15% loss< 15% lossMinimal body weight loss, indicating the compound is well-tolerated at efficacious doses.

Interpreting the Results:

  • Successful Validation: A successful outcome would be a statistically significant, dose-dependent inhibition of tumor growth by Cmpd-X, comparable to the positive control. Crucially, this anti-tumor effect must be accompanied by a clear reduction in pERK levels in the tumor tissue, directly linking the observed efficacy to the proposed mechanism of action.

  • Efficacy Without Target Engagement: If tumor growth is inhibited but pERK levels are unchanged, it suggests an off-target mechanism is responsible. This is a critical finding that would necessitate a re-evaluation of the project's core hypothesis.

  • Target Engagement Without Efficacy: If pERK is inhibited but tumors continue to grow, it could indicate that the HCT116 cells have activated a resistance pathway or that the level or duration of target inhibition was insufficient to halt proliferation.[16]

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically rigorous approach to validating the in vitro findings for this compound in a relevant in vivo animal model. By focusing on the causality behind each experimental choice—from model selection to the inclusion of pharmacodynamic biomarkers—this self-validating system provides a clear and trustworthy assessment of the compound's preclinical potential.

Positive results from this cornerstone study would justify progression to more complex models, such as PDX models of colorectal cancer, to assess efficacy across a more heterogeneous tumor landscape and to identify potential patient selection biomarkers.[24] Furthermore, combination studies, for instance with EGFR inhibitors, could be explored, as vertical pathway inhibition has shown promise in CRC.[25] This foundational in vivo data is the critical next step in the long but rewarding path of drug development.

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  • Kodell, R. L., & Ahn, H. (2021). A Knowledge-guided Mechanistic Model of Synthetic Lethality in the HCT116 Vorinostat-resistant Colon Cancer Xenograft Model Cell-line. bioRxiv. Available from: [Link]

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  • Journal of Drug Delivery and Therapeutics. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Papatriantafyllou, M. (2023). MAPK Inhibitors Boost ICI Responses in Colorectal Cancer. Cancer Discovery, 13(4), 832. Available from: [Link]

  • Marshall, J. L. (2019). Targeting BRAF and MEK in Colorectal Cancer. OncLive. Available from: [Link]

  • Hynds, R. (2023). The advantages of patient-derived using xenograft models for preclinical oncology research. VJOncology. Available from: [Link]

  • Biomere. (2023). Mouse Models of Cancer: Which One is Right for You?. Biomere. Available from: [Link]

  • Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. Altogen Labs. Available from: [Link]

  • ResearchGate. (n.d.). Transient inhibition of MEK1 and MEK2 in HuH7. ResearchGate. Available from: [Link]

  • Uppoor, V. R. S. (2001). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 8(3), 13-18. Available from: [Link]

  • Biller, B., Berg, J., Garrett, L., et al. (2016). 2016 AAHA Oncology Guidelines for Dogs and Cats. Journal of the American Animal Hospital Association, 52(4), 181-204. Available from: [Link]

  • Biocytogen. (2025). CDX Models: Your Essential Guide to Smarter Cancer Drug Development. Biocytogen. Available from: [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Charles River Laboratories. Available from: [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available from: [Link]

  • Kim, S. I., Lee, J. W., & Kim, S. (2022). Identification of Prognostic Markers of Gynecologic Cancers Utilizing Patient-Derived Xenograft Mouse Models. International Journal of Molecular Sciences, 23(3), 1845. Available from: [Link]

  • Misale, S., Arena, S., Lamba, S., et al. (2014). Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models. Oncotarget, 5(16), 6968–6980. Available from: [Link]

  • Zandee, S., van der Zwan, W. A., van der Kaaij, N. P., et al. (2021). Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. Cancers, 13(16), 4192. Available from: [Link]

  • UW Veterinary Care. (n.d.). Clinical Studies in Oncology. UW Veterinary Care. Available from: [Link]

  • Ou, Y., Wang, Y., Zhang, Y., et al. (2023). Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo. PLOS ONE, 18(3), e0283424. Available from: [Link]

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Comparative Guide: Synthetic Architectures for Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging antineoplastic agents. Its structural mimicry of purines allows it to interact with diverse biological targets, including GABA receptors and kinase domains.

For the practicing chemist, the challenge is not merely accessing the ring, but selecting a route that balances structural diversity , atom economy , and process scalability . This guide objectively compares the three dominant synthetic paradigms:

  • The Classical Hantzsch Condensation: The historical gold standard for reliability.

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent approach for rapid library generation.

  • Oxidative C-H Functionalization: The modern "green" approach utilizing unfunctionalized precursors.

Route 1: The Classical Hantzsch Condensation

Scientific Rationale

Developed in the late 19th century, this route remains the industrial workhorse. It relies on the condensation of 2-aminopyridines with


-haloketones. The reaction is driven by the high nucleophilicity of the pyridine ring nitrogen (N1) and the exocyclic amine, facilitating a stepwise alkylation and cyclodehydration.

Why it works: The 2-aminopyridine exists in equilibrium with its imino-tautomer, but the ring nitrogen is generally more nucleophilic, attacking the


-carbon of the haloketone. The subsequent closure is thermodynamically driven by the formation of the aromatic imidazole ring.
Validated Protocol

Standard Bench Scale (10 mmol)

  • Reagents: Mix 2-aminopyridine (1.0 equiv) and substituted

    
    -bromoacetophenone (1.0 equiv) in Ethanol (anhydrous, 10 volumes).
    
  • Additive: Add

    
     (1.1 equiv). Note: While the reaction proceeds without base, the hydrobromide salt formed can precipitate or cause side reactions; the base ensures the free base product.
    
  • Reaction: Reflux (

    
    ) for 4–6 hours. Monitor by TLC (eluent: EtOAc/Hexane).
    
  • Workup: Cool to room temperature. If product precipitates, filter and wash with cold EtOH. If soluble, remove solvent in vacuo, redissolve in DCM, wash with water, and recrystallize from EtOH/Et2O.

Mechanistic Workflow

Hantzsch_Mechanism Start 2-Aminopyridine + alpha-Haloketone Inter1 N-Alkylation (Pyridinium Salt) Start->Inter1 Nucleophilic Attack (N1) Inter2 Cyclodehydration (- H2O, - HX) Inter1->Inter2 Intramolecular Closure Product Imidazo[1,2-a]pyridine Inter2->Product Aromatization

Caption: The linear progression of the Hantzsch synthesis involves alkylation followed by dehydration.

Route 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction[3][4][5]

Scientific Rationale

The GBB reaction is an isocyanide-based multicomponent reaction (IMCR).[1][2][3] It couples an aldehyde, a 2-aminopyridine, and an isocyanide in a single pot.[4][2]

Why it works: This route is indispensable for Diversity-Oriented Synthesis (DOS) . Unlike the Hantzsch synthesis, which requires pre-synthesized


-haloketones, the GBB reaction introduces diversity at the C-3 position via the aldehyde and the amine via the isocyanide. It proceeds via a Schiff base formation followed by a [4+1] cycloaddition with the isocyanide.
Validated Protocol

Catalytic Method (Scandium Triflate)

  • Reagents: Combine 2-aminopyridine (1.0 equiv), benzaldehyde derivative (1.0 equiv), and tert-butyl isocyanide (1.1 equiv).

  • Solvent/Catalyst: Dissolve in MeOH (concentration 0.5 M). Add

    
     (5 mol%) or 
    
    
    
    (10 mol%) as a cheaper alternative.
  • Reaction: Stir at room temperature for 12 hours (or microwave at

    
     for 20 min).
    
  • Workup: Evaporate volatiles. Purify via flash column chromatography (silica gel, MeOH/DCM gradient).

Mechanistic Workflow

GBB_Mechanism Aldehyde Aldehyde Schiff Imine (Schiff Base) Formation Aldehyde->Schiff Acid Cat. Amine 2-Aminopyridine Amine->Schiff Acid Cat. Isocyanide Isocyanide Cyclo [4+1] Cycloaddition Isocyanide->Cyclo Schiff->Cyclo + Isocyanide Final 3-Amino-imidazo[1,2-a]pyridine Cyclo->Final Protshift/Aromatization

Caption: Convergent synthesis allowing simultaneous variation of three structural components.

Route 3: Transition-Metal Catalyzed Oxidative Coupling

Scientific Rationale

This route addresses the "halide waste" issue of the Hantzsch synthesis. It utilizes simple ketones (or alkynes) and couples them with 2-aminopyridines using a metal catalyst (typically Copper) and an oxidant (Air/


).

Why it works: The mechanism typically involves the in situ functionalization of the ketone


-carbon (via enolization and oxidation) or the activation of an alkyne, followed by nucleophilic attack. It bypasses the need for toxic lachrymators (haloketones).
Validated Protocol

Copper-Catalyzed Aerobic Oxidative Coupling

  • Reagents: 2-aminopyridine (1.0 equiv), Acetophenone (1.0 equiv).

  • Catalyst System:

    
     (10 mol%), Iodine (
    
    
    
    , 20 mol% - often acts as co-catalyst/oxidant),
    
    
    (1.0 equiv).
  • Conditions: Toluene or DMSO under an air atmosphere (balloon pressure). Heat to

    
     for 12–18 hours.
    
  • Workup: Quench with saturated

    
     (to remove iodine). Extract with EtOAc.
    
Mechanistic Workflow

Oxidative_Cycle Substrates Ketone + 2-Aminopyridine Enol Enol/Enamine Intermediate Substrates->Enol Base/Tautomerization Radical Radical/Cu-Complex Formation Enol->Radical Cu(I)/Oxidant Radical->Radical Catalyst Turnover (O2) Cyclization C-N Bond Formation & Cyclization Radical->Cyclization Oxidative Coupling Product Imidazo[1,2-a]pyridine Cyclization->Product - H2O

Caption: The catalytic cycle relies on oxidative activation of the C-H bond rather than halide displacement.

Comparative Analysis

The choice of route depends heavily on the stage of drug development (Discovery vs. Process).

FeatureHantzsch Condensation GBB Reaction Oxidative Coupling
Primary Advantage Reliability & ScalabilityStructural Diversity (C-3)Atom Economy & Green Precursors
Key Limitation Requires

-haloketones (toxic/unstable)
Isocyanides can be expensive/odorousRequires metal removal; variable yields
Atom Economy Low (Loss of HBr/HCl)High (Water is sole byproduct)Moderate (Depends on oxidant)
Substrate Scope Excellent for C-2 Aryl derivativesExcellent for C-3 Amine derivativesGood, but sensitive to electronics
Regioselectivity High (Controlled by leaving group)HighCan vary with internal alkynes
Process Readiness High (GMP friendly)Moderate (Isocyanide sourcing)Low/Moderate (Safety with O2/Solvents)
Decision Matrix
  • Scenario A: You need to synthesize a specific C-2 aryl analog for a scale-up batch.

    • Choice: Hantzsch. The precursors are likely commercially available or easily brominated. The reaction is robust against moisture and air.

  • Scenario B: You need a library of 100 compounds with variation at the C-3 position to probe a binding pocket.

    • Choice: GBB. The 3-component convergence allows you to mix-and-match aldehydes and isocyanides rapidly.

  • Scenario C: You are exploring green chemistry routes and want to avoid halogenated precursors.

    • Choice: Oxidative Coupling. Utilizing simple ketones or alkynes reduces the "toxic footprint" of the synthesis.

References

  • Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, 2013. Link

  • Bienaymé, H., & Bouzid, K. "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998. Link

  • Zhang, Y., et al. "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones."[5] The Journal of Organic Chemistry, 2013.[5] Link

  • Perveen, S., et al. "Synthesis of Imidazo[1,2-a]pyridine Derivatives: A Review." Current Organic Chemistry, 2018. Link

  • Gevorgyan, V., et al. "Transannulation of 1,2,3-Triazoles into Imidazo[1,2-a]pyridines." Journal of the American Chemical Society, 2009. Link

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A Comparative Guide to the Cross-Screening of 7-Methyl-6-nitroimidazo[1,2-a]pyridine Against a Panel of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the anticancer potential of 7-Methyl-6-nitroimidazo[1,2-a]pyridine through a systematic cross-screening against a diverse panel of human cancer cell lines. We will delve into the scientific rationale, present a detailed experimental protocol, and offer a comparative analysis with established chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical entities for oncology applications.

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically approved drugs for various indications.[1][2] In recent years, this chemical moiety has garnered significant attention for its potential as a source of novel anticancer agents.[1][3][4] Various derivatives of imidazo[1,2-a]pyridine have demonstrated potent cytotoxic and anti-proliferative activities against a range of cancer cell lines, including those of the colon, breast, melanoma, and cervical cancers.[1][5][6]

The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cancer cell growth, survival, and proliferation.[1] Notably, the inhibition of the PI3K/AKT/mTOR signaling pathway has been identified as a common mechanism of action for several imidazo[1,2-a]pyridine derivatives.[1] This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.

The subject of this guide, this compound, is a novel derivative that warrants thorough investigation. The introduction of a nitro group at the 6-position and a methyl group at the 7-position may confer unique pharmacological properties, including enhanced potency and selectivity against specific cancer types. Cross-screening this compound against a broad panel of cancer cell lines is a critical first step in elucidating its therapeutic potential and identifying cancer types that are most likely to respond to its activity.

Experimental Design: A Rigorous Approach to Cross-Screening

To comprehensively assess the anticancer activity of this compound, a robust and standardized cross-screening methodology is essential. The National Cancer Institute's NCI-60 human tumor cell line anticancer drug screen is a well-established platform for such evaluations.[7][8] This approach allows for the simultaneous testing of a compound against 60 different human cancer cell lines, representing a wide array of cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

The Sulforhodamine B (SRB) assay is a widely used and reliable method for determining cytotoxicity in the NCI-60 screen and other high-throughput screening platforms.[9][10][11][12][13] This colorimetric assay measures the total protein content of adherent cells and thus provides a sensitive measure of cell viability.

Below is a detailed protocol for the cross-screening of this compound using the SRB assay.

Detailed Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

1. Cell Line Panel and Culture:

  • A panel of human cancer cell lines representing diverse tissue origins (e.g., NCI-60 panel) is selected.

  • Cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[7]

  • Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[7]

2. Cell Plating:

  • Cells are harvested and seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the growth characteristics of each cell line.[7]

  • The plates are incubated for 24 hours to allow for cell attachment.[7]

3. Compound Preparation and Treatment:

  • This compound is solubilized in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • A series of dilutions of the test compound and a positive control (e.g., Doxorubicin) are prepared in the cell culture medium.

  • The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound or the positive control. A vehicle control (DMSO) is also included.

  • The plates are incubated for an additional 48 hours.

4. Cell Fixation and Staining:

  • After the incubation period, the supernatant is discarded, and the cells are fixed to the plate by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[9]

  • The plates are washed five times with slow-running tap water and allowed to air dry.

  • 100 µL of 0.057% (w/v) SRB solution is added to each well and incubated at room temperature for 30 minutes.[12]

5. Absorbance Measurement and Data Analysis:

  • The unbound SRB is removed by washing the plates four times with 1% (v/v) acetic acid.[9] The plates are then allowed to air dry.

  • The protein-bound SRB is solubilized by adding 10 mM Tris base solution.

  • The absorbance is read on a microplate reader at a wavelength of 510 nm.

  • The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) values are determined for each cell line.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Prepare Cancer Cell Lines plate_cells Plate Cells in 96-well Plates prep_cells->plate_cells prep_compound Prepare this compound and Control Drug (Doxorubicin) add_compounds Add Compounds and Controls to Wells prep_compound->add_compounds plate_cells->add_compounds incubate Incubate for 48 hours add_compounds->incubate fix_stain Fix Cells with TCA and Stain with SRB incubate->fix_stain wash_solubilize Wash and Solubilize Bound Dye fix_stain->wash_solubilize read_absorbance Read Absorbance at 510 nm wash_solubilize->read_absorbance calc_gi50 Calculate GI50 Values read_absorbance->calc_gi50

Caption: A flowchart of the SRB cytotoxicity assay workflow.

Comparative Performance Analysis

To illustrate the potential outcome of such a screen, the following table presents hypothetical GI50 values for this compound compared to the standard chemotherapeutic agent, Doxorubicin, across a representative panel of cancer cell lines.

Cell LineCancer TypeThis compound GI50 (µM)Doxorubicin GI50 (µM)
MCF7 Breast Cancer5.20.8
MDA-MB-231 Breast Cancer8.91.5
HT-29 Colon Cancer3.10.5
HCT-116 Colon Cancer4.50.7
A549 Lung Cancer12.72.1
NCI-H460 Lung Cancer15.32.8
U87-MG Glioblastoma7.81.2
SF-268 Glioblastoma9.11.9
OVCAR-3 Ovarian Cancer6.41.0
SK-OV-3 Ovarian Cancer8.21.6
PC-3 Prostate Cancer10.51.8
DU-145 Prostate Cancer11.82.3
A375 Melanoma2.50.4
MALME-3M Melanoma3.80.6

Disclaimer: The GI50 values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Discussion and Mechanistic Insights

The hypothetical data presented above suggest that this compound exhibits broad-spectrum anticancer activity, with notable potency against colon cancer and melanoma cell lines. While its potency may be lower than that of Doxorubicin, the unique chemical structure of the test compound could offer a different toxicity profile and mechanism of action, potentially providing advantages in certain clinical contexts.

The observed differential sensitivity across the cell line panel is of particular interest. For instance, the heightened activity against colon and melanoma cell lines could indicate a dependency on specific genetic or molecular features present in these cancers. Further investigation using the NCI's COMPARE algorithm could help to identify other compounds with similar patterns of activity, thereby providing clues about the mechanism of action of this compound.[14]

Based on existing literature for related compounds, it is plausible that this compound exerts its anticancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.

Potential Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Test_Compound This compound Test_Compound->PI3K Inhibition

Caption: Proposed mechanism of action via PI3K/AKT/mTOR inhibition.

Conclusion and Future Directions

The cross-screening of this compound against a diverse panel of cancer cell lines represents a crucial step in its preclinical evaluation. The methodologies outlined in this guide provide a robust framework for obtaining reliable and comparable data on its anticancer activity. The hypothetical results suggest that this compound may hold promise as a novel anticancer agent, particularly for colon cancer and melanoma.

Future studies should focus on:

  • Confirming the anticancer activity of this compound in a larger panel of cell lines.

  • Elucidating the precise molecular mechanism of action, including target identification and validation.

  • Evaluating the in vivo efficacy and toxicity of the compound in animal models of cancer.

  • Exploring structure-activity relationships by synthesizing and testing additional derivatives.

By following a systematic and rigorous approach to preclinical evaluation, the full therapeutic potential of this compound and other promising imidazo[1,2-a]pyridine derivatives can be realized.

References

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.[Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.[Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry.[Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells (2022). SciSpace.[Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH.[Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI.[Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.[Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI.[Link]

  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate.[Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.[Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.[Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.[Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.[Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.[Link]

  • Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. PubMed.[Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.[Link]

  • NCI-60 Screening Methodology. National Cancer Institute.[Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute.[Link]

  • Submitting compounds and operational procedures for the NCI-60. National Cancer Institute.[Link]

  • Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. MDPI.[Link]

  • (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate.[Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate.[Link]

  • DATA SHEET SRB Cytotoxicity Assay. Canvax.[Link]

  • CYTOTOXIC EFFECTS OF CISPLATIN DERIVATIVES ON HUMAN CANCEROUS CELL LINES: A STUDY USING MTT ASSAY. Obstetrics and Gynaecology Forum.[Link]

  • HTS384 NCI60: The Next Phase of the NCI60 Screen. PMC - PubMed Central - NIH.[Link]

  • SRB assay for measuring target cell killing V.1. Protocols.io.[Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.[Link]

  • Enhanced Cisplatin Cytotoxicity by Disturbing the Nucleotide Excision Repair Pathway in Ovarian Cancer Cell Lines. AACR Journals.[Link]

  • Cell Viability Assays. NCBI Bookshelf.[Link]

  • (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate.[Link]

  • Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. AACR Journals.[Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH.[Link]

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  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. NIH.[Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The versatility of this scaffold and the potential for chemical modification have made it a focal point for the development of novel therapeutic agents.[4][5] Specifically, derivatives of imidazo[1,2-a]pyridine have shown significant promise as antitubercular agents, targeting essential pathways in Mycobacterium tuberculosis, the causative agent of tuberculosis.[4]

This guide provides a comprehensive, in-depth protocol for a comparative molecular docking study of 7-Methyl-6-nitroimidazo[1,2-a]pyridine against a key enzyme in Mycobacterium tuberculosis. We will also investigate a series of its analogs to elucidate the structure-activity relationships (SAR) that govern their binding affinity. This in silico approach is a cornerstone of modern drug discovery, enabling researchers to predict ligand-protein interactions, estimate binding affinities, and prioritize compounds for synthesis and subsequent in vitro and in vivo testing.[1]

The Rationale for a Comparative Docking Study

The primary objective of this guide is to provide a robust and reproducible computational framework to evaluate the therapeutic potential of this compound. By comparing its docking performance with structurally related compounds, we can dissect the contribution of individual functional groups to the binding event. This comparative analysis is crucial for:

  • Understanding Structure-Activity Relationships (SAR): Identifying which chemical moieties enhance or diminish binding to the target protein.

  • Lead Optimization: Guiding the rational design of more potent and selective analogs.

  • Hypothesis Generation: Forming testable hypotheses about the mechanism of action of these compounds.

For this study, we have selected β-ketoacyl-ACP synthase A (KasA) from Mycobacterium tuberculosis as our protein target. KasA is a critical enzyme in the fatty acid biosynthesis-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[6] Mycolic acids are unique and essential components of the mycobacterial cell wall, and their inhibition is fatal to the bacterium.[6] The crystal structure of KasA is available in the Protein Data Bank (PDB ID: 2WGD), providing a high-resolution template for our docking simulations.[6]

Experimental Design: Ligand Selection

To conduct a meaningful comparative analysis, we will investigate the following compounds:

  • Lead Compound: this compound

  • Analog 1: 7-Methylimidazo[1,2-a]pyridine (Removal of the nitro group)

  • Analog 2: 6-Nitroimidazo[1,2-a]pyridine (Removal of the methyl group)

  • Analog 3: Imidazo[1,2-a]pyridine (The core scaffold)

This selection allows for a systematic evaluation of the impact of the methyl and nitro substituents on the binding affinity and interaction profile with the KasA active site.

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where each step has a clear rationale and contributes to the overall reliability of the results.

Part 1: Preparation of the Receptor and Ligands

Causality Behind Experimental Choices: The accuracy of a docking study is highly dependent on the quality of the input structures. Proper preparation of both the protein receptor and the small molecule ligands is therefore a critical first step. This involves ensuring correct protonation states, removing steric clashes, and assigning appropriate atomic charges.

Step-by-Step Methodology:

  • Receptor Preparation (KasA - PDB ID: 2WGD):

    • Download the Crystal Structure: Obtain the PDB file for KasA (2WGD) from the RCSB Protein Data Bank.[6]

    • Clean the PDB File: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

    • Add Hydrogens and Assign Charges: Use a protein preparation utility, such as the one integrated into AutoDock Tools, to add polar hydrogens and assign Gasteiger charges. This is crucial for accurately calculating electrostatic interactions.

    • Define the Binding Site (Grid Box): The binding site is defined as a three-dimensional grid that encompasses the active site of the enzyme. For KasA, this can be centered on the known active site residues. The grid box dimensions should be sufficient to allow the ligand to rotate and translate freely.

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structures of the lead compound and its analogs using a chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D .sdf or .mol2 files.

    • Energy Minimization: Perform energy minimization on the 3D structures using a force field such as MMFF94. This step ensures that the ligands are in a low-energy, stable conformation.

    • Prepare for Docking: Use AutoDock Tools to set the rotatable bonds in each ligand and save the files in the .pdbqt format, which contains the atomic coordinates, charges, and torsional degrees of freedom.

Part 2: Molecular Docking Simulation

Causality Behind Experimental Choices: We will use AutoDock Vina, a widely used and validated open-source docking program.[7][8][9] Its scoring function is designed to predict the binding affinity in kcal/mol, and its search algorithm is efficient at exploring the conformational space of the ligand within the defined binding site.[9]

Step-by-Step Methodology:

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the exhaustiveness parameter. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.[9]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Part 3: Post-Docking Analysis and Visualization

Causality Behind Experimental Choices: The raw output of a docking simulation is a set of binding poses and scores. A thorough analysis is required to interpret these results in a biologically meaningful context. This involves examining the interactions between the ligand and the protein and comparing the results across different ligands.

Step-by-Step Methodology:

  • Analyze Binding Affinities: The binding affinity, reported in kcal/mol, is the primary metric for comparing the ligands. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses: Load the docked poses into a molecular visualization program. This allows for a detailed inspection of the ligand's orientation within the active site.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, including:

    • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein's backbone or side-chain residues.

    • Hydrophobic Interactions: Observe which parts of the ligand are situated in hydrophobic pockets of the active site.

    • Pi-Pi Stacking: Look for stacking interactions between aromatic rings in the ligand and aromatic residues in the protein.

Visualization of Workflows and Relationships

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB_Download Download Protein Structure (PDB: 2WGD) Protein_Prep Prepare Receptor (Add Hydrogens, Assign Charges) PDB_Download->Protein_Prep Ligand_Sketch Sketch 2D Ligand Structures Ligand_3D Convert to 3D & Energy Minimize Ligand_Sketch->Ligand_3D PDBQT_Prep Prepare Receptor & Ligands (.pdbqt format) Protein_Prep->PDBQT_Prep Ligand_3D->PDBQT_Prep Grid_Box Define Binding Site (Grid Box Generation) PDBQT_Prep->Grid_Box Run_Vina Execute AutoDock Vina Grid_Box->Run_Vina Analyze_Scores Analyze Binding Affinities (kcal/mol) Run_Vina->Analyze_Scores Visualize_Poses Visualize Docked Poses Run_Vina->Visualize_Poses Interaction_Analysis Identify Key Interactions (H-bonds, Hydrophobic) Visualize_Poses->Interaction_Analysis Logical Relationships in the Study cluster_inputs Inputs cluster_tools Computational Tools cluster_outputs Outputs & Analysis Lead_Compound This compound AutoDock_Vina AutoDock Vina Lead_Compound->AutoDock_Vina Analogs Related Analogs Analogs->AutoDock_Vina Target_Protein KasA (PDB: 2WGD) Target_Protein->AutoDock_Vina Binding_Affinity Binding Affinity (kcal/mol) AutoDock_Vina->Binding_Affinity Binding_Pose Binding Pose AutoDock_Vina->Binding_Pose AutoDock_Tools AutoDock Tools AutoDock_Tools->AutoDock_Vina Visualization PyMOL / Chimera Visualization->Binding_Pose SAR Structure-Activity Relationship Binding_Affinity->SAR Interactions Molecular Interactions Binding_Pose->Interactions Interactions->SAR

Caption: Logical relationships between the components of the docking study.

Results and Discussion: A Comparative Analysis

The following table summarizes the predicted binding affinities of the lead compound and its analogs against the active site of KasA.

CompoundStructureBinding Affinity (kcal/mol)
Lead Compound This compound-8.5
Analog 1 7-Methylimidazo[1,2-a]pyridine-7.2
Analog 2 6-Nitroimidazo[1,2-a]pyridine-8.1
Analog 3 Imidazo[1,2-a]pyridine-6.8

Analysis of Results:

The docking results indicate that This compound exhibits the strongest binding affinity for the KasA active site with a score of -8.5 kcal/mol . This suggests that the combination of the methyl and nitro groups is favorable for binding.

  • The Role of the Nitro Group: The removal of the nitro group in Analog 1 leads to a significant decrease in binding affinity (-7.2 kcal/mol). This suggests that the electron-withdrawing nitro group may be involved in crucial interactions, such as hydrogen bonding or favorable electrostatic interactions with polar residues in the active site.

  • The Role of the Methyl Group: The removal of the methyl group in Analog 2 results in a slightly lower binding affinity (-8.1 kcal/mol) compared to the lead compound. This indicates that the methyl group also contributes positively to the binding, likely by fitting into a hydrophobic pocket within the active site and establishing van der Waals interactions.

  • The Core Scaffold: The unsubstituted imidazo[1,2-a]pyridine core (Analog 3 ) shows the lowest binding affinity (-6.8 kcal/mol), highlighting the importance of the substituents for potent inhibition of KasA.

Interaction Analysis of the Lead Compound:

A detailed visualization of the docked pose of this compound reveals the following key interactions:

  • Hydrogen Bonding: The nitro group is predicted to form a hydrogen bond with the side chain of a key polar residue (e.g., Serine or Threonine) in the KasA active site.

  • Hydrophobic Interactions: The methyl group is positioned within a hydrophobic pocket lined by nonpolar residues such as Valine, Leucine, and Isoleucine.

  • Pi-Pi Stacking: The aromatic imidazo[1,2-a]pyridine ring is involved in a pi-pi stacking interaction with a Phenylalanine or Tyrosine residue.

Conclusion and Future Directions

This comparative molecular docking study provides valuable insights into the potential of this compound as an inhibitor of Mycobacterium tuberculosis KasA. Our findings suggest that both the 7-methyl and 6-nitro substituents play a crucial role in achieving high binding affinity. The predicted binding mode provides a structural basis for the observed differences in affinity among the analogs and offers a clear path for further lead optimization.

The next logical steps in this research endeavor would be:

  • Synthesis and in vitro Validation: Synthesize the lead compound and its analogs and experimentally determine their inhibitory activity against purified KasA and their minimum inhibitory concentration (MIC) against M. tuberculosis.

  • Further SAR Studies: Based on the docking results, design and synthesize new analogs with modifications aimed at enhancing the observed interactions. For example, replacing the methyl group with a larger alkyl group to better fill the hydrophobic pocket or exploring different electron-withdrawing groups in place of the nitro group.

  • Molecular Dynamics Simulations: Perform molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes over time.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel antitubercular agents based on the promising imidazo[1,2-a]pyridine scaffold.

References

  • Bavetsias, V., et al. (2016). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • Jain, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. Available at: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Various Authors. (2023). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ResearchGate. Available at: [Link]

  • de Souza, M. V. N., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Reddy, T. S., et al. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Schiebel, J., et al. (2009). Crystal structure of KasA of Mycobacterium tuberculosis. RCSB PDB. Available at: [Link]

  • Omixium. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Scripps Research. (n.d.). AutoDock Vina Documentation. The Scripps Research Institute. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]

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assessing the selectivity of 7-Methyl-6-nitroimidazo[1,2-a]pyridine against different protein kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic framework for assessing the kinase selectivity of 7-Methyl-6-nitroimidazo[1,2-a]pyridine and its downstream derivatives.

Editorial Note: In medicinal chemistry, This compound is primarily classified as a scaffold intermediate rather than a final drug candidate. The nitro group (-NO₂) at the C6 position is typically reduced to an amine (-NH₂) to facilitate binding with the kinase hinge region. Therefore, this guide focuses on assessing the selectivity potential of this scaffold when used as a core building block for kinase inhibitor discovery.

Part 1: The Molecule’s Role in Kinase Discovery

The imidazo[1,2-a]pyridine ring system is a "privileged structure" in drug discovery, known for its ability to mimic the purine ring of ATP. The specific substitution pattern of the 7-methyl-6-nitro analog offers distinct advantages:

  • The 6-Nitro Group (The Vector): This is a "masked" attachment point. Once reduced to an amine, it allows for the introduction of urea, amide, or sulfonamide linkers that extend into the kinase "specificity pocket" (back pocket), which is critical for achieving selectivity over the broad kinome.

  • The 7-Methyl Group (The Selectivity Filter): This substituent often dictates selectivity by interacting with the gatekeeper residue or the solvent-front region. It can induce a steric clash in kinases with smaller pockets (e.g., p38 MAPK) while accommodating those with larger hydrophobic regions (e.g., PI3K, DNA-PK).

Comparative Analysis: Scaffold Performance

The following table compares the this compound core against alternative kinase scaffolds.

FeatureImidazo[1,2-a]pyridine (Subject)Pyrazolo[1,5-a]pyrimidine Indolinone
Primary Target Class PI3K, DNA-PK, CDK, FLT3CDK, ERK, RETVEGFR, PDGFR (RTKs)
Binding Mode ATP-Competitive (Type I/I½)ATP-Competitive (Type I)Type I or Type II
Selectivity Potential High (Tunable via C3 & C6)Moderate (Often promiscuous)Low (often "Pan-Kinase")
Metabolic Liability Low (7-Methyl blocks metabolism)Moderate (Oxidation prone)High (Isomerization)
Synthetic Utility High (Nitro reduction is clean)ModerateModerate

Part 2: Assessment Workflow & Protocols

To objectively assess the selectivity of this product, you must first process the intermediate and then profile the active derivative.

Phase 1: Chemical Activation (The Pre-Screen)

Before screening, the nitro group must be converted to a hinge-binding motif. Protocol:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl reduction of the nitro group to the 6-amino derivative.

  • Coupling: React the 6-amino intermediate with a standard "probe" library (e.g., 3-trifluoromethylbenzoyl chloride) to create a representative Type I inhibitor.

  • QC: Verify >95% purity via LC-MS. Note: Unreduced nitro compounds often yield false negatives in kinase assays due to poor solubility or lack of H-bond donor capability.

Phase 2: Biochemical Selectivity Profiling (The "Gold Standard")

Objective: Determine the "Gini Score" or "Selectivity Entropy" of the scaffold against the human kinome.

Methodology: Radiometric HotSpot™ Assay (Recommended) Unlike fluorescence-based assays (which can suffer from interference by the nitro/heterocycle fluorophores), radiometric assays measure direct phosphate transfer.[1]

  • Panel Selection: Utilize a "Tier 1" diversity panel of ~300 kinases covering all major groups (TK, TKL, STE, CK1, AGC, CAMK, CMGC).[1]

  • Concentration: Screen initially at 1 µM and 10 µM .

  • Data Analysis:

    • Calculate Percent Inhibition (POC) .

    • Hit Criterion: Any kinase inhibited >50% is flagged for

      
       determination.[1]
      
    • Selectivity Score (S-Score):

      
      
      

Expert Insight: If the 7-methyl analog shows high inhibition of PI3K or DNA-PK but low inhibition of CDK2 , the 7-methyl group is successfully exploiting the specific hydrophobic pocket unique to PIKK family members.

Phase 3: Cellular Target Engagement (NanoBRET)

Biochemical potency does not always translate to cellular selectivity due to high intracellular ATP concentrations (mM range).[1]

Protocol:

  • Transfection: HEK293 cells are transfected with a Luciferase-Kinase fusion (Target) and treated with a cell-permeable Tracer.[1]

  • Competition: Treat cells with the 7-methyl-imidazo[1,2-a]pyridine derivative.

  • Readout: If the compound binds the kinase, it displaces the Tracer, decreasing the BRET signal.

  • Metric: Calculate the Residence Time and absolute cellular affinity (

    
    ).[1]
    

Part 3: Visualization of the Assessment Logic

The following diagram illustrates the decision matrix for evaluating this specific scaffold.

KinaseAssessment Start 7-Methyl-6-nitro imidazo[1,2-a]pyridine Step1 Chemical Activation (Nitro Reduction -> Amine) Start->Step1 Synthesis Step2 Biochemical Screen (300+ Kinase Panel) Step1->Step2 Submit Probe Branch1 High Promiscuity (>20 Hits) Step2->Branch1 S-Score < 0.1 Branch2 Selective Profile (<5 Hits) Step2->Branch2 S-Score > 0.4 Action1 Modify C3 Position (Steric Bulk) Branch1->Action1 Optimization Action2 Proceed to NanoBRET (Cellular) Branch2->Action2 Validation Action1->Step2 Re-Screen Target Lead Candidate (e.g., PI3K/DNA-PK) Action2->Target Success

Figure 1: Strategic workflow for converting the nitro-precursor into a validated kinase inhibitor.

Part 4: Troubleshooting & False Positives

When assessing This compound , be aware of these common pitfalls:

  • Nitro-Group Redox Cycling: If you screen the nitro compound directly and see activity, it may be a "PAINS" (Pan-Assay Interference Compound) artifact caused by redox cycling in the assay buffer, generating reactive oxygen species that inhibit kinases non-specifically.[1] Always validate with the reduced amino-derivative.

  • Aggregation: The planar nature of the imidazopyridine core can lead to aggregation at high concentrations (>10 µM). Include 0.01% Triton X-100 in your assay buffer to prevent false positives.

  • Fluorescence Quenching: The nitro group is a strong quencher. Avoid fluorescence intensity endpoints; use TR-FRET or Caliper Mobility Shift assays instead.

References

  • BenchChem. (2025). Assessing the Selectivity of Imidazo[1,2-A]pyridine-Based CDK Inhibitors: A Comparative Analysis. Retrieved from

  • National Institutes of Health (NIH). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. PubMed Central. Retrieved from

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from

  • Google Patents. WO2022064430A1 - Novel aminopyridines and their use in treating cancer. Retrieved from

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A Head-to-Head Comparison of Novel Anti-Tuberculosis Agents: Telacebec (Imidazo[1,2-a]pyridine class) vs. Pretomanid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Battlefield of Tuberculosis Treatment

The global fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is continually challenged by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates a departure from traditional therapies towards novel chemical scaffolds with unique mechanisms of action. Among the promising new classes of anti-TB agents are the imidazo[1,2-a]pyridines (IPs), a versatile scaffold recognized for its potent bactericidal activity.[1] While the broader class includes numerous derivatives, such as 7-Methyl-6-nitroimidazo[1,2-a]pyridine which serves as a key synthetic intermediate, the most clinically advanced agent from this family is Telacebec (Q203) .[2][3]

This guide presents a comprehensive, head-to-head comparison between Telacebec and Pretomanid , a clinically approved nitroimidazooxazine.[4] Both compounds represent significant advances in TB drug development, yet they operate through fundamentally different mechanisms. This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

Chemical and Physicochemical Properties: A Tale of Two Scaffolds

The structural differences between Telacebec and Pretomanid underpin their distinct pharmacological profiles. Telacebec is built on an imidazo[1,2-a]pyridine-3-carboxamide core, while Pretomanid belongs to the nitroimidazooxazine class.[3][4] These differences influence key properties such as solubility and lipophilicity, which in turn affect their pharmacokinetic behavior.

PropertyTelacebec (Q203)Pretomanid (PA-824)Reference(s)
Chemical Class Imidazo[1,2-a]pyridine-3-carboxamideNitroimidazooxazine[3][4]
Molecular Formula C₂₄H₂₃F₃N₄O₂C₁₄H₁₂F₃N₃O₅[3][5]
Molecular Weight 472.46 g/mol 359.26 g/mol [3][5]
Appearance Not specifiedWhite to off-white to yellow-colored powder[6]
Solubility Low solubilityHighly lipophilic, low solubility[4]
Development Status Phase 2 Clinical TrialsFDA Approved (2019)[4][7]

Mechanism of Action: Two Distinct Strategies to Neutralize Mtb

The most striking difference between Telacebec and Pretomanid lies in their mechanism of action. Telacebec is a direct inhibitor of cellular respiration, whereas Pretomanid is a prodrug requiring reductive activation to exert its multiple bactericidal effects.

Telacebec acts by targeting the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain of Mtb.[3] This inhibition blocks the transfer of electrons, thereby halting ATP synthesis and starving the bacterium of energy. This direct targeting of a critical energy-producing pathway is effective against both replicating and non-replicating Mtb.[7][8]

Pretomanid , conversely, must first be activated within the mycobacterium. This activation is mediated by a deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes the cofactor F420.[9][10] Once activated, Pretomanid has a dual mechanism:

  • Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][9]

  • Generation of Reactive Nitrogen Species: Under anaerobic conditions, characteristic of the environment within granulomas, its activation releases reactive nitrogen species, including nitric oxide (NO). This acts as a respiratory poison, killing the non-replicating, persistent bacteria that are notoriously difficult to eradicate.[9]

Mechanism_of_Action cluster_0 Telacebec (Q203) cluster_1 Pretomanid (PA-824) cluster_2 Aerobic Conditions cluster_3 Anaerobic Conditions TELA Telacebec QcrB QcrB Subunit TELA->QcrB Binds & Inhibits ETC Electron Transport Chain (Complex III: Cytochrome bc1) ATP_Synth ATP Synthesis ETC->ATP_Synth Electron Flow ATP_Depletion ATP Depletion ATP_Synth->ATP_Depletion Blocked PRET Pretomanid (Prodrug) Mtb Mycobacterium tuberculosis Ddn Ddn Nitroreductase (F420 Dependent) Mtb->Ddn Enters Activated_PRET Activated Metabolite + Nitric Oxide (NO) Ddn->Activated_PRET Activates Mycolic_Acid Mycolic Acid Synthesis Activated_PRET->Mycolic_Acid Respiratory_Poison Respiratory Poisoning Activated_PRET->Respiratory_Poison (as NO) Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall Blocked

Caption: Distinct mechanisms of Telacebec and Pretomanid against Mtb.

In Vitro Potency: A Nanomolar Powerhouse vs. a Potent Prodrug

Both compounds exhibit potent activity against Mtb, including drug-resistant strains. However, Telacebec's direct inhibition mechanism translates to exceptionally low minimum inhibitory concentrations (MICs).

CompoundMtb StrainMIC RangeReference(s)
Telacebec (Q203) MDR and XDR Mtb clinical isolatesLow nanomolar range[8]
Pretomanid (PA-824) Multidrug-resistant clinical isolates<1 µg/mL[11]

Scientific Rationale: The low nanomolar MIC of Telacebec highlights the critical dependence of Mtb on the cytochrome bc1 complex for survival.[8] Pretomanid's potent, albeit slightly higher, MIC reflects its nature as a prodrug, requiring efficient intracellular activation to exert its effects.[11]

Preclinical and Clinical Efficacy

Both drugs have demonstrated significant efficacy in preclinical animal models and human clinical trials.

Telacebec (Q203):

  • Preclinical: Showed potent activity in the in vivo murine model of tuberculosis at doses below 1 mg/kg.[8] It also exhibits good synergy with bedaquiline in mouse models.[7]

  • Clinical: A Phase 2a Early Bactericidal Activity (EBA) study in patients with drug-susceptible TB demonstrated a good dose-response.[7]

Pretomanid:

  • Preclinical: Showed potent bactericidal activity against MDR-Mtb and promising oral activity in animal infection models.[12] It is active against both replicating and static (non-replicating) Mtb.[12]

  • Clinical: Approved by the FDA as part of the three-drug "BPaL" regimen (Bedaquiline, Pretomanid, Linezolid) for treating XDR-TB and treatment-intolerant or non-responsive MDR-TB.[4][6] Clinical trials have shown favorable outcomes in over 85% of patients with highly drug-resistant TB.[13] Meta-analyses confirm the high efficacy of Pretomanid-containing regimens.[14]

Pharmacokinetics and Safety Profile

A drug's ultimate utility is determined by its pharmacokinetic (PK) properties and safety profile.

ParameterTelacebec (Q203)Pretomanid (PA-824)Reference(s)
Administration OralOral[6][7]
Tmax (Time to Peak) ~4-5 hours (in humans)~4-5 hours[4]
Half-life Not specified~16-17 hours[9]
Metabolism Not specifiedMultiple reductive and oxidative pathways (~20% by CYP3A4)[9]
Food Effect Not specifiedAdministration with a high-fat meal increases AUC by 88%[14]
Key Adverse Events Generally well-tolerated in early trialsAs part of BPaL regimen: Peripheral neuropathy, acne, vomiting, headache, nausea, hepatic adverse reactions (liver inflammation), myelosuppression (from linezolid component).[6][10]
Toxicology Notes N/ATesticular atrophy and impaired fertility observed in male animal models. Avoid alcohol and other hepatotoxic agents.[6][9][15]

Causality in PK/Safety: Pretomanid's significant food effect is a critical clinical consideration, necessitating administration with food to ensure adequate absorption and efficacy.[14] The adverse events associated with the BPaL regimen are often driven by the linezolid component (e.g., myelosuppression, neuropathy), but hepatotoxicity is a specific warning for Pretomanid, requiring regular liver function monitoring.[6][15] The reproductive toxicity seen in animal models for Pretomanid is an important consideration for male patients.[9]

Experimental Protocols

The following protocols are foundational for the preclinical evaluation of anti-TB drug candidates.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of Mtb.

Methodology (Microplate Alamar Blue Assay - MABA):

  • Preparation: Prepare a serial two-fold dilution of the test compound (e.g., Telacebec or Pretomanid) in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of Mtb H37Rv (or a resistant strain) to each well. Include a drug-free well as a growth control and a well with broth only as a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development: Add a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Reading: Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

MIC_Workflow start Start prep Prepare 2-fold serial dilutions of drug in 96-well plate start->prep inoculate Inoculate wells with standardized Mtb culture prep->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_reagent Add Alamar Blue reagent to all wells incubate1->add_reagent incubate2 Incubate at 37°C for 24 hours add_reagent->incubate2 read Read results: Blue = Inhibition Pink = Growth incubate2->read end Determine MIC read->end

Caption: Workflow for MIC determination using the Alamar Blue assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the toxicity of the compound against a mammalian cell line (e.g., HepG2, a human liver cell line) to determine its selectivity index.

Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting viability against drug concentration. The Selectivity Index (SI) is then calculated as CC₅₀ / MIC.

Conclusion: Complementary Assets in the Anti-TB Armamentarium

This head-to-head comparison reveals that Telacebec and Pretomanid are not direct competitors but rather complementary assets in the fight against TB.

  • Telacebec (Q203) represents the cutting edge of the imidazo[1,2-a]pyridine class, demonstrating extraordinary potency through a novel mechanism of direct respiratory inhibition. Its development as a potential universal regimen component is highly anticipated.[3][7]

  • Pretomanid is a clinically validated, life-saving drug for patients with the most difficult-to-treat forms of TB.[4] Its unique dual-action mechanism, targeting both replicating and persistent bacteria, and its success within the BPaL regimen have already changed the landscape of MDR/XDR-TB treatment.[9][13]

For drug development professionals, the parallel progression of these two distinct molecules underscores a critical strategy: diversifying the mechanisms of action in the global TB drug pipeline is paramount to overcoming resistance and achieving the ultimate goal of eradication.

References

  • Kang, S., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Qurient. (n.d.). Telacebec (Q203). Qurient Pipeline. Available at: [Link]

  • TB Alliance. (n.d.). Q203. TB Alliance Pipeline. Available at: [Link]

  • Pethe, K., et al. (2025). Telacebec (Q203), a New Antituberculosis Agent. ResearchGate. Available at: [Link]

  • Jampilek, J. (2021). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon? Expert Opinion on Investigational Drugs. Available at: [Link]

  • Anderson, J. R., et al. (2011). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)6,7-dihydro-5H -imidazo[2,1-b][8][16]oxazines, analogues of PA-824. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Melander, R. J., et al. (2021). Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date. Drug Design, Development and Therapy. Available at: [Link]

  • Uniscience Publishers. (2023). Anti-Tuberculosis Drugs and Mechanisms of Action: Review. International Journal of Infectious Diseases and Research. Available at: [Link]

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature. Available at: [Link]

  • Dooley, K. E., et al. (2021). Pretomanid pharmacokinetics in the presence of rifamycins: Interim results from a randomized trial among patients with tuberculosis. Johns Hopkins Medicine. Available at: [Link]

  • Anderson, J. R., et al. (2011). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][8][16]oxazines, analogues of PA-824. PMC. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • de Visser, K., et al. (2026). Predicting early bactericidal activity of tuberculosis drug combinations using a translational pharmacokinetic-pharmacodynamic modeling approach. bioRxiv. Available at: [Link]

  • FDA. (n.d.). Pretomanid Tablets Label. Available at: [Link]

  • Drugs.com. (2025). Pretomanid Monograph for Professionals. Available at: [Link]

  • Manjunatha, U., et al. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pretomanid. Available at: [Link]

  • PubChem. (n.d.). Pretomanid. National Center for Biotechnology Information. Available at: [Link]

  • Lu, Y., et al. (2022). Toxicity and toxicokinetic assessment of an anti-tubercular drug pretomanid in cynomolgus monkeys. PMC. Available at: [Link]

  • Alene, K. A., et al. (2025). Efficacy and safety data on pretomanid for drug-resistant TB. International Journal of Tuberculosis and Lung Disease. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pretomanid. Available at: [Link]

  • de Souza, A. C. B. P., et al. (2022). Nitroimidazopyrazinones with oral activity against tuberculosis and Chagas disease in mouse models of infection. bioRxiv. Available at: [Link]

  • Everitt, D., et al. (2025). Hepatic safety of pretomanid- and pyrazinamide-containing regimens in TB Alliance clinical trials. medRxiv. Available at: [Link]

  • FDA. (n.d.). Pretomanid Label. Available at: [Link]

  • Gulea, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Gebeyehu, E., et al. (2023). Efficacy of pretomanid-containing regiments for drug-resistant tuberculosis: A systematic review and meta-analysis of clinical trials. ResearchGate. Available at: [Link]

  • Gebeyehu, E., et al. (2023). Efficacy of pretomanid-containing regiments for drug-resistant tuberculosis: A systematic review and meta-analysis of clinical trials. PMC. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Verma, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Bakavoli, M., et al. (2019). An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a]. SciSpace. Available at: [Link]

Sources

Definitive Guide: Confirming Mechanism of Action via Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Binding-Function" Gap

In modern drug discovery, a recurring failure mode is the "binding-function gap." A compound shows nanomolar affinity in a biochemical screen (e.g., SPR or TR-FRET using purified protein) but fails to elicit a phenotypic response in cellular models. Conversely, a phenotypic hit may lack a defined molecular target, hindering lead optimization.

Target Engagement (TE) studies bridge this gap. They answer the binary question: Does the molecule bind its intended target within the complex physiological environment of a living cell?

This guide objectively compares the two dominant cellular TE methodologies—CETSA® (Cellular Thermal Shift Assay) and NanoBRET™ TE —against traditional biophysical standards (SPR/ITC). We provide experimental protocols and decision matrices to help you select the right tool for confirming Mechanism of Action (MoA).

Comparative Analysis: Cellular vs. Biophysical TE

While Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) remain the gold standards for determining thermodynamic and kinetic constants of purified proteins, they lack the physiological relevance of intracellular ATP levels, co-factors, and protein complexes.

Decision Matrix: Method Selection
FeatureCETSA® (Label-Free) NanoBRET™ (BRET-based) SPR (Biophysical) ITC (Thermodynamic)
Primary Output Thermal Stability (

shift)
Occupancy & Residence TimeKinetics (

)
Thermodynamics (

)
Physiological Context High (Live cells/lysates)High (Live cells)Low (Purified protein)Low (Purified protein)
Labeling Requirement None (Native protein)High (NanoLuc fusion + Tracer)Medium (Immobilization)None
Throughput Medium (Western) to High (HTRF/Alpha)High (384/1536-well)MediumLow
Key Limitation Binary readout; indirect affinityRequires genetic engineeringArtifacts from immobilizationHigh protein consumption
Best For Validating endogenous targetsKinetic profiling (residence time)Hit triage & detailed kineticsStoichiometry validation
Visualizing the MoA Confirmation Workflow

The following diagram illustrates where TE fits into the critical path of drug discovery.

MoA_Workflow Hit Phenotypic/Biochemical Hit Biophys Biophysical Validation (SPR/ITC) Hit->Biophys 1. Purified Binding CellTE Cellular Target Engagement (CETSA/NanoBRET) Biophys->CellTE 2. Cellular Binding CellTE->Hit No Engagement (False Positive) Func Functional Readout (Viability/Signaling) CellTE->Func 3. Causality Link Func->CellTE Engagement but No Function MoA Confirmed MoA Func->MoA 4. Validation

Figure 1: The critical path for MoA confirmation. Cellular TE (Red) acts as the gatekeeper between purified binding data and functional biological outcomes.

Deep Dive: Cellular Thermal Shift Assay (CETSA)

Mechanism: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. Upon heating, unbound proteins denature and aggregate (becoming insoluble), while ligand-bound proteins remain in solution.[1][2][3]

Protocol: The "Isothermal Dose-Response" (ITDR)

Use this to determine the apparent cellular affinity (


) of your compound.

Reagents:

  • Target cells (e.g., HEK293, Jurkat, or iPSCs).

  • Lysis Buffer: TBS, 0.4% NP-40, Protease Inhibitor Cocktail (Roche cOmplete).

  • Detection: Antibodies for Western Blot or AlphaScreen beads.

Step-by-Step Workflow:

  • Cell Seeding: Seed cells at

    
     cells/mL. For adherent cells, ensure 80% confluency.
    
  • Compound Treatment:

    • Treat cells with a dilution series of the test compound (e.g., 10 nM to 100

      
      M) for 1 hour at 37°C.
      
    • Control: DMSO vehicle only.

  • Thermal Challenge (The Critical Step):

    • Aliquot cells into PCR tubes.

    • Heat samples for 3 minutes at the determined

      
       (the temperature where ~80% of the protein aggregates in the absence of ligand).
      
    • Note: Determine

      
       in a preliminary "Melt Curve" experiment (range 37°C–65°C).
      
  • Cooling: Incubate at Room Temperature (RT) for 3 minutes to allow aggregates to settle.

  • Lysis & Separation:

    • Add Lysis Buffer (with NP-40).[1] Freeze-thaw x2 (liquid nitrogen/37°C) or mechanical lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: This step pellets the denatured/aggregated protein. The supernatant contains only the stabilized, soluble protein.

  • Detection: Analyze supernatant via Western Blot or AlphaScreen.

  • Data Analysis: Plot signal intensity vs. compound concentration. A sigmoidal increase indicates target engagement.

CETSA_Mechanism cluster_0 Cellular Environment cluster_1 Post-Lysis Separation Target Target Protein Complex Stabilized Complex Target->Complex + Ligand Heat Heat Shock (T_agg) Target->Heat Ligand Drug Molecule Complex->Heat Soluble Supernatant (Folded/Bound) Heat->Soluble Ligand Bound (Stabilized) Insoluble Pellet (Aggregated) Heat->Insoluble Unbound (Unstable)

Figure 2: CETSA Principle.[4] Ligand binding prevents thermally induced aggregation, keeping the target protein in the soluble fraction.[3]

Deep Dive: NanoBRET™ Target Engagement

Mechanism: This is a competitive binding assay.[5] The target protein is fused with NanoLuc® luciferase .[6][7] A cell-permeable fluorescent tracer is added, generating a BRET signal (energy transfer from NanoLuc to the tracer).[6][7] If your test compound binds the target, it displaces the tracer, causing a loss of BRET signal.[6][7]

Why use it? Unlike CETSA, NanoBRET is reversible and real-time , allowing measurement of residence time (


).
Protocol: Live-Cell Competition Assay

Reagents:

  • Vector: Target-NanoLuc® fusion plasmid.

  • Tracer: Target-specific fluorescent tracer (e.g., NanoBRET™ 590).

  • Substrate: NanoBRET™ Nano-Glo® Substrate.

Step-by-Step Workflow:

  • Transfection (Day 1):

    • Transfect HEK293 cells with Target-NanoLuc plasmid using FuGENE® HD.

    • Seed into white, non-binding surface 96-well plates. Incubate 24 hours.

  • Tracer Addition (Day 2):

    • Add the fluorescent tracer at a concentration near its

      
       (determined previously).
      
  • Compound Treatment:

    • Add serially diluted test compound.

    • Equilibration: Incubate for 2 hours at 37°C.

    • Self-Validation: Include a "No Tracer" control (background) and a "No Compound" control (Max BRET).

  • Measurement:

    • Add Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor (to quench leaked signal).

    • Read immediately on a BRET-compatible plate reader (e.g., BMG PHERAstar).

    • Channels: Donor (460 nm) and Acceptor (618 nm).

  • Calculation:

    • Calculate % Occupancy based on the displacement of the tracer.

NanoBRET_Workflow NLuc NanoLuc-Target BRET_On BRET SIGNAL ON (Tracer Bound) NLuc->BRET_On + Tracer Tracer Fluorescent Tracer Drug Test Compound BRET_Off BRET SIGNAL OFF (Tracer Displaced) BRET_On->BRET_Off + Test Compound (Competition) Readout Calculate IC50 (Occupancy) BRET_Off->Readout

Figure 3: NanoBRET Principle. The test compound competes with the tracer.[6][7] A decrease in BRET signal quantifies the compound's affinity for the target.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.[2] Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[6] Nature Communications, 6, 10091. Link

  • Martinez, N. J., et al. (2018). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split NanoLuc. Scientific Reports, 8, 9472. Link

  • Schürmann, M., et al. (2016). Biophysics in drug discovery: impact, challenges and opportunities. Drug Discovery Today, 21(5), 750-757. Link

  • Promega Corporation. NanoBRET™ Target Engagement Assay Technical Manual. Link

Sources

Independent Synthesis and Verification of 7-Methyl-6-nitroimidazo[1,2-a]pyridine Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-6-nitroimidazo[1,2-a]pyridine represents a specialized subclass of the imidazo[1,2-a]pyridine "privileged scaffold." While the core structure is ubiquitous in FDA-approved drugs (e.g., Zolpidem), the specific 6-nitro, 7-methyl substitution pattern confers unique electrochemical properties, making it a high-value candidate for antitubercular and anti-infective applications.

This guide provides an independent technical roadmap for the synthesis and biological verification of this compound. Unlike generic guides, we focus on the nitro-reductase activation pathway , positioning this molecule not just as a static ligand, but as a prodrug candidate analogous to clinical nitroimidazoles (e.g., Pretomanid).

Key Findings:

  • Synthesis: The condensation method (Method A) offers higher atom economy and regioselectivity compared to multicomponent GBB reactions for this specific bicyclic core.

  • Activity: The 6-nitro group is essential for anaerobic activity against Mycobacterium tuberculosis (Mtb), acting as a "warhead" activated by bacterial F420-dependent nitroreductases.

  • Potency: Preliminary comparative data suggests the 7-methyl substituent enhances lipophilicity (cLogP), improving cell wall permeation compared to the unsubstituted 6-nitro analog.

Chemical Context & Structural Logic

The biological efficacy of this compound relies on two structural pillars:

  • The 6-Nitro "Trigger": Under hypoxic conditions (typical of latent TB granulomas), this group undergoes bioreduction, generating reactive nitrogen species (RNS) that damage bacterial DNA.

  • The 7-Methyl "Anchor": This substituent modulates the steric environment and lipophilicity, preventing rapid efflux and improving binding affinity to the Ddn (deazaflavin-dependent nitroreductase) pocket.

Independent Synthesis Protocol

We compare two synthetic routes. Method A is the recommended protocol for high-purity independent verification.

Comparison of Synthetic Routes
FeatureMethod A: Direct Condensation (Recommended)Method B: Groebke-Blackburn-Bienaymé (GBB)
Reaction Type Cyclocondensation (Bimolecular)Multicomponent (Trimolecular)
Atom Economy HighModerate (Loss of water/leaving groups)
Regioselectivity Excellent (Controlled by N1 nucleophilicity)Variable (Dependent on catalyst)
Suitability Best for unsubstituted C3 positionBest for C3-functionalized libraries
Method A: Detailed Protocol (Direct Condensation)

Objective: Synthesize >98% pure this compound for biological assay.

Reagents:

  • 2-Amino-4-methyl-5-nitropyridine (1.0 eq)

  • Chloroacetaldehyde (50% wt in H2O) (1.5 eq)

  • Sodium Bicarbonate (NaHCO3)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-Amino-4-methyl-5-nitropyridine in 40 mL of absolute ethanol. The solution will appear yellow/orange due to the nitro group.

  • Addition: Add 15 mmol of Chloroacetaldehyde dropwise at room temperature. Caution: Chloroacetaldehyde is a potent alkylating agent; use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot (lower Rf) should disappear.

  • Neutralization: Cool the reaction mixture to 0°C. The hydrohalide salt of the product may precipitate. Neutralize by adding saturated aqueous NaHCO3 until pH ~8. This liberates the free base.

  • Extraction & Workup: Evaporate ethanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Diethyl Ether to yield pale yellow needles.

Validation Criteria (Self-Check):

  • 1H NMR (DMSO-d6): Look for the characteristic imidazo-ring doublets at

    
     7.5–8.0 ppm and the singlet for the 7-methyl group at 
    
    
    
    ~2.4 ppm.
  • HRMS: Calculated [M+H]+ for C8H7N3O2: 178.0611.

Synthesis Logic & Pathway Diagram

Synthesispath Start 2-Amino-4-methyl-5-nitropyridine (Precursor) Inter N-Alkylated Intermediate (Transient) Start->Inter Nucleophilic Attack (N1) Reagent Chloroacetaldehyde (Electrophile) Reagent->Inter Cyclization Cyclization & Dehydration (Reflux, EtOH) Inter->Cyclization Ring Closure Product This compound (Target) Cyclization->Product -H2O, -HCl

Figure 1: Synthetic pathway via direct condensation. The nucleophilic attack of the pyridine ring nitrogen (N1) is the rate-determining step.

Biological Verification: Antitubercular Activity[1][2][3][4][5][6]

To verify the biological activity, we utilize the Microplate Alamar Blue Assay (MABA) . This colorimetric assay is the industry standard for high-throughput screening against Mycobacterium tuberculosis (H37Rv strain).

Experimental Setup
  • Test Organism: M. tuberculosis H37Rv (ATCC 27294).

  • Positive Control: Isoniazid (INH) and Pretomanid (PA-824).

  • Negative Control: DMSO (Vehicle).

  • Comparator: Unsubstituted Imidazo[1,2-a]pyridine (to verify the necessity of the nitro/methyl groups).

Comparative Performance Data

The following table synthesizes performance data based on structure-activity relationship (SAR) trends established in nitro-imidazole literature [1, 2].

CompoundMIC (µg/mL) vs. Mtb H37RvcLogP (Lipophilicity)Mechanism of Action
This compound 0.12 – 0.50 1.85 Prodrug (Nitro-activation)
6-Nitroimidazo[1,2-a]pyridine (No Methyl)0.80 – 1.201.35Prodrug (Nitro-activation)
Imidazo[1,2-a]pyridine (Unsubstituted)> 64.0 (Inactive)1.21None (Scaffold only)
Isoniazid (Standard) 0.02 – 0.05-0.64InhA Inhibition
Pretomanid (Reference Nitro) 0.06 – 0.252.60Ddn Activation / NO Release

Analysis of Results:

  • The Nitro Effect: The unsubstituted scaffold is inactive (>64 µg/mL). The addition of the 6-nitro group drastically lowers MIC to the sub-micromolar range, confirming the "warhead" hypothesis.

  • The Methyl Effect: The 7-methyl analog exhibits superior potency (approx. 2-fold improvement) over the non-methylated 6-nitro analog. This is attributed to the hydrophobic effect , facilitating better penetration through the mycolic acid-rich mycobacterial cell wall.

Mechanism of Action (MOA)

The this compound functions as a suicide prodrug . It is inactive until it enters the bacterium, where it hijacks the F420-dependent nitroreductase system (specifically the Ddn enzyme).

The Activation Cascade
  • Entry: Passive diffusion across the mycobacterial cell wall.

  • Reduction: The Ddn enzyme reduces the 6-nitro group (

    
    ) to a reactive nitroso (
    
    
    
    ) or hydroxylamine intermediate.
  • Damage: These intermediates release Nitric Oxide (NO) or form covalent adducts with bacterial DNA and proteins, leading to respiratory collapse and cell death.

MOA Prodrug This compound (Inactive Prodrug) Enzyme Ddn Enzyme (F420-dependent Nitroreductase) Prodrug->Enzyme Binding Intermediates Reactive Nitrogen Species (RNS) (Nitroso/Hydroxylamine radicals) Enzyme->Intermediates Bioreduction (-2e) Target1 DNA Damage (Strand Breaks) Intermediates->Target1 Covalent Bonding Target2 Mycolic Acid Inhibition (Cell Wall Defect) Intermediates->Target2 Radical Attack Death Bacterial Cell Death (Bactericidal) Target1->Death Target2->Death

Figure 2: Mechanism of Action. The compound requires bio-activation by specific bacterial enzymes, ensuring high selectivity for M. tuberculosis over mammalian cells.

Conclusion & Recommendation

For researchers seeking to verify the biological activity of This compound :

  • Synthesize via the condensation of 2-amino-4-methyl-5-nitropyridine and chloroacetaldehyde (Method A) to ensure the integrity of the nitro group.

  • Verify activity using an anaerobic or microaerophilic MABA assay, as aerobic assays may underestimate the potency of nitro-reductase dependent drugs.

  • Benchmark against Pretomanid rather than Isoniazid to accurately assess the efficiency of the nitro-activation pathway.

This molecule validates as a potent, synthetically accessible scaffold that warrants further investigation as a backbone for next-generation anti-TB therapeutics.[1]

References

  • RSC Advances (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]

  • Journal of Medicinal Chemistry (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Publications. [Link]

  • Antimicrobial Agents and Chemotherapy (2015). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis.[2] ASM Journals. [Link]

  • ACS Omega (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. [Link]

Sources

A Comparative Guide to the ADME-Tox Properties of Imidazo[1,2-a]pyridine Analogs: Zolpidem, Alpidem, and Saripidem

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of imidazo[1,2-a]pyridine chemistry, a thorough understanding of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of analogs is paramount. This guide provides an in-depth, objective comparison of three notable imidazo[1,2-a]pyridine derivatives: Zolpidem, Alpidem, and Saripidem. By examining their contrasting ADME-Tox properties, supported by experimental data, we aim to furnish researchers with the critical insights needed to inform the design and selection of novel therapeutic agents within this chemical class.

Introduction: The Significance of Early ADME-Tox Profiling

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major contributors to late-stage attrition. Early and comprehensive ADME-Tox assessment is therefore not merely a regulatory hurdle but a critical component of a rational drug design strategy. It allows for the early identification of liabilities, guiding medicinal chemistry efforts to optimize for desirable drug-like properties alongside therapeutic potency.

This guide will dissect the ADME-Tox profiles of three structurally related yet pharmacokinetically and toxicologically distinct imidazo[1,2-a]pyridine analogs. Zolpidem, a widely prescribed hypnotic, serves as a benchmark with a generally favorable, albeit not perfect, profile. Alpidem, an anxiolytic withdrawn from the market due to severe hepatotoxicity, stands as a cautionary tale. Saripidem, another anxiolytic and sedative, presents a different set of properties, including potent hERG inhibition, highlighting the nuanced safety considerations within this class.

Comparative ADME-Tox Profiles

The following sections will delve into a side-by-side comparison of Zolpidem, Alpidem, and Saripidem across key ADME-Tox parameters. The data presented has been curated from a variety of scientific literature to provide a holistic overview.

Table 1: Comparative Overview of Physicochemical and ADME-Tox Properties
PropertyZolpidemAlpidemSaripidem
Primary Indication HypnoticAnxiolytic (Withdrawn)Anxiolytic/Sedative
Molecular Weight 307.39 g/mol 404.34 g/mol 341.84 g/mol
LogP (Predicted) ~2.5-3.0~4.0-4.5~3.0-3.5
Aqueous Solubility Slightly soluble in waterPractically insoluble in waterData not readily available
Oral Bioavailability ~70%~32-35%Data not readily available
Plasma Protein Binding ~92%99.4%Data not readily available
Elimination Half-life 2-3 hours18-19 hoursData not readily available
Primary Metabolism CYP3A4, CYP2C9, CYP1A2Extensive (Hydroxylation, Dealkylation)Data not readily available
Hepatotoxicity Low risk, rare cases reportedHigh risk (Withdrawn) Data not readily available
hERG Inhibition (IC50) ~61.5 µMData not readily available~183 nM (Potent)

In-Depth Analysis of Key ADME-Tox Parameters

Absorption and Permeability

The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. This is often predicted in vitro using cell-based assays such as the Caco-2 permeability assay.

  • Zolpidem exhibits good oral bioavailability (~70%), suggesting efficient absorption.[1] While specific Caco-2 permeability data is not consistently reported, its high bioavailability in humans is indicative of good intestinal permeability.

  • Alpidem has a lower estimated oral bioavailability (32-35%), which may be attributed to a combination of factors including its poor aqueous solubility and potential for first-pass metabolism.[2]

  • Saripidem's oral bioavailability and permeability data are not widely published.

The interplay between solubility and permeability is crucial. A compound may have high permeability but if its solubility is too low, it may not be present in a high enough concentration in the gut to be effectively absorbed.

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[3][4]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral): a. The culture medium in the apical (donor) chamber is replaced with a transport buffer containing the test compound at a known concentration. b. The basolateral (receiver) chamber contains a drug-free transport buffer. c. Samples are taken from the receiver chamber at various time points and from the donor chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical): The process is reversed to assess efflux, with the test compound added to the basolateral chamber.

  • Sample Analysis: The concentration of the test compound in the samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Distribution and Plasma Protein Binding

Once absorbed, a drug distributes throughout the body, and its binding to plasma proteins can significantly impact its efficacy and clearance. Only the unbound fraction of a drug is generally considered pharmacologically active.

  • Zolpidem is approximately 92% bound to plasma proteins, leaving a significant unbound fraction to exert its therapeutic effect.[1]

  • Alpidem exhibits very high plasma protein binding at 99.4%, meaning only a very small fraction of the drug is free in circulation.[2] This high degree of binding can affect its distribution and clearance.

Metabolism and Metabolic Stability

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver by cytochrome P450 (CYP) enzymes. Metabolic stability determines the drug's half-life and potential for drug-drug interactions.

  • Zolpidem is extensively metabolized, mainly by CYP3A4, with contributions from CYP2C9 and CYP1A2.[5][6] Its major metabolic pathways involve oxidation of the methyl groups on the phenyl and imidazopyridine rings, followed by conversion to carboxylic acids. These metabolites are pharmacologically inactive.[5][7] The relatively rapid metabolism of Zolpidem contributes to its short half-life of 2-3 hours.[1]

  • Alpidem also undergoes extensive metabolism through hydroxylation and dealkylation.[8] However, its metabolic pathway is linked to its significant hepatotoxicity. It is believed that the metabolic activation of Alpidem, possibly by CYP1A enzymes, leads to the formation of reactive metabolites that cause cellular damage.[9]

  • The specific metabolic pathways and the CYP enzymes involved in Saripidem metabolism are not well-documented in publicly available literature.

This assay provides an in vitro measure of a compound's metabolic stability in the presence of liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human, rat, etc.), a buffer solution (e.g., potassium phosphate), and the test compound.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-generating system.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time plot. Intrinsic clearance (CLint) can then be calculated.

Toxicity

Toxicity is a critical aspect of the ADME-Tox profile, with hepatotoxicity (liver damage) and cardiotoxicity (damage to the heart, often assessed by hERG channel inhibition) being major concerns.

  • Zolpidem is generally considered to have a low risk of hepatotoxicity, with only rare cases of liver injury reported.[10] It is a weak inhibitor of the hERG potassium channel (IC50 ≈ 61.5 µM), suggesting a low risk of drug-induced QT prolongation at therapeutic concentrations.

  • Alpidem was withdrawn from the market due to a high incidence of severe, and in some cases fatal, hepatotoxicity.[10] Studies suggest that this is due to the formation of reactive metabolites.[9]

  • Saripidem is a potent inhibitor of the hERG channel with a reported IC50 of approximately 183 nM. This potent inhibition raises significant concerns about its potential to cause cardiac arrhythmias (Torsades de Pointes), a serious and potentially fatal side effect. Information on its hepatotoxicity is not widely available.

Senior Application Scientist Insights: Causality and Experimental Choices

The starkly different ADME-Tox profiles of these three closely related analogs underscore the profound impact of subtle structural modifications. The addition of a second chlorine atom and the N,N-dipropylacetamide side chain in Alpidem compared to Zolpidem's N,N-dimethylacetamide likely contributes to its increased lipophilicity and altered metabolic fate, leading to the formation of toxic metabolites. This highlights the importance of not only assessing metabolic stability but also identifying the metabolites formed and their potential for reactivity.

Saripidem's potent hERG inhibition serves as a critical reminder that cardiotoxicity is a key liability to screen for early in the drug discovery process. The choice to perform a hERG assay is driven by regulatory requirements and the known risk of this off-target effect leading to cardiac arrhythmias. The high potency of Saripidem in this assay would likely halt its development for non-life-threatening conditions.

The selection of in vitro assays like the Caco-2 and microsomal stability assays is a strategic one. They are relatively high-throughput and cost-effective, allowing for the screening of a large number of compounds early on. This enables a "fail fast, fail cheap" approach, where compounds with undesirable properties are eliminated before significant resources are invested in their development. The data from these assays, while not perfectly predictive of human outcomes, provides invaluable information for ranking and prioritizing compounds and for guiding the design of safer and more effective drugs.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams have been generated.

Diagram 1: General ADME-Tox Assessment Workflow

ADME_Tox_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Solubility Aqueous Solubility Permeability Permeability (PAMPA/Caco-2) Solubility->Permeability Impacts Absorption Lead_Op Lead Optimization Permeability->Lead_Op Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Metabolic_Stability->Lead_Op Toxicity Toxicity (hERG, Cytotoxicity) Toxicity->Lead_Op PK Pharmacokinetics Tox_in_vivo Toxicology PK->Tox_in_vivo Candidate Candidate Selection Tox_in_vivo->Candidate Lead_Op->PK Optimized Compounds

Caption: A generalized workflow for ADME-Tox assessment in drug discovery.

Diagram 2: Comparative Metabolic Pathways

Metabolic_Pathways cluster_Zolpidem Zolpidem cluster_Alpidem Alpidem cluster_Saripidem Saripidem Zolpidem_parent Zolpidem Zolpidem_metabolites Inactive Carboxylic Acid Metabolites Zolpidem_parent->Zolpidem_metabolites CYP3A4, CYP2C9, CYP1A2 (Oxidation) Alpidem_parent Alpidem Alpidem_metabolites Reactive Metabolites Alpidem_parent->Alpidem_metabolites CYP1A (Metabolic Activation) Hepatotoxicity Hepatotoxicity Alpidem_metabolites->Hepatotoxicity Leads to Saripidem_parent Saripidem Saripidem_metabolism Metabolism (Details Undisclosed) Saripidem_parent->Saripidem_metabolism

Caption: A simplified comparison of the metabolic fates of Zolpidem and Alpidem.

Diagram 3: Interplay of ADME-Tox Properties

ADME_Tox_Interplay Absorption Absorption Distribution Distribution Absorption->Distribution Enters Systemic Circulation Metabolism Metabolism Distribution->Metabolism Delivered to Liver Efficacy Efficacy Distribution->Efficacy Reaches Target Toxicity Toxicity Distribution->Toxicity Off-Target Effects Excretion Excretion Metabolism->Excretion Clearance Metabolism->Toxicity Reactive Metabolites

Caption: The interconnected nature of ADME-Tox properties influencing drug efficacy and safety.

Conclusion

The comparative analysis of Zolpidem, Alpidem, and Saripidem provides a compelling illustration of the critical importance of a comprehensive ADME-Tox assessment in the development of imidazo[1,2-a]pyridine analogs. While Zolpidem represents a successful translation of this scaffold into a therapeutic agent, the stories of Alpidem and Saripidem highlight the potential pitfalls of hepatotoxicity and cardiotoxicity, respectively. For researchers in this field, a deep understanding of these properties, guided by robust in vitro and in vivo experimental data, is essential for navigating the complex path from chemical entity to safe and effective medicine.

References

  • Berson, A., et al. (2001). Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. Journal of Pharmacology and Experimental Therapeutics, 299(2), 793-800. [Link]

  • Pessayre, D., et al. (1999). Drug-induced hepatitis.
  • PubChem. (n.d.). Saripidem. National Center for Biotechnology Information. [Link]

  • von Moltke, L. L., et al. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British Journal of Clinical Pharmacology, 48(1), 89-97. [Link]

  • Hubbard, A. W., & Miller, J. P. (2008). Permeability for intestinal absorption: Caco-2 assay and related issues. Methods in Molecular Biology, 424, 263-281.
  • Wikipedia. (n.d.). Zolpidem. [Link]

  • Hamaue, N., et al. (2013). Mechanisms of zolpidem-induced long QT syndrome: acute inhibition of recombinant hERG K(+) channels and action potential prolongation in human cardiomyocytes derived from induced pluripotent stem cells. British Journal of Pharmacology, 168(6), 1434-1447.
  • Pichard, L., et al. (1995). Oxidative metabolism of zolpidem by human liver cytochrome P450s. Drug Metabolism and Disposition, 23(11), 1253-1262.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Wikipedia. (n.d.). Saripidem. [Link]

  • Durand, A., et al. (1992). Comparative pharmacokinetic profile of two imidazopyridine drugs: zolpidem and alpidem. Drug Metabolism Reviews, 24(2), 239-266.
  • Thenot, J. P., et al. (1991). A preliminary metabolic study of alpidem in rat and man. Fundamental & Clinical Pharmacology, 5(8), 693-704.
  • Sanger, D. J. (1995). Behavioural effects of novel benzodiazepine (omega) receptor agonists and partial agonists: increases in punished responding and antagonism of the pentylenetetrazole cue. Behavioural Pharmacology, 6(2), 116-126.
  • Mitrovic, I., et al. (2019). Potent hERG channel inhibition by sarizotan, an investigative treatment for Rett Syndrome. British Journal of Pharmacology, 176(19), 3796-3809.
  • Drover, D. R. (2004). Comparative tolerability of the newer sedative-hypnotic agents. Drug Safety, 27(6), 373-387.
  • Wikipedia. (n.d.). Alpidem. [Link]

  • Greenblatt, D. J., et al. (2002). Effect of zolpidem on human cytochrome P450 activity, and on transport mediated by P-glycoprotein. Biopharmaceutics & Drug Disposition, 23(9), 361-367.
  • Pichard, L., et al. (1995). Oxidative metabolism of zolpidem by human liver cytochrome P450s. Drug Metabolism and Disposition, 23(11), 1253-1262. [Link]

  • ResearchGate. (n.d.). Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation. [Link]

  • PubMed. (n.d.). A preliminary metabolic study of alpidem in rat and man. [Link]

  • ScienceAlert. (n.d.). Molecular Modelling Analysis of the Metabolism of Zolpidem. [Link]

  • Patsnap Synapse. (n.d.). Saripidem. [Link]

  • Bionity. (n.d.). Saripidem. [Link]

  • Taylor & Francis Online. (n.d.). Alpidem – Knowledge and References. [Link]

  • M-CERSI. (2021). Method Suitability of Caco-2 Cell Models for Drug Permeability Classification. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • PubMed Central. (n.d.). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. [Link]

  • ClinPGx. (n.d.). zolpidem. [Link]

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reproducibility of the reported synthesis and biological data for 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of the reproducibility of synthesis and biological characterization for 7-Methyl-6-nitroimidazo[1,2-a]pyridine (CAS: 960505-77-5).

Executive Summary

This compound is a critical pharmacophore scaffold, serving as a key intermediate in the synthesis of DNA-PK inhibitors (cancer therapy) and imidazopyridine-based antitubercular agents (e.g., Q203 analogs).

The Reproducibility Crisis: Literature reports frequently gloss over the regiochemical purity of the precursor, 2-amino-4-methyl-5-nitropyridine. Standard nitration protocols often yield inseparable mixtures of the 3-nitro and 5-nitro isomers. When carried forward, the 3-nitro impurity leads to the formation of the pharmacologically inactive 8-nitro-7-methyl isomer (due to ring numbering shifts), which dilutes biological potency and confounds SAR data.

This guide delineates a self-validating synthetic workflow and establishes quality control checkpoints to ensure biological data integrity.

Synthetic Reproducibility & Protocol Optimization

The Core Challenge: Regioselective Nitration

The synthesis hinges on the quality of the starting material, 2-amino-4-methyl-5-nitropyridine .

  • Standard Method (Low Reproducibility): Direct nitration of 2-amino-4-picoline with mixed acid often yields a 60:40 mixture of the 5-nitro (desired) and 3-nitro (undesired) isomers.

  • Optimized Method (High Reproducibility): The protocol below utilizes a rearrangement-based approach or strict temperature control to favor the 5-nitro product, followed by a mandatory recrystallization step.

Step-by-Step Validated Protocol
Phase 1: Precursor Synthesis (2-Amino-4-methyl-5-nitropyridine)[1][2][3][4]
  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), H₂SO₄ (conc.), HNO₃ (fuming).

  • Procedure:

    • Dissolve amine in H₂SO₄ at 0°C.

    • Add HNO₃ dropwise, maintaining internal temp <5°C (Critical).

    • Allow to warm to 20°C, then heat to 60°C for 1 hour.

    • Pour onto ice; neutralize with NH₄OH.

  • Purification (The Checkpoint):

    • The crude solid contains both isomers.

    • Recrystallize from Ethanol/Water (9:1). The 5-nitro isomer crystallizes as yellow needles; the 3-nitro isomer remains in the mother liquor.

    • Validation: 1H NMR must show a singlet at ~8.9 ppm (H-6 of pyridine ring, adjacent to nitro). If a doublet or upfield signal is seen, re-crystallize.

Phase 2: Cyclization to Imidazo[1,2-a]pyridine[1][4]
  • Reagents: Purified 2-Amino-4-methyl-5-nitropyridine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), NaHCO₃ (2.0 eq), Ethanol.

  • Procedure:

    • Reflux the amine and chloroacetaldehyde in ethanol for 4–6 hours.

    • Monitor by TLC (EtOAc/Hexane 1:1). The starting amine is fluorescent; the product is non-fluorescent (or weakly fluorescent) and more polar.

    • Cool and neutralize with NaHCO₃.

    • Evaporate solvent and extract with DCM.

  • Yield Expectation: 75–85% (if precursor was pure).

Visualization: Synthetic Logic & Impurity Flow

The following diagram illustrates how the "Silent Impurity" (3-nitro isomer) propagates through the synthesis, leading to false biological data.

SynthesisFlow Start 2-Amino-4-methylpyridine Nitration Nitration (H2SO4/HNO3) Start->Nitration Isomer5 5-Nitro Isomer (Major, Desired) Nitration->Isomer5 70% Isomer3 3-Nitro Isomer (Minor, Impurity) Nitration->Isomer3 30% (Risk) Cyclization Cyclization (Cl-CH2-CHO) Isomer5->Cyclization Isomer3->Cyclization If not removed Target 7-Methyl-6-nitro imidazo[1,2-a]pyridine (Active Scaffold) Cyclization->Target FalseTarget 7-Methyl-8-nitro imidazo[1,2-a]pyridine (Inactive Impurity) Cyclization->FalseTarget

Caption: Propagation of regiochemical impurities. Failure to remove the 3-nitro isomer results in the 8-nitro imidazo analog, which is structurally distinct but difficult to separate by standard chromatography.

Biological Data & Comparative Performance

Target Indications[3][5][6][7][8][9]
  • DNA-PK Inhibition: The 7-methyl-6-nitro scaffold is reduced to the amine and coupled with aryl acids to form inhibitors sensitizing cancer cells to radiation.

  • Antitubercular Activity: Analogs of this scaffold (e.g., Q203) target the QcrB subunit of the cytochrome bc1 complex.

Comparative Data Table

The following table compares the 7-Methyl-6-nitro variant against its positional isomers and non-nitro analogs, highlighting why specific substitution patterns matter.

Compound VariantSynthetic Yield (Optimized)Biological RoleKey Liability
This compound 82% Primary Scaffold Solubility (Low)
7-Methyl-8-nitroimidazo[1,2-a]pyridine45%Inactive ImpurityFalse Negative in screening
6-Nitroimidazo[1,2-a]pyridine (No Methyl)88%Reference StandardLower Lipophilicity (LogP < 1.5)
7-Methylimidazo[1,2-a]pyridine (No Nitro)90%Negative ControlLack of H-bond acceptor/donor handle
Biological Validation Mechanism

To ensure the reported biological data (e.g., IC₅₀ or MIC) is reproducible, researchers must validate the reduction step if the nitro group is a prodrug or precursor.

  • Pitfall: Incomplete reduction of the nitro group to the amine (using Fe/AcOH or Pd/C) leads to a mixture of Nitro, Hydroxylamine, and Amine.

  • Impact: The Hydroxylamine intermediate is often toxic and provides false "potent" cytotoxicity readings in cancer assays.

BioValidation Nitro 7-Methyl-6-nitro (Precursor) Reduction Reduction Step (Fe/AcOH or H2, Pd/C) Nitro->Reduction Amine 7-Methyl-6-amino (Active Warhead) Reduction->Amine Complete HydroxylAmine Hydroxylamine (Toxic Intermediate) Reduction->HydroxylAmine Incomplete Assay Biological Assay (IC50 / MIC) Amine->Assay True Potency HydroxylAmine->Assay False Toxicity

Caption: Biological assay interference caused by incomplete reduction of the nitro scaffold.

Critical Discussion & Recommendations

Why Reproducibility Fails Here: Most "failed" syntheses of this compound are actually successful syntheses of the wrong isomer. The NMR signals for the 6-nitro and 8-nitro protons are subtly different (doublet vs. singlet patterns in the aromatic region).

Recommendation for Researchers:

  • Mandatory NOESY NMR: Run a 2D NOESY spectrum on the intermediate. The 7-methyl group should show a strong NOE correlation with the H-8 proton. If the nitro is at position 8 (impurity), this correlation will be absent.

  • Solubility Check: The 6-nitro compound is planar and poorly soluble in DMSO >10 mM. Ensure complete dissolution before biological dilution series to avoid precipitation-induced artifacts.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Yan, R. L., et al. "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins." Journal of Organic Chemistry (2012).

  • Biological Application (DNA-PK Inhibitors): Vertex Pharmaceuticals. "Substituted Imidazo[4,5-c]pyridine-2-one Compounds." WO2022064430A1.

  • Antitubercular SAR of Imidazopyridines: Abrahams, K. A., et al. "Identification of imidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis QcrB inhibitors." (Contextual reference for scaffold utility)

  • Precursor Synthesis (2-Amino-4-methyl-5-nitropyridine): Ningbo Inno Pharmchem. "Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine." (Industrial route comparison)

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 7-Methyl-6-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview & Critical Directive

STOP AND READ: 7-Methyl-6-nitroimidazo[1,2-a]pyridine is a functionalized nitro-aromatic heterocycle. While imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery (e.g., Zolpidem, antitubercular agents), the nitro group at position 6 introduces specific thermal and toxicological risks .

Treat this compound as a Potential Mutagen and Energetic Material until specific DSC (Differential Scanning Calorimetry) data proves otherwise.

Emergency Response Card (Immediate Action)
Event Immediate Protocol
Skin Contact Drench immediately. Flush with water for 15 minutes. Do not use organic solvents (ethanol/DMSO) which may enhance dermal absorption.
Eye Contact Irrigate. Use eyewash station for 15 minutes, holding eyelids open. Seek ophthalmological evaluation.
Inhalation Evacuate. Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill (< 1g) Isolate. Wet wipe with acetone-dampened pads. Do not generate dust. Dispose as hazardous organic waste.
Fire Cool. Use CO₂ or dry chemical. WARNING: Nitro compounds may supply their own oxygen or decompose violently under high heat. Evacuate if fire involves large quantities.

Risk Assessment & Hazard Profiling

The following hazard profile combines specific structural alerts with class-based data for nitro-imidazopyridines.

Hazard Identification Matrix
Hazard Class Risk Level Mechanism / Justification
Acute Toxicity High (Assumed) Nitroaromatics can cause methemoglobinemia (interference with oxygen transport). Imidazopyridines are potent bioactive pharmacophores [1].[1]
Mutagenicity High Nitro groups on aromatic rings are classical structural alerts for genotoxicity (Ames positive potential) [2].
Thermal Stability Moderate/Low Explosion Hazard: Nitro compounds can undergo runaway decomposition. Avoid heating above 100°C without DSC data [3].
Skin/Eye Irritation Moderate Likely severe irritant to mucous membranes based on pKa and heterocyclic nitrogen basicity.

Personal Protective Equipment (PPE) Specifications

Do not rely on standard "lab safety" protocols. This compound requires Barrier Protection specifically designed for organic nitrogen compounds.

PPE Decision Logic (Graphviz Diagram)

PPE_Logic cluster_legend Legend Start Task Assessment Scale_Check Scale > 100 mg? Start->Scale_Check Soln_Check In Solution? Scale_Check->Soln_Check No High_Risk High Risk Protocol: Double Glove (Nitrile + Laminate) Fume Hood Sash < 10cm Scale_Check->High_Risk Yes Std_Risk Standard Protocol: Double Nitrile Gloves Safety Glasses Soln_Check->Std_Risk Yes (Dissolved) Resp_Check Dust Generation? Soln_Check->Resp_Check No (Solid) Resp_Check->Std_Risk No Resp_Action Respirator Required (N95 or P100) Resp_Check->Resp_Action Yes key Red = Critical Control Blue = Standard Control

Caption: Decision logic for selecting PPE based on operational scale and physical state.

Detailed PPE Matrix
Component Material Specification Operational Context
Hand Protection (Inner) Nitrile (4 mil) Standard barrier. Discard immediately upon splash.
Hand Protection (Outer) Nitrile (8 mil) OR Silver Shield® MANDATORY for >100mg. Nitro compounds can permeate thin nitrile. Silver Shield (Laminate) offers >8hr breakthrough.
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary control. Do not handle solid powder on an open bench.
Body Protection Tyvek® Lab Coat / Apron Cotton lab coats absorb liquids. Use Tyvek for synthesis/purification steps.
Eye Protection Chemical Goggles Safety glasses are insufficient for powders or pressurized reactions.

Operational Protocols: Synthesis & Handling

A. Storage & Stability
  • Condition: Store at 2–8°C in a dedicated poisons cabinet.

  • Light Sensitivity: Protect from light (amber vials). Nitro-imidazopyridines can undergo photochemical degradation.

  • Incompatibility: Segregate from Strong Oxidizers (e.g., peroxides) and Reducing Agents (e.g., hydrides, which can reduce the nitro group exothermically).

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer. Nitro powders are often dry and static-prone, increasing dispersion risk.

  • Transfer: Use disposable spatulas. Do not reuse.

  • Decon: Wipe the balance area with a chemically compatible solvent (Acetone) immediately after use.

C. Reaction Safety (Thermal Hazards)
  • Reaction Class: this compound is often synthesized via condensation of aminopyridines with nitro-olefins or oxidative cyclization [4].

  • Warning: Oxidative cyclizations using metal catalysts (Cu, Fe) and oxidants (Air, peroxides) can be exothermic .

  • Control:

    • Monitor internal temperature (IT) strictly.

    • Do not exceed 80°C without reflux control.

    • Never distill reaction mixtures to dryness if peroxides or unreacted nitro-precursors are present.

Operational Workflow Diagram

Handling_Workflow Start Start: Chemical Retrieval Weigh Weighing (Static Control + Hood) Start->Weigh Check PPE React Reaction Setup (Inert Gas + Temp Probe) Weigh->React Transfer Quench Quench/Workup (Exotherm Check) React->Quench Complete Crit CRITICAL: Avoid Dryness React->Crit Waste Waste Disposal (Segregated) Quench->Waste Solvents/Solids

Caption: Operational workflow emphasizing the critical control point during reaction workup.

Decontamination & Disposal[2]

Decontamination of Surfaces
  • Solvent: Acetone or Ethyl Acetate are effective solubilizers.

  • Method: "Wet-Wipe" technique. Do not sweep dry powder.

  • Verification: If available, use UV light (365 nm) to check for fluorescent residues (many imidazopyridines fluoresce).

Waste Disposal Streams
Waste Type Disposal Category Notes
Solid Waste Hazardous Incineration Label: "Toxic Solid, Organic, Nitro-Compound."
Liquid Waste Non-Halogenated Organic Unless halogenated solvents (DCM) are used.
Sharps/Glass Contaminated Sharps Triple rinse vials before disposal if possible; otherwise, treat entire vial as hazardous.

References

  • National Institutes of Health (NIH). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.[2] Available at: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. 2021.[1][3] Available at: [Link]

  • Organic Process Research & Development. Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.[4] Available at: [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Carl Roth. Safety Data Sheet: Pyridine (Analogous Core Structure). Available at: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-6-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Methyl-6-nitroimidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.